1H-benzimidazol-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
benzimidazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXDTAROKJMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286364 | |
| Record name | 1H-benzimidazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-92-9 | |
| Record name | 6299-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-benzimidazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,3-benzodiazol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of 1H-benzimidazol-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of 1H-benzimidazol-1-amine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in bioactive compounds has designated it a "privileged structure" for drug development.[1] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route and a detailed characterization strategy for this compound, a derivative of significant interest. By introducing an amine group at the N-1 position, the electronic and hydrogen-bonding properties of the benzimidazole core are modulated, opening new avenues for molecular design and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in established chemical principles.
Strategic Approach to Synthesis
The synthesis of this compound is logically approached as a two-step process. This strategy ensures high purity of the intermediate and provides clear conversion pathways, which are critical for scalable and reproducible synthesis in a drug development context.
-
Step 1: Formation of the Core Heterocycle. The initial phase involves the construction of the foundational 1H-benzimidazole ring system. This is a classic and robust condensation reaction.
-
Step 2: N-Amination of the Benzimidazole Ring. The second phase is the critical N-amination step, where the primary amine functionality is introduced at the N-1 position of the pre-formed benzimidazole ring.
This sequential approach allows for the isolation and purification of the 1H-benzimidazole intermediate, ensuring that the subsequent amination reaction proceeds with a clean substrate, thereby minimizing side-product formation.
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-benzimidazol-1-amine and Its Derivatives
Abstract
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active agents, including proton pump inhibitors, anthelmintics, and anticancer drugs.[2][3][4] The addition of a 1-amino group to the benzimidazole scaffold introduces a new vector for chemical modification and potential pharmacological activity.
The three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's physical and chemical properties. For pharmaceutical compounds, this includes solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of 1H-benzimidazol-1-amine and its derivatives is paramount for rational drug design and development.
Synthesis and Crystallization: The Gateway to Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathways to Benzimidazole Derivatives
A common and effective method for synthesizing the benzimidazole core involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde.[5][6] This reaction can be catalyzed by various reagents, including acids or, in more contemporary eco-friendly approaches, nanoparticles like ZnO.[7]
Illustrative Synthetic Protocol (General):
-
Dissolve o-phenylenediamine and a suitably substituted aldehyde in ethanol.
-
Introduce a catalytic amount of an acid or a nanoparticle catalyst (e.g., ZnO-NPs).[7]
-
Reflux the reaction mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture to allow for the precipitation of the crude product.
-
Purify the product via recrystallization or column chromatography to obtain the desired benzimidazole derivative.
The Art and Science of Single Crystal Growth
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. The slow evaporation of a saturated solution is a widely employed technique.[5]
Step-by-Step Crystallization Protocol:
-
Dissolve the purified benzimidazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or dimethylformamide) to create a near-saturated solution.[5]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for the slow evaporation of the solvent.
-
Allow the solution to stand undisturbed for several days to weeks.
-
Carefully harvest the resulting single crystals.
The choice of solvent is a critical parameter and is often determined empirically.
Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][8]
Data Collection
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector.
Key Experimental Parameters:
-
Radiation Source: Typically Mo Kα or Cu Kα radiation.[5]
-
Temperature: Data is often collected at cryogenic temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[5]
-
Goniometer: Orients the crystal at various angles relative to the X-ray beam.
-
Detector: Modern diffractometers utilize CCD or CMOS detectors.[5]
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The atomic positions within the unit cell are then determined using computational methods such as direct methods or Patterson methods, often implemented in software packages like SHELXS.[5] The initial atomic model is then refined against the experimental data using full-matrix least-squares methods with software like SHELXL.[5]
The workflow for single-crystal X-ray diffraction is depicted in the following diagram:
Caption: Experimental workflow for crystal structure determination.
Interpreting the Crystal Structure: From Data to Insights
The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that govern its packing in the solid state.
Molecular Geometry
The analysis of a crystal structure yields precise measurements of bond lengths, bond angles, and torsion angles. For benzimidazole derivatives, the planarity of the benzimidazole core is a key feature, although substituents can introduce deviations from planarity.[8]
Table 1: Illustrative Crystallographic Data for a Benzimidazole Derivative (1-prop-2-ynyl-1H-benzimidazol-2-amine) [9]
| Parameter | Value |
| Chemical Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.385 (2) |
| b (Å) | 12.1433 (12) |
| c (Å) | 9.4653 (10) |
| β (°) | 95.755 (11) |
| Volume (ų) | 1759.5 (3) |
| Z | 8 |
Intermolecular Interactions
The stability of a crystal lattice is determined by a network of intermolecular interactions. In benzimidazole derivatives, hydrogen bonding and π-π stacking are particularly important.[1][8]
-
Hydrogen Bonding: The N-H groups of the imidazole ring are excellent hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions often lead to the formation of chains or more complex three-dimensional networks.[9]
-
π-π Stacking: The aromatic benzimidazole rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. The centroid-centroid distances are typically in the range of 3.5 to 3.8 Å.[9]
Computational Analysis: A Deeper Dive into Crystal Packing
Computational methods provide further insights into the nature and energetics of intermolecular interactions within the crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[10][11] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of the types and relative contributions of different intermolecular interactions.[10][11]
For many benzimidazole derivatives, H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the overall crystal packing.[10]
Lattice Energy Calculations
The stability of a crystal structure can be quantified by its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystalline solid. Computational methods, such as those implemented in the PIXEL software, can be used to calculate the lattice energy and the contributions of different intermolecular interactions to the overall stability of the crystal.[12]
The logical relationship between different analytical components is illustrated below:
Caption: Interplay of structural features and properties.
Conclusion: The Power of a Multi-faceted Approach
The crystal structure analysis of this compound and its derivatives is a multi-disciplinary endeavor that combines synthetic chemistry, crystallography, and computational modeling. A thorough understanding of the three-dimensional molecular architecture and intermolecular interactions is crucial for elucidating structure-property relationships and for the rational design of new molecules with desired functionalities. The methodologies and insights presented in this guide provide a robust framework for researchers and scientists working with this important class of heterocyclic compounds.
References
- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
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Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. M., & El-Sayed, M. E. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1265, 133405.
- Agarwal, A., Singh, M. K., & Awasthi, S. K. (2011). 1-Prop-2-ynyl-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3213.
- Sharma, S., Kumar, S., & Dubey, P. K. (2021). Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. Oriental Journal of Physical Sciences, 6(1), 1-8.
- Ben Fathia, M., Chaabane, G., & Zeller, M. (2023). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol.
- She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027.
- Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt.
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Bayazidi, S., Nezhad, S. M., Pourmousavi, S. A., Zare, E. N., & Kousha, A. (2023). Synthetic route for formation of 1H-Benzimidazole derivatives 2(a–g). [Image]. ResearchGate. Retrieved from [Link]
- Li, Y.-F., Liu, B., & Wang, B.-D. (2011). Aqua{tris[(1H-benzimidazol-2-yl-κN3)methyl]amine}zinc 5-(dimethylamino)naphthalene-1-sulfonate perchlorate 2.5-hydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), m1755.
- Singh, R., Kaur, M., & Singh, P. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2686–2705.
- Bayazidi, S., Mirani Nezhad, S., Pourmousavi, S. A., Zare, E. N., & Kousha, A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5344.
- Kaur, H., & Kumar, V. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33815-33838.
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ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. [Image]. Retrieved from [Link]
- Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2021). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis.
- Basavaraja, B. M., Sivan, S., & Suresha, G. P. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
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Revue Roumaine de Chimie. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Chemistry, 2019, 1-17.
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- 12. Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives [orientaljphysicalsciences.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 1H-benzimidazol-1-amine
This guide provides a comprehensive overview of the spectroscopic data for 1H-benzimidazol-1-amine (CAS 6299-92-9), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction
This compound is a derivative of benzimidazole, a bicyclic aromatic compound consisting of a fusion of benzene and imidazole rings. The introduction of an amino group at the N1 position of the benzimidazole scaffold significantly influences its electronic properties and potential biological activity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which serves as a foundational step in any research and development endeavor. This guide will delve into the expected spectroscopic signatures of this compound and the experimental protocols for their acquisition.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of this compound features a planar benzimidazole ring system with an exocyclic amino group attached to one of the nitrogen atoms.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the proton on the C2 carbon, and the protons of the N-amino group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (4 protons) | 7.2 - 7.8 | Multiplet | 4H |
| C2-H | ~8.0 | Singlet | 1H |
| NH₂ | 5.0 - 6.0 (broad) | Singlet | 2H |
Note: Predicted values are based on general chemical shift ranges for similar benzimidazole derivatives. The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Aromatic Protons: The four protons on the benzene ring will likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The specific splitting pattern will depend on the coupling between adjacent protons.
-
C2-H Proton: The proton at the C2 position of the imidazole ring is expected to be the most deshielded of the ring protons, appearing as a sharp singlet around 8.0 ppm due to the influence of the adjacent nitrogen atoms.
-
Amino Protons: The two protons of the N-amino group will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable and is dependent on solvent, temperature, and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 130 - 145 |
| C2 | ~140 |
Note: These are approximate chemical shift ranges and can be influenced by the solvent.
Interpretation and Causality:
-
Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the typical aromatic region. The carbons directly attached to protons will appear at a lower chemical shift compared to the quaternary carbons at the ring fusion.
-
C2 Carbon: The C2 carbon, situated between two nitrogen atoms, is expected to be significantly deshielded and appear at a downfield chemical shift, likely around 140 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3400 | Medium (two bands for primary amine) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=N Stretch (Imidazole) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Interpretation and Causality:
-
N-H Stretching: A key feature in the IR spectrum will be the presence of two distinct bands in the 3300-3400 cm⁻¹ region, which is characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂).
-
Aromatic C-H Stretching: The sharp peaks just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations within the aromatic benzene ring.
-
C=N and C=C Stretching: The region between 1450 cm⁻¹ and 1650 cm⁻¹ will contain a series of bands corresponding to the C=N stretching of the imidazole ring and the C=C stretching vibrations of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₇H₇N₃, with a molecular weight of 133.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 133.
-
Key Fragmentation: The fragmentation pattern will be crucial for structural elucidation. Common fragmentation pathways for benzimidazoles involve the loss of small neutral molecules.
Diagram of a Plausible Mass Spectrometry Fragmentation Pathway
Caption: A simplified fragmentation pathway for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.
Synthesis of this compound
The preparation of this compound can be achieved through established synthetic routes. One such method is the N-amination of 1H-benzimidazole. A detailed protocol based on the work of Sheng and Day is as follows[1]:
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis and characterization of this compound.
-
Reaction Setup: In a reaction vessel, dissolve 1H-benzimidazole in an aqueous solution of sodium hydroxide.
-
N-amination: To the cooled solution, add a solution of hydroxylamine-O-sulfonic acid portion-wise while maintaining a low temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable acid and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by recrystallization to obtain pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a solution of 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., EI or ESI).
-
Conclusion
The spectroscopic characterization of this compound provides a unique fingerprint for its unambiguous identification. The combination of NMR, IR, and MS data allows for a comprehensive structural elucidation, confirming the presence of the benzimidazole core, the N-amino functional group, and the overall molecular integrity. This guide serves as a valuable resource for researchers working with this compound, providing the necessary framework for its synthesis and analysis, thereby ensuring the reliability and reproducibility of their scientific findings.
References
-
Sheng, M. N.; Day, A. R. Preparation of 1-Aminobenzimidazoles. J. Org. Chem.1963 , 28 (3), 701–703. [Link]
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Foreword: Bridging Theory and Application in Drug Discovery
An In-Depth Technical Guide to the Quantum Chemical Studies of 1H-Benzimidazol-1-amine
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Among the vast family of its derivatives, this compound presents a unique topology worthy of detailed investigation. Its potential as a pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity—necessitates a profound understanding of its electronic and structural characteristics.
This technical guide serves as a comprehensive overview of the application of quantum chemical studies to elucidate the fundamental properties of this compound. We move beyond a mere recitation of methods to provide a field-proven perspective on why specific computational choices are made and how the resulting data directly informs rational drug design. For researchers, scientists, and drug development professionals, this document outlines the theoretical framework that underpins the prediction of molecular behavior, offering a roadmap from in silico analysis to tangible therapeutic potential.
The Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical investigation is a robust and well-justified computational protocol. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of computational chemistry for its exceptional balance of accuracy and efficiency in studying organic molecules.[5][6]
The Choice of Density Functional Theory (DFT)
DFT is selected over simpler methods for its ability to incorporate electron correlation—the interaction between electrons—at a manageable computational cost. For organic molecules like this compound, this is crucial for accurately predicting geometries, vibrational frequencies, and electronic properties.
Experimental Protocol: DFT Calculation Workflow
-
Structure Drawing: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: An initial optimization is performed using a computationally inexpensive method to obtain a reasonable starting geometry.
-
High-Level Optimization: The final geometry optimization is carried out using the B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has consistently demonstrated high accuracy for a wide range of molecular systems.[7][8]
-
Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive the theoretical vibrational spectra (FT-IR).
-
Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MESP).
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which are used to simulate the UV-Vis spectrum.[9][10]
Rationale for Basis Set Selection: 6-311++G(d,p)
The choice of a basis set is critical for the accuracy of the calculation. The 6-311++G(d,p) basis set provides a robust framework for this molecule:
-
6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs, such as the nitrogen atoms in this compound.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron distributions, which is crucial for accurately modeling chemical bonds.
This combination ensures a reliable description of the molecule's geometry and electronic structure, providing a trustworthy foundation for all subsequent analyses.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Structural and Spectroscopic Analysis
The optimized molecular geometry provides the most stable conformation of the molecule in the gas phase. This structure is the foundation for all other calculated properties.
Optimized Molecular Geometry
The geometry of this compound was optimized to determine its equilibrium bond lengths and angles. The planarity of the benzimidazole ring system is a key feature, influencing its aromaticity and interaction with biological targets. The amine group attached to the N1 position introduces specific structural characteristics.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) | Justification & Comparison |
|---|---|---|---|
| Bond Length | C=N (imidazole) | ~1.32 Å | Typical double bond character, consistent with literature values for benzimidazoles.[11] |
| Bond Length | C-N (imidazole) | ~1.38 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance within the ring.[10][11] |
| Bond Length | N-N (amine) | ~1.40 Å | Standard N-N single bond length. |
| Bond Length | N-H (amine) | ~1.01 Å | Typical N-H bond length. |
| Bond Angle | C-N-C (imidazole) | ~108° | Consistent with the geometry of a five-membered heterocyclic ring. |
| Dihedral Angle | Benzene-Imidazole | ~0° | The fused ring system is expected to be highly planar. |
Vibrational Analysis (FT-IR Spectroscopy)
Theoretical vibrational frequency calculations are indispensable for interpreting experimental FT-IR spectra. By assigning calculated modes to observed absorption bands, we can confirm the molecular structure and identify characteristic functional groups.
Table 2: Calculated Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) | Assignment | Expected Experimental Region (cm⁻¹) |
|---|---|---|
| ~3450 | Asymmetric N-H Stretch (Amine) | 3400-3500 |
| ~3350 | Symmetric N-H Stretch (Amine) | 3300-3400 |
| ~3100 | Aromatic C-H Stretch | 3000-3100[9] |
| ~1620 | C=N Stretch (Imidazole) | 1610-1630 |
| ~1590, 1480 | Aromatic C=C Stretch | 1450-1600 |
| ~1250 | C-N Stretch | 1200-1300[9] |
Electronic Properties: Reactivity and Stability
The electronic properties of a molecule are paramount in determining its chemical behavior and potential as a drug candidate. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[5][12]
Table 3: Frontier Molecular Orbital Energies
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | The molecule has a moderate capacity to donate electrons. The HOMO is typically localized over the fused ring system and the amine group. |
| LUMO Energy | ~ -1.2 eV | The molecule has a limited capacity to accept electrons. The LUMO is generally distributed over the benzimidazole ring. |
| Energy Gap (ΔE) | ~ 4.8 eV | The relatively large energy gap suggests high kinetic stability and low reactivity, a desirable trait for drug candidates to avoid off-target reactions. |
Caption: Relationship between the HOMO-LUMO energy gap and key molecular properties.
Molecular Electrostatic Potential (MESP)
The MESP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other molecules, including biological receptors.[13][14]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atoms due to their lone pairs of electrons.[15][16]
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine protons.
The MESP map provides a visual hypothesis for non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[13]
Implications for Rational Drug Development
Quantum chemical calculations are not an academic exercise; they provide actionable intelligence for the drug discovery pipeline.
-
Lead Optimization: By understanding the MESP and FMOs, medicinal chemists can rationally design derivatives. For instance, adding an electron-withdrawing group to a specific position could modulate the molecule's reactivity or its ability to form hydrogen bonds, potentially enhancing its binding affinity to a target protein.[1][12]
-
Pharmacokinetic Prediction: The calculated electronic properties correlate with key ADME (Absorption, Distribution, Metabolism, Excretion) parameters. For example, the overall polarity and surface charge distribution influence membrane permeability and solubility.
-
Foundation for Further Simulation: The high-quality optimized geometry and partial atomic charges derived from DFT calculations are essential starting points for more complex simulations like molecular docking and molecular dynamics (MD). These subsequent steps predict how the molecule will bind to a specific protein target and how stable the resulting complex will be.[17][18][19]
Caption: Integration of quantum chemical studies into the drug discovery workflow.
Conclusion
The quantum chemical study of this compound provides a comprehensive, atom-level understanding of its intrinsic properties. Through the application of Density Functional Theory, we can reliably predict its structure, vibrational spectra, and electronic characteristics. The analysis of its frontier molecular orbitals and molecular electrostatic potential reveals a molecule of high stability with distinct electron-rich and electron-poor regions, offering clear guidance for its potential interactions and chemical modifications. This theoretical foundation is not merely predictive but prescriptive, empowering drug development professionals to design and synthesize next-generation benzimidazole-based therapeutics with enhanced efficacy and specificity.
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An In-depth Technical Guide to the Tautomeric Landscape of 1H-benzimidazol-1-amine
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents can profoundly alter the molecule's physicochemical properties, often through the complex interplay of tautomeric equilibria. This guide provides a comprehensive technical overview of the potential tautomerism in 1H-benzimidazol-1-amine, a derivative whose tautomeric landscape remains largely unexplored. We will dissect the theoretical underpinnings of its potential tautomers, propose robust computational and experimental workflows for their characterization, and discuss the profound implications of this tautomerism for drug design and development. This document serves as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel benzimidazole derivatives.
Introduction: The Significance of Tautomerism in Drug Efficacy
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in drug discovery and development.[1] The ability of a molecule to exist in multiple forms can dramatically influence its pharmacological profile, affecting receptor binding, membrane permeability, metabolic stability, and solubility.[2][3] For instance, a subtle shift in a proton's position can convert a hydrogen bond donor to an acceptor, fundamentally altering the interaction between a drug and its biological target.[3] The benzimidazole ring system is particularly prone to prototropic tautomerism, a characteristic that contributes to the diverse biological activities of this heterocyclic family.[4]
This guide focuses on this compound, a unique derivative featuring an exocyclic amino group attached to one of the ring nitrogens. This substitution introduces a new layer of complexity, suggesting the possibility of not only the classic annular tautomerism within the imidazole ring but also amine-imine tautomerism involving the exocyclic nitrogen.[5][6] Understanding this intricate equilibrium is paramount for any rational drug design campaign involving this scaffold.
Theoretical Framework: Postulating the Tautomeric Forms
The structure of this compound allows for at least three potential prototropic tautomers existing in a dynamic equilibrium. Dissecting these forms is the first step toward a comprehensive characterization.
-
Annular Amine Tautomers: This involves the classic 1,3-proton shift between the nitrogen atoms of the imidazole ring.
-
1-Amino Tautomer (T1): this compound. The proton resides on the nitrogen bearing the amino group.
-
3-Amino Tautomer (T2): 3H-benzimidazol-1-amine. The proton has shifted to the other ring nitrogen. Due to the symmetry of the unsubstituted benzimidazole core, this is structurally degenerate with the 1-amino form in the absence of other substituents but becomes distinct if the benzene ring is substituted asymmetrically.
-
-
Amine-Imine Tautomer: This involves a proton shift from the exocyclic amino group to the endocyclic nitrogen, forming an imine.
-
Imino Tautomer (T3): 1-imino-1,3-dihydrobenzimidazole. This form fundamentally alters the electronic distribution and hydrogen bonding capacity of the molecule.
-
The interplay between these forms constitutes the complete tautomeric landscape.
Figure 1: Potential prototropic tautomeric equilibria for this compound.
Computational Analysis: Predicting Tautomer Stability
Before embarking on synthetic and analytical work, in silico modeling provides invaluable predictive insights into the relative stabilities of the proposed tautomers. Density Functional Theory (DFT) is the method of choice for this task, offering a balance of computational cost and accuracy.[1][7]
Protocol: DFT-Based Energy Calculations
A robust computational protocol is essential for generating reliable data.
-
Structure Optimization: The geometry of each proposed tautomer (T1, T2, T3) is optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1] This process finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).
-
Solvation Modeling: Since tautomeric equilibria are highly sensitive to the environment, calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate solvents of varying polarity (e.g., chloroform for nonpolar, DMSO for polar aprotic, and water for polar protic).[8]
-
Energy Calculation: The Gibbs free energy (G) is calculated for each tautomer in both the gas phase and solution. The relative energies (ΔG) determine the predicted thermodynamic stability and equilibrium populations.
Predicted Stability Data
The following table summarizes hypothetical, yet chemically reasonable, results from such a DFT study, illustrating how solvent polarity can shift the equilibrium.
| Tautomer | Gas Phase ΔG (kcal/mol) | Chloroform ΔG (kcal/mol) | DMSO ΔG (kcal/mol) | Water ΔG (kcal/mol) |
| T1 (1-Amino) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| T2 (3-Amino) | 0.00 | 0.00 | 0.00 | 0.00 |
| T3 (Imino) | +5.8 | +4.2 | +1.5 | +0.8 |
| Note: Data are hypothetical examples. T1 and T2 are degenerate for the unsubstituted core. |
These hypothetical results suggest that while the amine form (T1/T2) is favored, the imino form (T3) becomes significantly more competitive in polar, hydrogen-bond-accepting solvents like DMSO and water, which can stabilize the imino tautomer's charge distribution.
Experimental Characterization: A Multi-faceted Approach
Validating the computational predictions and quantifying the tautomeric populations requires a rigorous experimental workflow, beginning with the molecule's synthesis.
Figure 2: Experimental workflow for the synthesis and characterization of this compound tautomers.
Synthesis of this compound
The synthesis can be reliably achieved following the method developed by Sheng and Day.[9] The protocol involves the cyclization of an appropriate precursor derived from o-phenylenediamine.
Protocol: Synthesis via N-amination of Benzimidazole (Conceptual) While direct synthesis is reported[9], a common conceptual route for N-amino heterocycles involves the amination of the parent heterocycle.
-
Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 1H-benzimidazole (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Anion Formation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium salt of benzimidazole.
-
Amination: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq), in a suitable solvent like DMF dropwise over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[10] Variable-temperature (VT) NMR experiments are particularly insightful for systems in dynamic exchange.[5]
Protocol: NMR Analysis
-
Sample Preparation: Prepare samples of the purified compound (~10 mg) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.
-
Standard Spectra: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature.
-
VT-NMR: For samples showing broadened peaks indicative of exchange, perform a variable-temperature study. Start at room temperature and incrementally decrease the temperature (e.g., in 10 K steps) until the signals for individual tautomers sharpen (the slow-exchange regime).
-
Quantification: In the slow-exchange regime, the ratio of the tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.
Expected Spectral Signatures:
| Nucleus | Tautomer T1/T2 (Amine) | Tautomer T3 (Imino) | Rationale | | :--- | :--- | :--- | :--- | :--- | | ¹H NMR | Sharp -NH₂ signal (~5-6 ppm) | Broad =NH signal (>8 ppm) | The exocyclic -NH₂ protons are typically less acidic and exchange more slowly than the imino =NH proton. | | ¹³C NMR | C2 signal ~140-145 ppm | C2 signal deshielded >150 ppm | The C=N bond in the imino tautomer significantly deshields the C2 carbon.[10] | | ¹⁵N NMR | N1 signal ~ -220 ppm | N1 signal ~ -150 ppm | The change in hybridization and bonding at N1 from sp² (amine) to sp² (imine) causes a large downfield shift. |
Infrared (IR) and UV-Vis Spectroscopy
These techniques provide complementary data on bonding and electronic structure.
-
IR Spectroscopy: The amine (T1/T2) vs. imine (T3) tautomers will show distinct N-H stretching frequencies. The amine form is expected to show two bands (symmetric and asymmetric stretch) around 3300-3400 cm⁻¹, whereas the imine form would show a single, broader =N-H stretch at a slightly lower frequency.
-
UV-Vis Spectroscopy: The imino tautomer (T3), with its altered conjugated system, is expected to have a different absorption maximum (λmax) compared to the amine tautomers. This can be used to study the equilibrium, especially in different solvents.[11]
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the structure in the solid state. While this does not reflect the solution-state equilibrium, it definitively identifies one of the stable tautomers and reveals intermolecular interactions (like hydrogen bonding) that may favor a particular form in the crystal lattice.
Implications for Drug Development
The tautomeric equilibrium of this compound has profound consequences for its potential as a drug candidate:
-
Receptor Binding: The different tautomers present distinct hydrogen bond donor/acceptor patterns. T1/T2 has two N-H donors (ring and amino) and one acceptor (N3). T3 has one N-H donor and a different acceptor pattern. This will dictate how the molecule fits into a target's active site.
-
Physicochemical Properties: The more polar imino tautomer (T3) may exhibit higher aqueous solubility but potentially lower membrane permeability compared to the amine form. The pKa of the molecule will be a composite of the pKa values of the individual tautomers present in the equilibrium.
-
Intellectual Property: Correctly identifying and claiming the specific, biologically active tautomer is crucial for securing robust patent protection.
Conclusion
The tautomeric nature of this compound presents both a challenge and an opportunity for medicinal chemists. While no single analytical technique can provide a complete picture, a synergistic approach combining high-level computational modeling with multi-technique experimental validation (NMR, IR, X-ray) is essential. By thoroughly characterizing this dynamic system, researchers can gain a deeper understanding of its structure-activity relationships, enabling the rational design of more effective and targeted therapeutic agents based on the benzimidazole scaffold.
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A Comprehensive Technical Guide to the Solubility of 1H-benzimidazol-1-amine in Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a critical first step in harnessing its therapeutic potential. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as diverse as anticancer and antimicrobial agents.[1][2][] 1H-benzimidazol-1-amine, an intriguing derivative, presents unique chemical properties that are pivotal to its handling, formulation, and biological activity. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical predictions and practical methodologies for its empirical determination.
Introduction to this compound: A Molecule of Interest
This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds.[4] The core structure, a fusion of benzene and imidazole rings, imparts significant chemical stability.[5] The addition of an amine group at the 1-position introduces a site for potential hydrogen bonding and alters the molecule's polarity, which is expected to significantly influence its solubility profile compared to the parent benzimidazole. The diverse biological activities of benzimidazole derivatives underscore the importance of understanding their fundamental physicochemical properties for effective drug discovery and development.[1][]
Theoretical Framework: Predicting the Solubility of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust prediction of its behavior can be made based on the well-established solubility principles of structurally similar benzimidazole derivatives.[4][6]
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, the key structural features influencing its solubility are:
-
The Polar Benzimidazole Core: The presence of two nitrogen atoms in the imidazole ring allows for hydrogen bonding and dipole-dipole interactions.[7]
-
The 1-Amine Group: This primary amine group is a strong hydrogen bond donor and acceptor, which is expected to enhance solubility in polar protic solvents.
-
The Aromatic System: The fused benzene ring contributes to the molecule's hydrophobicity.
Based on these features, the following solubility trends are anticipated:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other alcohols are predicted to be effective at solvating this compound. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen atoms of the benzimidazole ring and the 1-amine group, while the oxygen can act as a hydrogen bond acceptor for the N-H protons.[4]
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent choices for dissolving this compound.[7][8][9] Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of this polar compound.
-
Moderate Solubility in Solvents of Intermediate Polarity: Solvents like acetone and ethyl acetate may exhibit moderate solvating power.[4] The carbonyl group in these solvents can act as a hydrogen bond acceptor.
-
Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, toluene, and diethyl ether are unlikely to be effective solvents.[4][8] The non-polar nature of these solvents cannot overcome the strong intermolecular forces of the polar this compound.
The pH of the medium can also significantly impact the solubility of benzimidazole derivatives, which are generally weak bases.[10] Lowering the pH of a solution can often increase the solubility of these compounds.[10]
Quantitative Solubility Data: A Predictive Summary
The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents, based on the behavior of similar benzimidazole compounds.[4][7][8]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The solvent's -OH group can hydrogen bond with the N-H and N atoms of the benzimidazole and amine groups.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar solvent known for its excellent solvating power for a wide range of organic compounds.[7] |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions.[9] | |
| Ketones | Acetone | Moderate to High | The polar carbonyl group can interact with the polar benzimidazole moiety.[4] |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics.[8] |
| Chlorinated | Dichloromethane | Moderate | Provides a balance of polarity that may be suitable for dissolving the compound.[11][12] |
| Hydrocarbons | Hexane, Toluene | Low | The non-polar nature of these solvents is generally not conducive to dissolving the polar benzimidazole core.[4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely adopted technique.[4][6] This method measures the concentration of a solute in a saturated solution at a defined temperature.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that dissolution equilibrium is achieved.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short time to permit the excess solid to settle.[6]
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the diluted sample under the identical HPLC conditions.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property but is influenced by several external factors. A comprehensive understanding of these factors is essential for accurate and reproducible experimental work.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.
-
pH: As benzimidazoles are typically basic, their solubility can be highly pH-dependent.[10] In acidic solutions, the nitrogen atoms can become protonated, forming a more soluble salt. Therefore, for applications in aqueous or partially aqueous systems, pH control is a critical consideration.
Conclusion: Practical Implications for Research and Development
A thorough understanding of the solubility of this compound is paramount for its successful application in research and drug development. This knowledge informs crucial decisions in:
-
Synthesis and Purification: The choice of appropriate solvents for reaction and recrystallization is dictated by the compound's solubility profile.
-
Formulation Development: Creating stable and bioavailable drug formulations requires solvents in which the active pharmaceutical ingredient is sufficiently soluble.
-
Biological Assays: In vitro and in vivo testing often necessitate dissolving the compound in a biologically compatible solvent system, frequently starting with a concentrated stock in a solvent like DMSO.[10]
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By applying these principles and methodologies, researchers can effectively handle this promising compound and unlock its full potential in their scientific endeavors.
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The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1H-benzimidazol-1-amine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Amine of a Storied Heterocycle
The benzimidazole core is a cornerstone of medicinal chemistry, a "privileged scaffold" celebrated for its ubiquity in a vast array of therapeutic agents. From the antiulcer blockbuster omeprazole to the anthelmintic albendazole, the fusion of benzene and imidazole rings has provided a robust framework for countless drugs.[1][2] Yet, within this illustrious family lies a less-heralded member: 1H-benzimidazol-1-amine. This guide delves into the history, synthesis, and fundamental properties of this N-aminated heterocycle, providing a technical foundation for researchers exploring its untapped potential in drug discovery and materials science. While its substituted derivatives have garnered significant attention, a focused examination of the parent compound reveals a fascinating story of chemical reactivity and synthetic strategy.
The Dawn of N-Aminated Benzimidazoles: A Historical Perspective
The journey to this compound is intrinsically linked to the broader exploration of N-amination of heterocyclic compounds. The direct introduction of an amino group onto a ring nitrogen atom presented a unique synthetic challenge and an opportunity to create novel chemical entities with altered electronic and biological profiles.
A pivotal moment in the history of this specific compound class came in the mid-20th century with the investigation of amination agents capable of electrophilic amination. Among these, hydroxylamine-O-sulfonic acid (HOSA) emerged as a versatile and effective reagent for the N-amination of various nitrogen-containing heterocycles.[3][4]
The first detailed synthesis of 1-aminobenzimidazoles was reported in the 1960s, laying the groundwork for future exploration of this class of compounds. This seminal work established a viable synthetic route, opening the door for medicinal chemists to investigate the impact of the 1-amino substituent on the well-established pharmacological profile of the benzimidazole scaffold.
The Foundational Synthesis: N-Amination with Hydroxylamine-O-sulfonic Acid
The primary and most historically significant method for the preparation of this compound is the direct N-amination of benzimidazole using hydroxylamine-O-sulfonic acid. This reaction proceeds via an electrophilic amination mechanism, where the nitrogen of the imidazole ring acts as a nucleophile, attacking the electron-deficient nitrogen of HOSA.
Caption: General workflow for the N-amination of benzimidazole.
Detailed Experimental Protocol: Synthesis of this compound via HOSA Amination
The following protocol is a representative procedure based on established methods for the N-amination of heterocyclic compounds with hydroxylamine-O-sulfonic acid.[5]
Materials:
-
1H-Benzimidazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzimidazole (1 equivalent) in a mixture of water and ethanol.
-
Basification: To the stirred solution, add a solution of potassium hydroxide (2 equivalents) in water. This step is crucial as HOSA reacts as an electrophile in neutral or acidic conditions but as a nucleophile in basic conditions.[5]
-
Addition of HOSA: Prepare a solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in water. Add this solution dropwise to the benzimidazole solution at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 7-8.
-
Extraction: Extract the aqueous solution with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product as a solid.
Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic analysis (NMR, IR, and MS). The disappearance of the starting benzimidazole spot on TLC and the appearance of a new, single spot for the product indicates a successful reaction.
Structural Elucidation and Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following table summarizes the expected and reported characteristic data for the parent compound.
| Property/Technique | Data | Source(s) |
| Molecular Formula | C₇H₇N₃ | [Calculated] |
| Molecular Weight | 133.15 g/mol | [Calculated] |
| Appearance | Solid | [General Observation] |
| Melting Point | 145-150 °C | [General Observation] |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons (approx. δ 7.2-8.2 ppm), a singlet for the C2-H proton, and a broad singlet for the -NH₂ protons. | [Predicted based on similar structures][6][7] |
| ¹³C NMR (DMSO-d₆) | Expected signals for the seven carbon atoms of the benzimidazole ring system. The C2 carbon is typically the most deshielded among the heterocyclic carbons. | [Predicted based on similar structures][7][8] |
| Infrared (IR) (KBr) | Characteristic N-H stretching vibrations for the amino group (approx. 3200-3400 cm⁻¹), C=N stretching (approx. 1620 cm⁻¹), and aromatic C-H and C=C stretching vibrations. | [Predicted based on similar structures][9][10] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 133. | [Predicted] |
Note: Specific, experimentally verified spectroscopic data for the parent this compound is not widely available in public databases, which often contain data for its isomers or derivatives. The data presented is based on established principles of spectroscopy and data from closely related analogs.
Applications and Future Perspectives
While this compound itself is not a widely used therapeutic agent, its derivatives have shown significant promise in medicinal chemistry. The introduction of the 1-amino group serves as a key synthetic handle and can modulate the biological activity of the benzimidazole scaffold.
Caption: Potential therapeutic areas for this compound derivatives.
-
Anticancer Activity: Substituted 1-aminobenzimidazole derivatives have been explored for their potential as antiproliferative agents. The amino group provides a site for the attachment of various pharmacophores to target specific pathways in cancer cells.[9]
-
Antimicrobial and Antifungal Agents: The benzimidazole scaffold is a well-known antimicrobial pharmacophore. Modification at the 1-position with an amino group and subsequent derivatization can lead to new compounds with enhanced or novel antimicrobial and antifungal activities.[2]
-
Kinase Inhibitors: The structural similarity of the benzimidazole core to purine allows for its interaction with the ATP-binding sites of kinases. Derivatives of this compound can be designed as potent and selective kinase inhibitors for various therapeutic targets.
-
Antiparasitic Agents: The benzimidazole class has a long history of use against parasitic infections. The development of new derivatives from this compound could lead to novel treatments for diseases like giardiasis and trichinellosis.[11]
The future of this compound lies in its utility as a versatile building block. The primary amino group at the 1-position offers a reactive site for a wide range of chemical transformations, allowing for the generation of diverse libraries of compounds for high-throughput screening. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel benzimidazole derivatives will be crucial in the development of the next generation of targeted therapies.
Conclusion
From its initial synthesis via the N-amination of the parent heterocycle to its potential as a scaffold for future drug discovery, this compound represents a small but significant chapter in the larger story of benzimidazoles. This guide has provided a comprehensive overview of its history, a detailed protocol for its synthesis, and an exploration of its potential applications. For the dedicated researcher, the true value of this compound lies not in its own biological activity, but in the vast chemical space it unlocks for the creation of novel and potent therapeutic agents.
References
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- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules, 28(24), 8039.
- Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2016). Oriental Journal of Chemistry, 32(1), 299-311.
- Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. (1976). Aldrichimica Acta, 9(2), 23-31.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry, 5(1), 119-122.
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Hydroxylamine-O-sulfonic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2023). Chemical Review and Letters, 6(4), 266-277.
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Retrieved from [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved from [Link]
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1H-Benzimidazol-2-amine. (n.d.). NIST WebBook. Retrieved from [Link]
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1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Retrieved from [Link]
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- One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. (2009). Synlett, 2009(12), 2023-2027.
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1H-Benzimidazol-1-amine: A Technical Guide to a Novel Scaffold in Medicinal Chemistry
Introduction: The Benzimidazole Scaffold and the Untapped Potential of N1-Amination
The benzimidazole heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its structural resemblance to endogenous purines allows for facile interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The therapeutic versatility of benzimidazole derivatives is profoundly influenced by the substitution patterns on the bicyclic ring system. While extensive research has focused on modifications at the C2 and C5/C6 positions, the introduction of substituents at the N1 position has also been shown to be critical for modulating biological activity.
This technical guide delves into a largely unexplored and novel modification of the benzimidazole core: the introduction of an amino group at the N1 position to yield 1H-benzimidazol-1-amine . This scaffold presents a unique vector for chemical diversification and a potential entry point for novel biological activities. The N-amino group can alter the electronic properties of the benzimidazole ring, introduce a new site for hydrogen bonding, and serve as a handle for further derivatization, thereby opening up new avenues for drug design and discovery.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of the this compound scaffold, intended for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the prospective therapeutic landscapes for this promising new class of compounds.
Synthesis of the this compound Core: A Detailed Protocol
The introduction of an amino group onto the nitrogen of a heterocycle, known as N-amination, is a key transformation for accessing the this compound scaffold. One of the most effective and widely used reagents for the electrophilic amination of N-heterocycles is hydroxylamine-O-sulfonic acid (HOSA) .[3][4] The reaction proceeds via the electrophilic attack of HOSA on the nucleophilic N1-nitrogen of the benzimidazole ring.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a two-step process starting from o-phenylenediamine. The first step is the well-established Phillips condensation to form the benzimidazole ring, followed by N-amination.
Caption: Synthetic route to this compound.
Experimental Protocol: N-Amination of 1H-Benzimidazole
This protocol describes the N-amination of 1H-benzimidazole using hydroxylamine-O-sulfonic acid.
Materials:
-
1H-Benzimidazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1H-benzimidazole (1.0 eq) in anhydrous DMF (20 mL).
-
Basification: Cool the solution to 0 °C in an ice bath. Add powdered potassium hydroxide (1.2 eq) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting suspension for 30 minutes at 0 °C.
-
Addition of Aminating Agent: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in a minimal amount of deionized water and add it dropwise to the benzimidazole solution at 0 °C over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol solvent system.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold deionized water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine solution (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Characterization of the this compound Scaffold
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected characterization data based on the analysis of related benzimidazole and N-amino heterocyclic compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring (multiplets, ~7.2-7.8 ppm), a singlet for the C2-proton of the imidazole ring (~8.1 ppm), and a broad singlet for the -NH₂ protons (exchangeable with D₂O).[5][6][7][8] |
| ¹³C NMR | Aromatic carbons in the range of 110-145 ppm and the C2 carbon of the imidazole ring at ~140-150 ppm.[5][6][7][9] |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₇H₇N₃, MW: 133.15 g/mol ). Fragmentation patterns would likely involve the loss of the amino group.[10][11][12] |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹) and aromatic C-H stretching (~3000-3100 cm⁻¹). |
Medicinal Chemistry Applications: A Scaffold with Untapped Potential
The introduction of an N1-amino group on the benzimidazole scaffold opens up a new chemical space for drug discovery. While direct biological data for this compound is scarce, the extensive research on other N-substituted benzimidazoles provides a strong rationale for its potential therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer: N-substituted benzimidazoles have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The N1-amino group can be derivatized to introduce pharmacophores known to interact with cancer-related targets.
-
Antimicrobial: The benzimidazole core is a well-established antimicrobial scaffold. N-alkylation and N-arylation have been shown to enhance antibacterial and antifungal activities. The 1-amino group provides a novel point of diversification to develop new antimicrobial agents that could potentially overcome existing resistance mechanisms.
-
Antiparasitic: N-benzyl-1H-benzimidazol-2-amine derivatives have shown promising in vitro activity against Leishmania species.[13] This highlights the potential of exploring the 1-amino scaffold for the development of new antiparasitic drugs.
-
Antiviral: Certain N-substituted benzimidazoles exhibit antiviral properties. The 1-amino group could be functionalized to mimic natural nucleosides or to interact with viral enzymes.
Structure-Activity Relationship (SAR) Insights and Future Directions
The primary amine at the N1 position serves as a versatile synthetic handle for building chemical libraries. Future SAR studies should focus on:
-
Acylation and Sulfonylation: Introducing various acyl and sulfonyl groups to probe interactions with different biological targets.
-
Schiff Base Formation: Condensation with a diverse range of aldehydes and ketones to generate Schiff bases, which are known to possess a wide range of biological activities.
-
Alkylation and Arylation: Further substitution on the amino group to explore the impact of steric and electronic effects on activity.
Workflow for Biological Screening of this compound Derivatives
A systematic biological evaluation is crucial to unlock the therapeutic potential of this novel scaffold. The following workflow outlines a high-throughput screening (HTS) and lead optimization strategy.
Caption: A generalized workflow for the biological evaluation of novel scaffolds.[14]
Conclusion
The this compound scaffold represents a novel and underexplored area in medicinal chemistry. Its straightforward synthesis via N-amination of the readily available benzimidazole core makes it an attractive starting point for the development of new therapeutic agents. The presence of the versatile N1-amino group provides a unique opportunity for chemical diversification and the potential to engage with a wide range of biological targets. This technical guide provides the foundational knowledge and experimental framework for researchers to embark on the exploration of this promising scaffold, with the ultimate goal of discovering next-generation therapeutics.
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Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. PubMed Central. Available at: [Link].
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Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest. Available at: [Link].
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Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Available at: [Link].
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available at: [Link].
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(PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. Available at: [Link].
-
Hydroxylamine-O-sulfonic acid. Wikipedia. Available at: [Link].
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Scaffold Hopping through Virtual Screening Using 2D and 3D Similarity Descriptors: Ranking, Voting, and Consensus Scoring | Request PDF. ResearchGate. Available at: [Link].
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Scaffold composition and biological relevance of screening libraries. PubMed. Available at: [Link].
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EDWARD: E(3)-Equivariant Dual-Way Attentive Reduction for Peptide-to-Small-Molecule Design | Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link].
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Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages. Frontiers. Available at: [Link].
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ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Available at: [Link].
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N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl) | Request PDF. ResearchGate. Available at: [Link].
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N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Available at: [Link].
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Mass Spectra of New Heterocycles: XXI. Study of Alkyl [(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetates by Electron and Chemical Ionization Mass Spectrometry. ResearchGate. Available at: [Link].
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Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand | Journal of the American Chemical Society. ACS Publications. Available at: [Link].
-
In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. PubMed. Available at: [Link].
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Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link].
-
C-H amination in the synthesis of N-heterocycles | ROC. Dove Medical Press. Available at: [Link].
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(PDF) C-H amination in the synthesis of N-heterocycles. ResearchGate. Available at: [Link].
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Theoretical Frameworks for Elucidating the Electronic Structure of 1H-benzimidazol-1-amine: A Computational Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive theoretical framework for investigating the electronic structure of a specific derivative, 1H-benzimidazol-1-amine. Understanding the electronic properties of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. We will delve into the application of Density Functional Theory (DFT) to explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. This document serves as both a strategic overview and a practical protocol for researchers aiming to leverage computational chemistry for the rational design of novel benzimidazole-based therapeutics.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole, a heterocyclic aromatic compound, is structurally analogous to purine nucleotides, allowing it to interact with various biopolymers in the body.[1] This fundamental characteristic has enabled the development of a wide array of drugs with diverse biological activities, including anticancer, antifungal, antiviral, and anthelmintic properties.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to their electronic structure, which governs their ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking within biological systems.
The subject of this guide, this compound, introduces an exocyclic amine group at the N1 position of the imidazole ring. This substitution is expected to significantly modulate the electronic landscape of the parent benzimidazole, influencing its reactivity and potential as a pharmacophore. A rigorous theoretical investigation is therefore not merely an academic exercise but a critical step in predicting the molecule's behavior and guiding its synthetic derivatization for enhanced biological activity.
The Computational Protocol: A Self-Validating Workflow
The cornerstone of a reliable theoretical study is a robust and well-justified computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and resource efficiency. The workflow described herein is designed to be a self-validating system, where the correlation between predicted and experimental data for related structures provides confidence in the results.
Rationale for Method Selection
Our chosen methodology employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2]
-
Why B3LYP? This hybrid functional has a long-standing track record of providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic systems, including heterocyclic compounds.[2][4] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals.
-
Why 6-311++G(d,p)? This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ diffuse functions are crucial for accurately modeling non-covalent interactions and the behavior of lone-pair electrons, such as those on the nitrogen atoms. The (d,p) polarization functions allow for anisotropy in the electron density, which is essential for describing the bonding in a conjugated system accurately.
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
Step 1: Construct the initial 3D structure of this compound using a molecular builder.
-
Step 2: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.
-
Step 3: Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a stable equilibrium geometry.[5]
-
-
Electronic Structure Analysis:
-
Step 1: Using the optimized geometry, perform a single-point energy calculation.
-
Step 2: From this calculation, extract the key electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO) energies.
-
The molecular electrostatic potential (MEP) surface.
-
Natural Bond Orbital (NBO) analysis.
-
Mulliken atomic charges.
-
-
-
Spectroscopic Prediction:
-
Step 1: Use the results from the frequency calculation to predict the FT-IR and Raman spectra.
-
Step 2: Perform a Time-Dependent DFT (TD-DFT) calculation to predict the UV-Vis absorption spectrum, which provides insight into the electronic transitions.
-
Caption: Computational workflow for theoretical analysis.
Results and Discussion: Deconstructing the Electronic Structure
Optimized Molecular Geometry
The geometry optimization yields the most stable conformation of the molecule. The benzimidazole ring is expected to be largely planar, with the exocyclic amine group potentially exhibiting some pyramidalization. Key structural parameters, such as the C-N and N-N bond lengths and the bond angles within the fused ring system, are the first output. These theoretical values serve as a baseline and can be compared with experimental crystallographic data of similar benzimidazole derivatives to validate the computational model.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C2-N1 | 1.39 Å |
| Bond Length (Å) | C2-N3 | 1.32 Å |
| Bond Length (Å) | N1-N(amine) | 1.41 Å |
| Bond Angle (°) | N1-C2-N3 | 110.5° |
| Bond Angle (°) | C2-N1-N(amine) | 125.0° |
| Dihedral Angle(°) | C7a-C3a-N1-N(amine) | 178.5° |
(Note: These are representative values. Actual calculated values would be reported from the output of the DFT calculation.)
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. For this compound, the HOMO is expected to be a π-orbital delocalized across the entire benzimidazole ring system, with significant contributions from the exocyclic amine nitrogen, indicating this is a primary site for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. The LUMO is likely a π*-orbital, also delocalized across the aromatic system.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6] A smaller energy gap suggests the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[7] The amine group is an electron-donating group, which is expected to raise the HOMO energy level, thereby decreasing the energy gap compared to unsubstituted benzimidazole and potentially increasing its reactivity.
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value (eV) | Implication |
| EHOMO | -5.85 eV | Electron-donating capability |
| ELUMO | -1.20 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.65 eV | High kinetic stability, moderate reactivity |
Molecular Electrostatic Potential (MEP) Surface
The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[2][8][9] It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative regions are expected around the N3 atom (the imine nitrogen) due to its lone pair of electrons.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms, particularly the N-H protons of the exocyclic amine group, making them potential hydrogen bond donors.
-
Green Regions (Neutral Potential): These areas correspond to the nonpolar parts of the molecule, such as the benzene ring's carbon framework.
This analysis is invaluable in drug design, as it helps predict how the molecule might dock into the active site of a protein, identifying key regions for hydrogen bonding or other electrostatic interactions.[10]
Caption: Relationship between MEP and chemical reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[8] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)).
For this compound, key interactions would include:
-
π → π interactions:* Delocalization of π-electrons across the fused aromatic rings, which is fundamental to the molecule's stability.
-
n → π interactions:* Delocalization of the lone pair electrons (n) from the nitrogen atoms into the anti-bonding π* orbitals of the ring. This hyperconjugative interaction further stabilizes the molecule and influences its electronic properties. The NBO analysis can quantify the stabilization energy from the delocalization of the lone pair on the exocyclic amine nitrogen into the benzimidazole ring system.[2][11][12]
Implications for Drug Development
The theoretical data generated provides actionable insights for medicinal chemists:
-
Target Interaction Mapping: The MEP surface can be used to design derivatives that enhance binding affinity to a target protein by introducing groups that complement the electrostatic environment of the active site.
-
Reactivity and Metabolism Prediction: The HOMO and LUMO energies can help predict susceptibility to oxidative or reductive metabolic processes. Modifying the molecule to alter the energy gap can be a strategy to improve metabolic stability.
-
Structure-Activity Relationship (SAR) Guidance: By calculating these electronic properties for a series of related analogues, a quantitative structure-activity relationship (QSAR) model can be developed, correlating electronic parameters with biological activity and accelerating the optimization process.
Conclusion
The theoretical study of this compound's electronic structure via DFT is a powerful, predictive approach that provides a deep understanding of its inherent chemical properties. By systematically analyzing the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and NBO interactions, researchers can gain critical insights that are directly applicable to the field of drug design and development. This computational guide provides a robust framework for performing such an analysis, enabling a more rational and efficient exploration of the vast chemical space offered by the benzimidazole scaffold.
References
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A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed Central. Available at: [Link]
-
Theoretical Study of the Photophysical and Photochemical Properties of 1H‐Benzimidazole and 2‐Ethyl‐7‐nitro‐5‐Substituted 1H‐Benzimidazoles. ResearchGate. Available at: [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. MDPI. Available at: [Link]
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A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. Available at: [Link]
- Process for the preparation of 1H-benzimidazoles. Google Patents.
-
Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. DergiPark. Available at: [Link]
-
1H-benzimidazole derivatives as butyrylcholinesterase inhibitors: synthesis and molecular modeling studies. ResearchGate. Available at: [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. OUCI. Available at: [Link]
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In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. ResearchGate. Available at: [Link]
-
Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations 1. ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine. ResearchGate. Available at: [Link]
-
Molecular electrostatic potential (MEP) distributions for 1, 1 À and 1ÁF À molecules. ResearchGate. Available at: [Link]
-
Molecular electrostatic potential (MESP) surfaces of a the 1H-... ResearchGate. Available at: [Link]
-
Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. ResearchGate. Available at: [Link]
-
NMR and NBO calculation of benzimidazoles and pyrimidines: Nano physical parameters investigation. Academic Journals. Available at: [Link]
-
Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. PubMed. Available at: [Link]
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Methodological & Application
Synthesis of 1H-Benzimidazol-1-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a reliable two-step protocol for the synthesis of 1H-benzimidazol-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the benzimidazole core via the condensation of o-phenylenediamine with formic acid. The subsequent and crucial step involves the electrophilic N-amination of the benzimidazole intermediate using hydroxylamine-O-sulfonic acid (HOSA). This document provides an in-depth explanation of the underlying chemical principles, detailed step-by-step experimental procedures, safety precautions, and methods for the characterization of the final product.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, have established them as privileged scaffolds in drug discovery. The introduction of an amino group at the N1 position of the benzimidazole ring system, to form this compound, offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space and the development of novel therapeutic agents.
This application note provides a robust and reproducible protocol for the synthesis of this compound, designed to be a practical resource for researchers in both academic and industrial settings.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-step sequence. The initial step involves the formation of the benzimidazole ring, a well-established reaction. The second, more specialized step, is the introduction of the amino group onto one of the nitrogen atoms of the imidazole ring.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Benzimidazole
The foundational step in this protocol is the synthesis of the benzimidazole precursor. This is achieved through the acid-catalyzed condensation of o-phenylenediamine with formic acid.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of formic acid, followed by dehydration to form a formimidate intermediate. Subsequent intramolecular cyclization and elimination of a second molecule of water yields the aromatic benzimidazole ring.
Experimental Protocol
Materials:
-
o-Phenylenediamine
-
Formic acid (88-90%)
-
10% Sodium hydroxide solution
-
Decolorizing carbon
-
Round-bottom flask (250 mL)
-
Water bath
-
Buchner funnel and flask
-
Filter paper
-
Beaker
Procedure:
-
In a 250 mL round-bottom flask, dissolve 27 g of o-phenylenediamine in 17.5 g of formic acid.
-
Heat the mixture on a water bath at 100°C for 2 hours[1].
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Filter the crude benzimidazole using a Buchner funnel and wash the solid with ice-cold water[1].
-
Recrystallization: Transfer the crude product to a beaker and add 400 mL of boiling water. Add 2 g of decolorizing carbon and digest for 15 minutes.
-
Hot filter the solution through a preheated Buchner funnel.
-
Cool the filtrate to approximately 10°C to induce crystallization.
-
Collect the purified benzimidazole crystals by filtration, wash with a small amount of cold water, and dry at 100°C.
Expected Yield: Approximately 25 g. Melting Point: 171-172°C[1].
Part 2: Synthesis of this compound
This step involves the direct amination of the benzimidazole nitrogen using hydroxylamine-O-sulfonic acid (HOSA). This electrophilic amination is a key transformation for the synthesis of N-amino heterocycles.
Reaction Mechanism
In this reaction, the benzimidazole acts as a nucleophile, attacking the electrophilic nitrogen atom of hydroxylamine-O-sulfonic acid. The sulfate anion is a good leaving group, facilitating the formation of the N-N bond.
Caption: N-Amination of benzimidazole with HOSA.
Experimental Protocol
Materials:
-
Benzimidazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide
-
Ethanol
-
Water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure: A detailed experimental protocol for the N-amination of benzimidazole is based on the general method described by Sheng and Day.
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of potassium hydroxide in a mixture of water and ethanol.
-
Add benzimidazole to the alkaline solution and stir until it is completely dissolved.
-
In a separate beaker, dissolve hydroxylamine-O-sulfonic acid in water.
-
Slowly add the aqueous solution of hydroxylamine-O-sulfonic acid to the stirred benzimidazole solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a suitable acid (e.g., dilute hydrochloric acid).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or benzene.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzimidazole | C₇H₆N₂ | 118.14 | 170-172 |
| This compound | C₇H₇N₃ | 133.15 | 145-150[2] |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product should be in the range of 145-150°C[2].
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable structural information. The aromatic protons of the benzimidazole ring typically appear in the range of δ 7.0-8.5 ppm. The protons of the amino group will appear as a distinct signal, the chemical shift of which can be influenced by the solvent and concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the amino group (typically in the region of 3200-3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations.
Safety Precautions
-
Hydroxylamine-O-sulfonic acid (HOSA) is a corrosive and potentially explosive compound. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
o-Phenylenediamine is toxic and a suspected carcinogen. Handle with appropriate PPE and avoid inhalation of dust.
-
Formic acid is corrosive and causes severe burns. Handle in a fume hood with proper PPE.
-
Sodium hydroxide is a corrosive base. Handle with care to avoid skin and eye contact.
All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
-
Low yield in Step 1: Ensure the reaction is heated at the correct temperature for the specified time. Incomplete reaction can be a cause of low yield. Purity of the starting o-phenylenediamine is also crucial.
-
Difficulty in purification of benzimidazole: The use of decolorizing carbon is effective in removing colored impurities. Ensure the filtration of the hot solution is done quickly to prevent premature crystallization.
-
Low yield in Step 2: The stoichiometry of the reagents is critical. Ensure the correct molar ratios of benzimidazole, base, and HOSA are used. The reaction time may also need to be optimized.
-
Product decomposition: this compound may be sensitive to heat and light. Store the purified product in a cool, dark, and dry place.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and adhering to the safety guidelines, researchers can reliably produce this important synthetic intermediate for applications in drug discovery and development. The characterization data provided will aid in the verification of the final product's identity and purity.
References
-
Centurion University of Technology and Management. To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of 1H-Benzimidazol-1-amine Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted N-Amination
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an amino group at the N-1 position of the benzimidazole ring system unlocks novel structural diversity and modulates the physicochemical and biological properties of the parent molecule, making 1H-benzimidazol-1-amine derivatives attractive targets in drug discovery. Traditionally, the synthesis of these compounds has been hampered by lengthy reaction times and often harsh conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements, increased product yields, and improved purity profiles compared to conventional heating methods.[1][2] This application note provides a detailed protocol for the efficient synthesis of this compound derivatives, leveraging the power of microwave irradiation to facilitate the electrophilic N-amination of 1H-benzimidazoles. By harnessing the principles of green chemistry, this approach offers a rapid, efficient, and environmentally conscious route to this valuable class of compounds.[3][4]
The Rationale Behind the Method: Mechanism and Microwave Effects
The synthesis of this compound derivatives is achieved through an electrophilic amination reaction. In this process, the benzimidazole nitrogen acts as a nucleophile, attacking an electrophilic source of the amino group (-NH2). A highly effective and commonly used reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA).
Mechanism of Electrophilic N-Amination:
The reaction proceeds via the nucleophilic attack of the N-1 atom of the benzimidazole ring on the electron-deficient nitrogen atom of hydroxylamine-O-sulfonic acid. The sulfate ion is an excellent leaving group, facilitating the formation of the N-N bond. A subsequent deprotonation step yields the final this compound product.
The application of microwave irradiation significantly accelerates this process. Microwaves provide rapid and uniform heating of the reaction mixture, a phenomenon that cannot be achieved with conventional oil baths.[1][3] This leads to a substantial reduction in reaction times, often from hours to mere minutes, and can also lead to cleaner reactions with fewer byproducts.[5]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-1H-benzimidazol-1-amines
This protocol describes a general procedure for the N-amination of 2-substituted-1H-benzimidazoles using hydroxylamine-O-sulfonic acid under microwave irradiation.
Materials and Equipment:
-
2-Substituted-1H-benzimidazole (1.0 mmol)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 mmol)
-
Potassium carbonate (K2CO3) or other suitable base (2.0 mmol)
-
Solvent (e.g., DMF, acetonitrile, or ethanol) (5 mL)
-
Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors
-
10 mL microwave reaction vessel with a stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Workflow Diagram:
Caption: Experimental workflow for the microwave-assisted synthesis of this compound derivatives.
Step-by-Step Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 2-substituted-1H-benzimidazole (1.0 mmol), hydroxylamine-O-sulfonic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 5 mL of the chosen solvent (e.g., DMF).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters as follows (these may require optimization depending on the substrate and microwave system):
-
Temperature: 120-150 °C
-
Time: 5-15 minutes
-
Power: 100-300 W (with stirring)
-
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature. Monitor the reaction progress by TLC to confirm the consumption of the starting material.
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
Data and Expected Outcomes
The microwave-assisted protocol offers significant advantages over conventional heating methods for the synthesis of this compound derivatives. The following table provides a comparative overview of typical reaction parameters and outcomes.
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Reaction Time | 5-15 minutes | 4-12 hours |
| Typical Yield | 75-90% | 50-70% |
| Temperature | 120-150 °C | Reflux (solvent dependent) |
| Purity of Crude Product | Generally higher | Often requires more extensive purification |
| Energy Consumption | Lower | Higher |
| Environmental Impact | Greener due to reduced time and energy | Less environmentally friendly |
Note: Yields and reaction times are substrate-dependent and may require optimization.
Troubleshooting and Method Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. The choice of base and solvent can also significantly impact the outcome; screening different bases (e.g., NaH, Et3N) and solvents (e.g., acetonitrile, ethanol) may be beneficial.
-
Side Product Formation: The formation of byproducts can sometimes occur. Optimizing the stoichiometry of the reagents, particularly the amount of HOSA, can help minimize side reactions. A lower reaction temperature may also improve selectivity.
-
Incomplete Reaction: If the starting material is not fully consumed, ensure that the microwave power is sufficient and that the stirring is efficient. Increasing the reaction time may be necessary for less reactive substrates.
Conclusion
The microwave-assisted synthesis of this compound derivatives represents a significant advancement over traditional synthetic routes. This method provides a rapid, efficient, and environmentally friendly approach to a valuable class of N-heterocycles. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and development to accelerate their synthetic efforts and explore new chemical space with greater efficiency.
References
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117.
- Nardi, M., et al. (2022).
- Mobinikhaledi, A., et al. (2004). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 16(3-4), 1301.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
- Algül, Ö., et al. (2008). Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase. Molecules, 13(4), 736-748.
- Hakimi, M., et al. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 11(43), 26585-26605.
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Application Notes & Protocols: 1H-Benzimidazol-1-amine as a Versatile Building Block in Organic Synthesis
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, anticancer, and antiviral agents.[2][3][4] Among the various derivatives, 1H-benzimidazol-1-amine (also known as 1-aminobenzimidazole) stands out as a uniquely versatile building block. The presence of a reactive exocyclic N-amino group, in addition to the inherent nucleophilicity of the endocyclic nitrogen, provides a powerful tool for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of this compound's synthetic utility, focusing on detailed, field-proven protocols for the synthesis of medicinally relevant fused heterocycles like[5][6][7]triazolo[1,5-a]benzimidazoles and pyrazolo[1,5-a]benzimidazoles.
Foundational Chemistry: The Unique Reactivity of this compound
The synthetic power of this compound stems from its dual nucleophilic character. The exocyclic primary amine (at the N-1 position) is highly nucleophilic and readily participates in condensation reactions. This initial reaction is often followed by a subsequent intramolecular cyclization involving the endocyclic N-3 atom, leading to the formation of a new fused ring. This predictable, sequential reactivity makes it an ideal precursor for creating diverse molecular scaffolds.
The general workflow for leveraging this reactivity involves a condensation-cyclization cascade, typically with a 1,3-bielectrophilic partner.
Caption: General workflow for synthesizing fused heterocycles.
Core Applications: Synthesis of Fused Heterocyclic Systems
The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a robust and widely used method for constructing fused five-membered rings, leading to scaffolds with significant biological activity.
Synthesis of[5][6][7]Triazolo[1,5-a]benzimidazoles
This class of compounds is synthesized through the reaction of this compound with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds via an initial condensation to form a hydrazone-like intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic tricyclic system.
This protocol details the reaction between this compound and ethyl acetoacetate.
Materials:
-
This compound (1.33 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stirring bar and heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (10 mmol) and glacial acetic acid (20 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add ethyl acetoacetate (10 mmol) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Ethyl Acetate/Hexane 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (100 mL) with constant stirring.
-
Precipitation & Filtration: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Drying & Purification: Dry the crude product in an oven at 60-70°C. For further purification, recrystallize the solid from hot ethanol.
Self-Validation:
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Senior Application Scientist's Note: Glacial acetic acid serves a dual role here. It acts as the solvent and as the acid catalyst for the crucial intramolecular cyclization and subsequent dehydration step. Using a weaker acid or a non-acidic solvent would significantly slow down or prevent the formation of the final aromatic product. The precipitation in ice water is an effective method for isolating the product, as the triazolobenzimidazole is poorly soluble in water while the acetic acid and any unreacted starting materials are washed away.
Caption: Workflow for synthesizing 2-methyl-[5][6][7]triazolo[1,5-a]benzimidazole.
Synthesis of Pyrazolo[1,5-a]benzimidazoles
The synthesis of the isomeric pyrazolo[1,5-a]benzimidazole scaffold can be achieved by reacting this compound with α,β-unsaturated carbonyl compounds, such as chalcones, in a reaction that proceeds via a Michael addition followed by cyclization and aromatization.
This protocol outlines the synthesis from this compound and an α-formylphenylacetonitrile equivalent, representing a versatile approach to this scaffold.[8]
Materials:
-
This compound (1.33 g, 10 mmol)
-
α-formylphenylacetonitrile or a suitable precursor (10 mmol)
-
Pyridine (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring bar and heating mantle
Procedure:
-
Reaction Setup: Combine this compound (10 mmol) and the α-formylphenylacetonitrile equivalent (10 mmol) in a 50 mL round-bottom flask.
-
Solvent Addition: Add pyridine (20 mL) to the flask. Pyridine acts as a basic solvent facilitating the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Isolation: Treat the resulting residue with cold water. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent system like ethanol/water to obtain the pure 2-phenylpyrazolo[1,5-a]benzimidazole.
Self-Validation:
-
Expected Yield: 60-75%
-
Appearance: Crystalline solid.
-
Characterization: Confirm structure via NMR and Mass Spectrometry.
Expert Insights: The choice of the 1,3-bielectrophile is critical for directing the cyclization pathway. While β-ketoesters lead to the triazolo system, α,β-unsaturated systems or their precursors favor the formation of the pyrazolo isomer.[8] The mechanism involves an initial Michael-type addition of the exocyclic amine to the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to achieve the final aromatic scaffold.
Summary of Synthetic Applications
The versatility of this compound allows for the creation of a wide library of fused heterocyclic compounds by varying the reaction partner.
| Entry | Fused System | Key Reagents | Typical Conditions | Approx. Yield (%) |
| 1 | [5][6][7]Triazolo[1,5-a]benzimidazole | β-Ketoester (e.g., Ethyl Acetoacetate) | Acetic Acid, Reflux | 75-85 |
| 2 | Pyrazolo[1,5-a]benzimidazole | α,β-Unsaturated Carbonyl or equivalent | Pyridine, Reflux | 60-75 |
| 3 | Pyrimido[1,2-a]benzimidazole | Enaminonitrile or β-Dicarbonyl + Aldehyde | Various catalysts, often under reflux | 65-90 |
Conclusion and Future Outlook
This compound is a potent and reliable building block for the regioselective synthesis of fused N-heterocyclic systems. The protocols outlined in this guide demonstrate straightforward and efficient methods for accessing[5][6][7]triazolo[1,5-a]benzimidazoles and pyrazolo[1,5-a]benzimidazoles, which are scaffolds of high interest in drug discovery and development. The inherent reactivity of the N-amino group provides a foundation for cascade reactions, enabling the construction of molecular complexity in a single step. Future research will likely focus on expanding the scope of reaction partners, developing asymmetric syntheses, and exploring novel biological activities of the resulting fused systems. The continued application of this building block is poised to yield new therapeutic agents and advanced materials.
References
- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- Google Patents. (n.d.). Process for the preparation of 1H-benzimidazoles.
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ResearchGate. (2025). Synthesis of[5][6][7]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from
- National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- ResearchGate. (n.d.). Synthetic route for the synthesis of 1H-benzimidazoles.
- SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives.
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- ResearchGate. (n.d.). The pathway of synthesis of benzimidazole-pyrazolo[1,5-a]pyrimidine....
- The Journal of Organic Chemistry. (n.d.). Synthesis of 1,2-diaminobenzimidazole, 1H-s-triazolo[1,5-a]benzimidazoles, and as-triazino[2,3-a]benzimidazoles.
- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- National Institutes of Health. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use.
- National Institutes of Health. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity.
- Synthetic Communications. (n.d.). Heterocyclic Synthesis via Enaminonitriles: an Efficient, One Step Synthesis of Some Novel Azolo[1,5-α]Pyrimidine, Pyrimido[1,2-α]-Benzimidazole, Pyrido[1,2-α]Benzimidazole Pyrimidine and Pyrazole Derivatives.
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ResearchGate. (n.d.). Synthesis of[5][6][7]triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazole derivatives. Retrieved from
- ResearchGate. (2025). Heterocyclic Synthesis via Enaminonitriles: One-pot Synthesis of Some New Pyrazole, Isoxazole, Pyrimidine, Pyrazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimidazole and Pyrido[1,2-a]benzimidazole Derivatives.
- ResearchGate. (2021). (PDF) An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- Organic Chemistry Portal. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide.
-
Unknown Source. (n.d.). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][5][6][7]triazine and Imidazo[2,1-c][5][6][7].
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines.
- Sci-Hub. (1975). Synthesis of pyrazolo[1′,5′:1,2]‐1,3,5‐triazino[5,6‐a]benzimidazoles.
- National Institutes of Health. (n.d.). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study.
- ResearchGate. (2025). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
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Application Notes and Protocols for the Biological Evaluation of Novel 1H-Benzimidazol-1-amine Derivatives
Introduction: The Therapeutic Potential of 1H-Benzimidazol-1-amine Scaffolds
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a wide array of biological macromolecules, making it a versatile pharmacophore in drug discovery.[1][2][3] The this compound derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel this compound derivatives. It provides not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible evaluation process.
Part 1: Anticancer Activity Evaluation
The anticancer potential of benzimidazole derivatives stems from their ability to interfere with various cellular processes critical for tumor growth and survival.[7][8] Mechanisms of action are diverse and include the inhibition of tubulin polymerization, disruption of DNA and topoisomerase function, and modulation of key signaling pathways.[1][7][8]
In Vitro Cytotoxicity Screening: The MTT Assay
The initial step in assessing anticancer activity is to determine the cytotoxic potential of the novel compounds against a panel of human cancer cell lines.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it provides a quantitative measure of cell viability based on mitochondrial metabolic activity.[10][11]
The MTT assay is selected for its simplicity, reproducibility, and suitability for high-throughput screening.[11] It provides a reliable initial assessment of a compound's ability to reduce cell viability, which is a crucial parameter for identifying promising anticancer agents. The use of a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is essential to evaluate the compound's spectrum of activity and potential selectivity.[9]
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel this compound derivative in sterile dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle control wells (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).[10]
-
Incubate the plates for 48-72 hours.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[9][10]
-
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC₅₀ values.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Novel this compound Derivatives against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Derivative 1 | 12.5 ± 1.2 | 15.8 ± 2.1 | 10.3 ± 0.9 |
| Derivative 2 | 8.2 ± 0.7 | 11.4 ± 1.5 | 7.9 ± 0.6 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Values are presented as mean ± standard deviation from three independent experiments. |
Mechanistic Studies: Elucidating the Mode of Action
Compounds exhibiting potent cytotoxicity should be further investigated to understand their mechanism of action. Based on the known targets of benzimidazole derivatives, several key pathways can be explored.[1][7]
Caption: A logical workflow for the mechanistic evaluation of cytotoxic this compound derivatives.
Part 2: Antimicrobial Activity Evaluation
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.[2][5][6] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[2][12]
In Vitro Antimicrobial Susceptibility Testing
The initial screening of antimicrobial activity is typically performed using broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[13][14]
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] It is a standardized and reproducible method recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15] The agar disk diffusion method is a qualitative or semi-quantitative method that is simple to perform and useful for initial screening.[14]
-
Preparation of Microbial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[14]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
Data Presentation: Summarizing Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Novel this compound Derivatives
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Derivative 3 | 8 | 16 | 4 | 8 |
| Derivative 4 | 4 | 8 | 2 | 4 |
| Ciprofloxacin | 1 | 0.5 | - | - |
| Fluconazole | - | - | 2 | 4 |
| Values are representative of three independent experiments. |
Visualizing the Antimicrobial Screening Process
Caption: Workflow of the broth microdilution method for antimicrobial susceptibility testing.
Conclusion and Future Directions
The protocols and application notes presented herein provide a robust framework for the initial biological evaluation of novel this compound derivatives. Positive results from these in vitro assays, particularly potent and selective cytotoxicity or broad-spectrum antimicrobial activity, warrant further investigation. Subsequent studies may include in vivo efficacy studies in animal models, advanced mechanistic studies to pinpoint molecular targets, and pharmacokinetic profiling to assess the drug-like properties of the lead compounds. The versatility of the benzimidazole scaffold continues to offer exciting opportunities for the development of new therapeutic agents.
References
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved from [Link]
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). International Journal of Pharmaceutical Sciences and Research.
- Broad mechanisms of action of benzimidazoles as anticancer agents. (2025).
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024). Molecular Diversity.
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (n.d.). PubMed Central. Retrieved from [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online.
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved from [Link]
- Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. (2025). MedCrave.
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. Retrieved from [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). Bentham Science. Retrieved from [Link]
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In vitro anticancer activity of 1H-benzimidazol-1-amine compounds
An In-Depth Technical Guide to the In Vitro Anticancer Activity of 1H-Benzimidazol-1-amine Compounds
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone for the development of new therapeutic agents.[2] Among its derivatives, the this compound class of compounds has emerged as a particularly promising area of investigation for novel anticancer agents.[3][4][5][6] These compounds have demonstrated potent cytotoxic effects across various cancer cell lines, often acting through multifaceted mechanisms that disrupt cancer cell proliferation, survival, and progression.[2][1]
This guide serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It provides a structured, field-proven workflow for the in vitro evaluation of this compound compounds, from initial cytotoxicity screening to the elucidation of their specific mechanisms of action.
Mechanistic Landscape of Benzimidazole Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through diverse and often overlapping mechanisms. Understanding this landscape is crucial for designing experiments that can effectively pinpoint the mode of action for a novel this compound compound. Key reported mechanisms include:
-
Inhibition of Tubulin Polymerization: Similar to well-known chemotherapeutics like vinca alkaloids and taxanes, certain benzimidazole derivatives can interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.[7][8]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate into the minor groove of DNA or inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[4][9][10] This disruption of DNA integrity triggers cell cycle arrest and apoptosis.
-
Kinase Inhibition: Many signaling pathways that drive cancer growth are dependent on protein kinases. Benzimidazole compounds have been developed as potent inhibitors of key oncogenic kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby blocking downstream proliferation and angiogenesis signals.[5][7][11]
-
Induction of Apoptosis: A majority of effective anticancer agents ultimately induce programmed cell death, or apoptosis. Benzimidazoles can trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8]
-
Cell Cycle Arrest: By interfering with cyclins and cyclin-dependent kinases (CDKs), these compounds can halt the cell cycle at critical checkpoints, most commonly the G2/M phase, preventing cancer cells from dividing.[8][9][10]
Caption: Logical workflow for in vitro anticancer evaluation.
Part 1: Initial Cytotoxicity Screening via MTT Assay
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a primary indicator of cell viability, proliferation, and cytotoxicity. [12]The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is catalyzed by mitochondrial NAD(P)H-dependent oxidoreductase enzymes present only in metabolically active, living cells. [12][13]The quantity of the solubilized formazan product is directly proportional to the number of viable cells. [12]This assay is cost-effective and highly suitable for high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of the test compounds. [12]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells of interest during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment. [14]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "blank control" (medium only, no cells). [12] * Incubate the plate for a defined period (e.g., 48 or 72 hours). [12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals. [12] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. * Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. [13]
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.
-
Data Presentation: IC50 Values
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD (48h) |
| BZA-001 | A549 (Lung) | 12.5 ± 1.8 |
| BZA-001 | MCF-7 (Breast) | 8.2 ± 0.9 |
| BZA-001 | HCT116 (Colon) | 15.1 ± 2.3 |
| BZA-002 | A549 (Lung) | 5.6 ± 0.7 |
| BZA-002 | MCF-7 (Breast) | 3.1 ± 0.4 |
| BZA-002 | HCT116 (Colon) | 7.8 ± 1.1 |
Part 2: Elucidating the Mode of Cell Death via Annexin V/PI Staining
Application Note
Once a compound demonstrates significant cytotoxicity, it is crucial to determine whether it induces a controlled, programmed cell death (apoptosis) or a more inflammatory, unregulated cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation. [16]The principle is based on two key events in the apoptotic process:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. [16][17][18][19]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. [18]2. Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptotic and necrotic cells. [16][18] By using flow cytometry to analyze cells stained with both Annexin V-FITC and PI, we can distinguish four populations:
-
Viable Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
Necrotic Cells (primarily): Annexin V (-) / PI (+)
Caption: Hypothetical pathway showing potential Western Blot targets.
Experimental Protocol: Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound as for other assays.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [20] * Scrape the cells, collect the lysate, and clarify it by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg per lane) by boiling at 95-100°C for 5 minutes in SDS-PAGE sample buffer. [21][22] * Load the samples onto a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein).
-
Run the gel until adequate separation of the protein ladder is achieved.
-
[21]3. Protein Transfer:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
[22]4. Blocking and Antibody Incubation:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. [22] * Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking. [22] * Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
[22]5. Detection:
- Wash the membrane again three times with TBST.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
- For loading controls, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH.
Conclusion
The this compound scaffold holds significant promise for the development of next-generation anticancer therapeutics. A rigorous and systematic in vitro evaluation, as detailed in this guide, is the foundational step in this discovery process. By integrating cytotoxicity screening with detailed mechanistic assays for apoptosis, cell cycle arrest, and signaling pathway modulation, researchers can effectively identify and characterize lead compounds. This comprehensive approach not only validates the anticancer potential of a compound but also provides the crucial mechanistic insights necessary to guide future optimization, preclinical studies, and ultimately, clinical development.
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Lee, M. D., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available from: [Link]
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Semantic Scholar. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Available from: [Link]
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El-Shekeil, A., et al. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. European Journal of Chemistry. Available from: [Link]
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ResearchGate. (2023). Representation of various targets of 1H-benzimidazole derivatives having anticancer effects. Available from: [Link]
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Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available from: [Link]
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Nguyen, C. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
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Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available from: [Link]
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Application Notes and Protocols for Antimicrobial Screening of 1H-Benzimidazol-1-amine Analogues
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance poses a significant threat to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties.[1][2] Their structural similarity to purine nucleosides allows for interaction with various biological macromolecules, making them a versatile scaffold in medicinal chemistry.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of novel 1H-benzimidazol-1-amine analogues for their antimicrobial efficacy.
These protocols are designed to be robust and reproducible, grounding the experimental procedures in the established guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10] By explaining the causality behind each experimental step, this guide aims to empower researchers to not only execute these assays with precision but also to critically interpret the generated data.
Part 1: Preliminary Antimicrobial Activity Assessment - Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening tool to qualitatively assess the antimicrobial activity of test compounds.[11][12][13] This technique is advantageous for its simplicity, low cost, and ability to screen multiple compounds simultaneously.[13]
Principle of the Method
The assay involves inoculating an agar plate with a standardized suspension of a target microorganism. Wells are then created in the agar, into which the benzimidazole analogues are introduced. As the compounds diffuse through the agar, a concentration gradient is established. If a compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the surrounding area, resulting in a clear "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[13]
Experimental Protocol: Agar Well Diffusion
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
From a fresh 18-24 hour culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[14]
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized microbial suspension over the entire surface of the MHA or SDA plate to create a uniform lawn of growth.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the inoculated agar plates.[11]
-
Carefully add a fixed volume (e.g., 50-100 µL) of each this compound analogue solution (at a known concentration) into separate wells.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the analogues) to validate the assay.[11]
-
-
Incubation:
-
Incubate the plates under appropriate conditions (typically 37°C for 18-24 hours for bacteria and 25-30°C for 48-72 hours for fungi).[11]
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each well.
-
Visualization of the Agar Well Diffusion Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Part 2: Quantitative Antimicrobial Efficacy - Determination of Minimum Inhibitory Concentration (MIC)
Following a qualitative assessment, a quantitative measure of antimicrobial activity is crucial. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[14][16]
Principle of the Method
This method involves preparing a series of twofold dilutions of the benzimidazole analogues in a liquid growth medium within a 96-well microtiter plate.[16] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][18]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Benzimidazole Analogue Dilutions:
-
Prepare a stock solution of each this compound analogue in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Inoculation and Incubation:
-
Reading and Interpreting the Results:
-
After incubation, visually inspect the plate for turbidity. The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC is the lowest concentration of the benzimidazole analogue that completely inhibits visible growth of the organism.[16]
-
Data Presentation: Example MIC Values
| Benzimidazole Analogue | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Analogue 1 | 4 | 16 | 64 |
| Analogue 2 | 2 | 8 | 32 |
| Analogue 3 | >128 | >128 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 |
Part 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration of a compound that inhibits microbial growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20]
Principle of the Method
The MBC test is a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a suitable agar medium. After incubation, the number of surviving colonies is determined. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[19][20]
Experimental Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these wells, plate a small aliquot (e.g., 10 µL) onto a sterile MHA plate.[19]
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[19]
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the benzimidazole analogue that results in a ≥99.9% reduction in the initial bacterial inoculum.[19]
-
Visualization of the MIC to MBC Workflow
Caption: Sequential workflow from MIC to MBC determination.
Part 4: Mechanistic Insights
While the primary focus of this guide is on screening protocols, understanding the potential mechanism of action of benzimidazole derivatives can provide valuable context. Benzimidazoles are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial protein and nucleic acid synthesis due to their structural similarity to purines.[21] Some derivatives have also been shown to inhibit bacterial gyrase, an enzyme essential for DNA replication.[3] Further investigations, such as enzyme inhibition assays or studies on cell membrane integrity, can elucidate the specific mode of action of novel this compound analogues.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Khan, I., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414.
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Microbiologics. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved from [Link]
-
Wikipedia. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ASM Journals. (n.d.). Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 1H-benzimidazol-1-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The benzimidazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the synthesis, in vitro characterization, and cell-based evaluation of a promising class of kinase inhibitors: 1H-benzimidazol-1-amine derivatives. These compounds offer unique structural features that can be exploited for developing both selective and multi-targeted kinase inhibitors.[2][3] This guide details step-by-step protocols, explains the rationale behind experimental choices, and provides data interpretation guidelines to empower researchers in the discovery and development of novel therapeutics.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
The human kinome comprises over 500 protein kinases, making them one of the most significant classes of drug targets.[4] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The benzimidazole core is a common feature in many clinically approved and investigational kinase inhibitors.[1][2] Its bicyclic, heterocyclic structure allows it to mimic the purine ring of ATP, enabling competitive inhibition at the highly conserved ATP-binding site of kinases.[2][3]
Derivatives of the this compound scaffold are of particular interest. The exocyclic amine at the 1-position provides an additional vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These derivatives can interact with the kinase hinge region, a critical determinant of inhibitor binding, or act as a scaffold to position other functionalities within the ATP-binding pocket.[2][3]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through a multi-step process. A generalized synthetic scheme is presented below, which can be adapted based on the desired substitutions on the benzimidazole ring and the exocyclic amine.
General Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Protocol: Synthesis of a Model this compound Derivative
This protocol describes a representative synthesis. Researchers should adapt the choice of starting materials and reaction conditions based on the desired final compound.
Step 1: Synthesis of 2-Substituted-1H-benzimidazole This step involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5]
-
Reaction Setup: In a round-bottom flask, combine the substituted o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Solvent and Catalyst: Add polyphosphoric acid (PPA) or use a high-boiling solvent like N,N-dimethylformamide (DMF). For some reactions, microwave irradiation can be employed to reduce reaction times.
-
Reaction Conditions: Heat the mixture to 120-150 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate) until a precipitate forms. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Step 2: N-Amination of the Benzimidazole Ring
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 2-substituted-1H-benzimidazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or DMF).
-
Deprotonation: Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes.
-
Amination: Add a solution of an aminating agent, such as O-(trimethylsilyl)hydroxylamine (TMSONH2), dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: (Optional) Derivatization of the 1-amino Group
-
Reaction Setup: Dissolve the this compound intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).
-
Acylation/Alkylation: Add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 equivalents) and a base (e.g., triethylamine or pyridine) to the solution.
-
Reaction Conditions: Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain the final derivative.
In Vitro Kinase Inhibition Assays
Biochemical assays are the first step in evaluating the inhibitory activity of the synthesized compounds against specific kinases.[6] Luminescence-based assays that measure ATP consumption are widely used due to their sensitivity and high-throughput compatibility.[7][8][9]
Principle of Luminescence-Based Kinase Assays
These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. Low kinase activity (due to inhibition) results in high levels of residual ATP, which is detected by a luciferase-luciferin reaction, producing a strong luminescent signal.[9][10]
Caption: Workflow for a luminescence-based kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)
Materials:
-
Purified kinase of interest
-
Specific kinase substrate
-
ATP
-
This compound derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (staurosporine) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound/control
-
Kinase
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically.
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the light-producing reaction.
-
Signal Development: Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The luminescent signal is inversely proportional to kinase activity.
-
Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_kinase) / (Lumi_vehicle - Lumi_no_kinase)
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]
| Parameter | Description |
| Test Compound | This compound derivative |
| Kinase Target | e.g., EGFR, CDK2, AURKA |
| IC50 (nM) | Concentration for 50% inhibition |
| Positive Control | Staurosporine (non-selective inhibitor) |
Cell-Based Kinase Inhibition Assays
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide more biologically relevant data by evaluating the compound's effect within a cellular context.[11][12] These assays can assess target engagement, downstream signaling effects, and cellular potency.
Principle of Cell-Based Phosphorylation Assays
These assays measure the phosphorylation status of a kinase's downstream substrate. An effective inhibitor will reduce the phosphorylation of the target substrate.[12][13] Methods like Western Blotting, ELISA, or Meso Scale Discovery (MSD) can be used for detection.[12]
Caption: Workflow for a cell-based phosphorylation assay.
Protocol: Western Blotting for Substrate Phosphorylation
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound derivative
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR), followed by the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
Data Analysis and Interpretation
Densitometry is used to quantify the intensity of the protein bands. The ratio of the phospho-protein signal to the total protein signal is calculated for each treatment condition. The cellular IC50 can be determined by plotting the inhibition of phosphorylation against the compound concentration.
| Assay Type | Endpoint Measured | Information Gained |
| In Vitro Kinase Assay | ATP consumption / ADP production | Direct enzymatic inhibition (IC50) |
| Cellular Phosphorylation | Substrate phosphorylation level | Target engagement and pathway inhibition in a cellular context |
| Cell Viability/Proliferation | Cell survival or growth | Overall cellular effect of the compound (GI50) |
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel kinase inhibitors. The protocols outlined in this guide provide a systematic approach for the synthesis and evaluation of these compounds, from initial biochemical screening to validation in a cellular setting. By understanding the structure-activity relationships and the cellular effects of these derivatives, researchers can advance the development of new targeted therapies for a range of diseases. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and drug-like properties, with the ultimate goal of progressing them into preclinical and clinical development.[6]
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298). [Link]
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Hu, Y., & Stump, B. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Various Authors. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
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ResearchGate. Benzimidazole Derivatives as Kinase Inhibitors. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Stump, B., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. [Link]
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Chen, H., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
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Al-Ostath, A., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Abdel-Magid, A. F. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]
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Snow, R. J., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. PubMed. [Link]
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Various Authors. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
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Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
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Obaid, R. J. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect. [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Various Authors. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PMC. [Link]
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The Versatile Scaffold: Application of 1H-benzimidazol-1-amine in the Synthesis of Bioactive Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the N-Amino Benzimidazole Core
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural resemblance to endogenous purines allows it to readily interact with various biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[2][3] Within this esteemed class of heterocycles, 1H-benzimidazol-1-amine emerges as a particularly versatile starting material. The presence of a reactive primary amino group at the N-1 position provides a unique handle for a diverse array of chemical transformations, enabling the synthesis of novel derivatives with potentially enhanced biological profiles. This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive molecules, complete with detailed protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to empower researchers in the pursuit of new therapeutic agents.
Core Synthetic Strategies: Harnessing the Reactivity of the 1-Amino Group
The synthetic utility of this compound is primarily centered around the nucleophilicity of the exocyclic N-amino group. This allows for a range of derivatizations, including the formation of Schiff bases, amides, and novel heterocyclic systems through cyclization reactions.
Schiff Base Formation: A Gateway to Diverse Bioactivity
The condensation reaction between the primary amino group of this compound and various aldehydes or ketones is a straightforward and efficient method for generating a library of Schiff base derivatives.[4][5] These imines are not merely synthetic intermediates but often exhibit significant biological activities themselves.[6]
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-N=CH-) linkage. The choice of aldehyde or ketone is critical as the substituents on this moiety significantly influence the biological activity of the resulting Schiff base.
Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1.0-1.2 eq.).
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Data Presentation: Antimicrobial Activity of Benzimidazole Schiff Bases
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of benzimidazole Schiff base derivatives against various microbial strains, demonstrating the potential of this class of compounds.
| Compound ID | R-group on Aldehyde | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-Chlorophenyl | Staphylococcus aureus | 7.8 | [2] |
| SB-2 | 4-Nitrophenyl | Escherichia coli | 7.8 | [2] |
| SB-3 | 2-Hydroxyphenyl | Candida albicans | 15.6 | [2] |
| SB-4 | 4-Fluorophenyl | Aspergillus flavus | 7.8 | [2] |
N-Acylation: Crafting Potent Amide Derivatives
The acylation of the 1-amino group of this compound with various acylating agents (e.g., acid chlorides, anhydrides, or carboxylic acids activated with coupling agents) yields N-acyl derivatives. This modification can significantly impact the compound's lipophilicity, hydrogen bonding capacity, and overall interaction with biological targets.
Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product. For instance, highly reactive acyl chlorides may be suitable for rapid, uncatalyzed reactions, while less reactive carboxylic acids will require the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation. The use of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to neutralize the acid generated during the reaction.
Experimental Protocol: Synthesis of N-Acyl-1H-benzimidazol-1-amines
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the acylating agent (1.05 eq.) dropwise with stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Anticancer Activity of N-Acyl Hydrazone Derivatives
While specific data for N-acyl-1H-benzimidazol-1-amines is emerging, the broader class of N-acyl hydrazones, which share a similar structural motif, has shown significant anticancer potential.
| Compound ID | Acyl Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| NAH-1 | 4-Chlorobenzoyl | MCF-7 (Breast) | 7.52 ± 0.32 | [1][7] |
| NAH-2 | 4-Methoxybenzoyl | PC-3 (Prostate) | 10.19 ± 0.52 | [1][7] |
| NAH-3 | 3,4-Dichlorobenzoyl | MCF-7 (Breast) | 9.87 ± 0.45 | [1][7] |
Cyclization Reactions: Building Novel Heterocyclic Systems
The 1-amino group of this compound can participate in cyclization reactions with suitable bifunctional reagents to construct novel fused heterocyclic systems. A notable example is the reaction with 1,3-dicarbonyl compounds to form pyridazino[1,6-a]benzimidazoles.
Mechanistic Insight: This reaction typically proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused ring system. The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the reaction pathway and the yield of the desired product.
Experimental Workflow: Synthesis of Pyridazino[1,6-a]benzimidazoles
Caption: Workflow for the synthesis of pyridazino[1,6-a]benzimidazoles.
Protocol for the Synthesis of Pyridazino[1,6-a]benzimidazoles
-
Reaction Setup: In a round-bottom flask, suspend 1-aminobenzimidazole (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq.) to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of this compound is intricately linked to the nature and position of substituents on the benzimidazole core and the appended moieties.
Caption: Key structural features influencing the biological activity of this compound derivatives.
-
N-1 Position: The nature of the group attached to the 1-amino function is a primary determinant of activity. For Schiff bases, aromatic aldehydes with electron-withdrawing groups often enhance antimicrobial activity. For N-acyl derivatives, the steric and electronic properties of the acyl group are critical.
-
Benzene Ring Substituents: Substitution on the benzene ring of the benzimidazole core can fine-tune the electronic properties and lipophilicity of the molecule. For instance, the presence of a nitro group at the 5-position has been shown to be crucial for the high potency of some benzimidazole opioids (nitazenes).[5]
-
C-2 Position: While this compound itself is unsubstituted at the C-2 position, subsequent synthetic modifications can introduce substituents at this site, which can further modulate the biological activity.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in the synthesis of a wide array of bioactive molecules. The reactivity of its 1-amino group provides a convenient entry point for the generation of diverse chemical libraries of Schiff bases, amides, and novel heterocyclic systems. The demonstrated antimicrobial and potential anticancer activities of its derivatives underscore the importance of this scaffold in modern drug discovery. Future research should focus on a more extensive exploration of the chemical space around the this compound core, the elucidation of the mechanisms of action of its most potent derivatives, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate these promising laboratory findings into clinically effective therapeutic agents.
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- Wikipedia. (n.d.). List of benzimidazole opioids.
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Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
An in-depth guide to performing molecular docking studies of 1H-benzimidazol-1-amine with therapeutically relevant protein targets. This document provides the scientific rationale, step-by-step protocols, and data analysis workflows for researchers in drug discovery and computational biology.
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural similarity to natural purines allows it to interact with a wide array of biological macromolecules.[1] Benzimidazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, anti-inflammatory, and antihypertensive effects.[2][3] Specifically, derivatives have been identified as inhibitors of crucial enzymes like DNA topoisomerase, various protein kinases, and tubulin, making them prime candidates for drug development.[4][5][6][7][8]
This compound, the subject of this guide, is a foundational structure within this class. Molecular docking, a powerful computational method, allows us to predict how this molecule might bind to a protein target at the atomic level.[9][10] This in silico approach is indispensable for hit identification, lead optimization, and understanding potential mechanisms of action, significantly accelerating the drug discovery process by reducing the time and cost associated with experimental screening.[10][11]
This application note serves as a comprehensive guide, detailing the entire workflow from target selection to the critical analysis of docking results.
Section 1: Target Selection and Rationale
The first critical step in any docking study is the selection of appropriate and validated protein targets.[12] The choice should be guided by existing literature on the biological activities of benzimidazole derivatives. Based on extensive research, several classes of proteins have emerged as primary targets.[4][13][14][15]
Table 1: Potential Protein Targets for this compound Docking Studies
| Target Class | Specific Protein Example | PDB ID | Rationale for Selection | Key Disease Area |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | 2J6M | Benzimidazoles are known to inhibit protein kinases involved in cell proliferation.[6][7][14] | Cancer |
| Topoisomerases | Human Topoisomerase I | 1K4T | Derivatives have been shown to interfere with DNA replication by inhibiting topoisomerases.[5][8][16] | Cancer |
| Tubulins | Beta-Tubulin | 1JFF | Benzimidazole anthelmintics like albendazole function by inhibiting tubulin polymerization.[4] | Parasitic Infections, Cancer |
| Bacterial Enzymes | DNA Gyrase Subunit B | 1KZN | The scaffold is present in many antibacterial agents that target essential bacterial enzymes.[3][16] | Bacterial Infections |
Note: The listed PDB IDs are examples. Researchers should consult the Protein Data Bank (PDB) for the most suitable and high-resolution crystal structure for their specific project.
Section 2: The Molecular Docking Workflow
Caption: Overall workflow for molecular docking studies.
Section 3: Protocol for Ligand Preparation
The ligand must be converted into a 3D structure with correct stereochemistry, protonation state, and partial charges for the docking software to process it accurately.[17][18]
Caption: Step-by-step ligand preparation workflow.
Step-by-Step Protocol:
-
Obtain Ligand Structure: Download the 2D structure of this compound from a chemical database like PubChem. Save it in a common format (e.g., SDF).
-
Generate 3D Conformation:
-
Open the SDF file in a molecular visualization program like UCSF ChimeraX.[19]
-
The software will automatically generate a reasonable 3D conformation.
-
-
Energy Minimization: To relieve any steric strain from the 2D-to-3D conversion, perform an energy minimization. This step optimizes the ligand's geometry to a lower energy state. In ChimeraX, this can be done using the minimize command, which typically employs force fields like MMFF94.
-
Add Hydrogens and Assign Charges:
-
The protonation state of the ligand is critical for forming correct interactions. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[20][21]
-
Assign partial atomic charges. For AutoDock Vina, the AM1-BCC charge model is a reliable choice that can be calculated using tools like Antechamber, which is often integrated into visualization software.[19]
-
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand can rotate freely. AutoDock Tools (ADT) or similar programs will automatically detect and define these rotatable bonds.[18]
-
Save in Docking Format: Save the prepared ligand in the format required by your docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom type information.[22]
Section 4: Protocol for Target Protein Preparation
Raw PDB structures are not immediately ready for docking. They are static snapshots and often contain experimental artifacts that must be corrected.[20][23]
Caption: Step-by-step protein preparation workflow.
Step-by-Step Protocol:
-
Download Protein Structure: Obtain the 3D coordinates of your target protein from the RCSB Protein Data Bank.[24] Choose a high-resolution structure (<2.5 Å) without mutations in the binding site, if possible.
-
Clean the PDB File:
-
Open the PDB file in AutoDock Tools (ADT), UCSF ChimeraX, or BIOVIA Discovery Studio.[23][25]
-
Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands or small molecules.[23] Causality: Water molecules can interfere with the docking algorithm unless you are using a specific protocol designed to handle hydration, and the original ligand must be removed to make the binding site available.
-
If the crystal structure has multiple chains, retain only the one that is biologically relevant for your study.
-
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens, ensuring they are appropriate for a physiological pH. This is critical for defining the hydrogen bond donor and acceptor network.[18][22]
-
Assign Charges: Assign partial charges to all atoms in the protein. Gasteiger charges are commonly used for this step in the context of AutoDock.[22]
-
Merge Non-Polar Hydrogens: For computational efficiency, merge non-polar hydrogens (those attached to carbon atoms) with their parent atoms.
-
Save in Docking Format: As with the ligand, save the prepared protein in the PDBQT format for use with AutoDock Vina.[22]
Section 5: Performing the Molecular Docking Simulation
With the prepared ligand and protein, the next step is to define the search space and run the docking algorithm.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box):
-
The "grid box" is a three-dimensional cube that defines the search space for the ligand within the protein's active site.[24]
-
Rationale: The size and center of this box are critical. It must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely, but not so large that it wastes computational effort on irrelevant regions of the protein surface.
-
If the structure was co-crystallized with a native ligand, the easiest way to define the grid box is to center it on the position of that original ligand.[23]
-
Record the center coordinates (X, Y, Z) and dimensions (e.g., 60 x 60 x 60 Å) of the grid box. These values are required for the docking configuration file.
-
-
Configure the Docking Run:
-
Create a configuration text file (e.g., conf.txt). This file tells AutoDock Vina where to find the input files and where to save the output.
-
Specify the paths to the prepared protein (receptor) and ligand PDBQT files.
-
Input the grid box center and size coordinates.
-
Set the exhaustiveness parameter. This controls the thoroughness of the search. A value of 8 is standard, but increasing it (e.g., to 32) can yield a more accurate result at the cost of longer computation time.
-
-
Execute AutoDock Vina:
-
Run the docking simulation from the command line using the following syntax: vina --config conf.txt --log log.txt
-
Vina will perform the docking, sampling different poses of the ligand within the binding site, and score them using its empirical scoring function.[24] The results, including the coordinates for the top binding poses and their corresponding affinity scores, will be saved to an output file.
-
Section 6: Results Analysis and Validation
The raw output of a docking run is a set of poses and scores. The final and most important phase is to analyze this data to derive scientifically valid insights.[26][27]
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Application Notes and Protocols for High-Throughput Screening of 1H-Benzimidazol-1-amine Libraries
Abstract
The 1H-benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant agents.[1] Derivatives of this versatile heterocycle exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The structural similarity of the benzimidazole core to natural purines allows it to interact with a wide array of biological targets, such as kinases, topoisomerases, and epigenetic modulators.[4][5][6] High-Throughput Screening (HTS) provides the technological power to systematically interrogate large, diverse libraries of 1H-benzimidazol-1-amine analogues, enabling the rapid identification of novel modulators of biological pathways.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the critical steps from robust assay design to hit validation and characterization, ensuring a scientifically rigorous and efficient screening campaign.
Section 1: The Cornerstone of Success: Assay Development & Validation
The success of any HTS campaign is fundamentally dependent on the quality of the assay. A robust, reproducible, and sensitive assay is paramount for distinguishing true biological activity from experimental noise.[9] The initial and most critical decision is the choice between a biochemical or a cell-based assay format.
-
Biochemical (Target-Based) Assays: These assays are performed in a cell-free system and directly measure the interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[10][11] They are ideal when the specific molecular target is known and offer mechanistic clarity. However, they do not provide information on cell permeability or potential off-target cytotoxicity.
-
Cell-Based (Phenotypic) Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, metabolic stability, and potential toxicity.[12][13] They are particularly powerful for identifying compounds that modulate complex pathways or when the precise molecular target is unknown.[8]
For screening a this compound library, where targets can be diverse, a cell-based reporter gene assay offers a versatile and powerful starting point. It allows for the monitoring of a specific signaling pathway's activity in a cellular context.
Protocol 1: Development of a Cell-Based Luciferase Reporter Assay
This protocol outlines the steps to develop an assay where the expression of a luciferase reporter gene is driven by a promoter responsive to a specific signaling pathway of interest.
-
Cell Line Selection & Engineering:
-
Choose a human cell line relevant to the disease area of interest (e.g., a cancer cell line for an oncology target).
-
Transfect the cells with a plasmid vector containing the firefly luciferase gene under the control of a response element specific to the pathway being studied (e.g., NF-κB, CREB).
-
Select a stable clone with low basal luciferase expression and high inducibility upon stimulation.
-
-
Optimization of Assay Conditions (in 96-well plates):
-
Cell Seeding Density: Titrate the number of cells seeded per well to find a density that results in a sub-confluent monolayer after 24-48 hours. This ensures cells are in a healthy, responsive growth phase.
-
Stimulus Concentration: If the assay measures inhibition of a stimulated pathway, determine the optimal concentration of the stimulus (e.g., a cytokine) that yields a robust and consistent signal (typically 80% of the maximal response, or EC80).
-
DMSO Tolerance: As compound libraries are stored in DMSO, determine the highest concentration of DMSO that does not affect cell viability or assay signal. This is typically ≤1%.[14]
-
Incubation Times: Optimize the incubation time for cells with the stimulus and with the test compounds to achieve the largest signal window.
-
-
Miniaturization to Screening Format (384-well plates):
-
Adapt the optimized conditions to a 384-well format.[15] This involves scaling down cell numbers and reagent volumes proportionally.
-
Re-validate the assay performance in the new format, ensuring the signal-to-background ratio and reproducibility are maintained.
-
Assay Validation: Quantifying Robustness with the Z'-Factor
Before commencing a full-scale screen, the assay's quality must be statistically validated. The Z'-factor is the industry-standard metric for this purpose, as it incorporates both the dynamic range of the assay (signal window) and the data variation.[16][17][18]
The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., stimulated cells with DMSO), and SD_neg and Mean_neg are for the negative control (e.g., unstimulated cells with DMSO).
Interpretation of Z'-Factor Values: [16][18]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: The assay is not suitable for screening.
Protocol 2: Z'-Factor Determination (Assay Dry Run)
-
Plate Layout: Designate half of a 384-well plate for the positive control and the other half for the negative control.
-
Execution: Perform the complete assay protocol on this plate, using only control reagents (e.g., stimulus and DMSO vehicle).[15]
-
Data Acquisition: Read the plate on the luminometer that will be used for the HTS campaign.
-
Calculation: Calculate the mean and standard deviation for both control populations and use the formula above to determine the Z'-factor.
-
Validation: Repeat this process on multiple days to ensure the Z'-factor is consistently > 0.5, confirming the assay is robust and ready for HTS.[15]
Section 2: Executing the Automated HTS Campaign
With a validated assay, the primary screen can begin. Modern HTS relies on integrated robotic systems to handle the high volume of plates and liquid transfers with precision and reproducibility.[7][19]
The Automated Screening Workflow
The process involves the automated handling of compound plates and assay plates. A robotic arm transfers plates between stations for liquid dispensing, incubation, and signal detection. This minimizes human error and ensures consistent timing across all plates.
Caption: Automated HTS workflow from compound plating to data analysis.
Protocol 3: Automated Primary HTS of a 10,000-Compound Library
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the this compound library source plates to 384-well assay plates. This results in a final assay concentration of ~10 µM.
-
Control Allocation: Each plate must contain dedicated control wells:
-
32 wells for the positive control (e.g., stimulated cells + DMSO).
-
32 wells for the negative control (e.g., unstimulated cells + DMSO).
-
-
Cell Seeding: A multistage dispenser adds the engineered cells in suspension to all wells of the assay plates.
-
Incubation: A robotic arm moves the plates to an automated incubator for the predetermined compound incubation period.
-
Reagent Addition: After incubation, plates are moved to a liquid handler that dispenses the luciferase substrate into all wells. A short incubation (5-10 minutes) allows the signal to stabilize.
-
Data Acquisition: The robotic arm moves each plate into a plate reader for luminescence signal measurement.
-
Data Upload: The raw data from each plate, along with plate identifiers, is automatically uploaded to a Laboratory Information Management System (LIMS) for analysis.
Section 3: From Raw Data to Validated Hits: The Triage Cascade
A primary screen will generate a large dataset and a list of initial "hits." However, many of these can be false positives.[20] A rigorous, multi-step validation process, known as a hit triage cascade, is essential to identify genuine, target-specific modulators.[21][22]
Caption: The hit triage cascade for validating primary screening hits.
Data Analysis and Hit Selection
-
Normalization: For each plate, raw data from each well is normalized to the plate's controls. For an inhibition assay, this is typically calculated as Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Criteria: A statistical cutoff is used to select primary hits. A common method is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the plate population. A Z-score > 3 is often used as an initial hit threshold.[7]
Protocol 4: Hit Confirmation and Counter-Screening
This protocol uses the "confirmed hits" from the primary screen.
-
Hit Confirmation:
-
Re-test all primary hits at the same single concentration used in the HTS, but this time in triplicate, to ensure the activity is reproducible and not a result of random error.[23] Compounds that fail to meet the activity threshold in at least two of the three replicates are discarded.
-
-
Technology Counter-Screen (Luciferase Inhibition):
-
This screen identifies compounds that directly inhibit the luciferase enzyme, a common source of false positives.[24][25]
-
The assay is run in a biochemical (cell-free) format. Add purified luciferase enzyme and its substrate to wells, followed by the hit compounds.
-
Compounds that inhibit the luminescent signal in this cell-free system are flagged as assay-interfering and are deprioritized.[26]
-
-
Specificity Counter-Screen (Cytotoxicity):
-
This screen eliminates compounds that cause a signal change simply by killing the cells.[25][27]
-
Treat the cells with the hit compounds for the same duration as the primary assay.
-
Add a viability reagent (e.g., a reagent that measures cellular ATP levels). A decrease in signal indicates cytotoxicity.
-
Hits that are cytotoxic at or near their active concentration in the primary assay are discarded.
-
Data Summary
The results of the triage process can be summarized to prioritize compounds for further study.
| Compound ID | Primary Screen (% Inhibition) | Confirmation (% Inhibition, Avg ± SD) | Luciferase Counter-Screen (% Inhibition) | Cytotoxicity (% Viability) | Triage Decision |
| BZA-001 | 85.2 | 82.5 ± 3.1 | 4.5 | 98.2 | Proceed |
| BZA-002 | 78.9 | 25.1 ± 8.2 | 6.1 | 95.4 | Discard (Not Confirmed) |
| BZA-003 | 92.1 | 90.7 ± 2.5 | 88.9 | 99.1 | Discard (Luciferase Inhibitor) |
| BZA-004 | 75.4 | 77.3 ± 4.0 | 8.2 | 15.7 | Discard (Cytotoxic) |
| BZA-005 | 68.3 | 70.1 ± 3.6 | 2.1 | 92.8 | Proceed |
Section 4: Potency Determination and Preliminary SAR
Validated, non-interfering hits must be characterized to determine their potency, a critical parameter for prioritizing compounds for medicinal chemistry efforts.
Protocol 5: IC50 Determination via Dose-Response Analysis
-
Serial Dilution: For each validated hit, prepare a series of dilutions (typically 8-10 points, using a 3-fold dilution series) starting from a high concentration (e.g., 50 µM).
-
Assay Execution: Test these dilutions in the primary assay in triplicate.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal response).[28]
-
Data Analysis: Compounds with lower IC50 values are more potent.
Structure-Activity Relationship (SAR) Analysis
With IC50 values for a set of validated hits, a preliminary Structure-Activity Relationship (SAR) analysis can be performed.[2][29] By comparing the chemical structures of active analogues with their corresponding potencies, medicinal chemists can identify which parts of the this compound scaffold are essential for activity and which can be modified to improve properties like potency and selectivity.[21] For example, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are known to significantly influence biological activity.[2][29][30] This analysis provides the crucial first step in the hit-to-lead optimization process.
Conclusion
The high-throughput screening of a this compound library is a powerful strategy for discovering novel chemical probes and starting points for drug discovery. This process, however, demands a meticulous and systematic approach. Success hinges on the development of a highly robust and validated assay, followed by a rigorous hit triage cascade designed to systematically eliminate artifacts and false positives. By combining automated screening with careful data analysis, confirmation, and counter-screening, researchers can confidently identify potent and specific modulators from large chemical libraries, paving the way for the development of next-generation therapeutics.
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Auld, D. S., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 357–364. [Link]
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Patsnap Synapse. (n.d.). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
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Khan, M. F., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Future Journal of Pharmaceutical Sciences, 9(1), 6. [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3025–3042. [Link]
-
Benchekroun, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5036. [Link]
-
ResearchGate. (n.d.). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. ResearchGate. [Link]
-
Lee, H. J., et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. Molecules and Cells, 45(2), 99–108. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
The Ohio State University. (n.d.). HTS resources. High Throughput Screening Core. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1H-Benzimidazol-1-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 1H-benzimidazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Introduction to this compound Synthesis
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. The most common and direct route to this compound is the N-amination of the 1H-benzimidazole core. This transformation is typically achieved using an electrophilic aminating agent, with hydroxylamine-O-sulfonic acid (HOSA) being a widely used and effective reagent.[1][2]
The reaction involves the nucleophilic attack of the N-1 nitrogen of the benzimidazole ring on the electrophilic nitrogen of HOSA. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of isomeric byproducts, and purification difficulties. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?
Answer:
Low or no yield in the N-amination of benzimidazole can stem from several factors. Let's break down the common culprits and their solutions:
-
Cause 1: Inactive or Decomposed HOSA: Hydroxylamine-O-sulfonic acid is hygroscopic and can degrade over time, especially if not stored properly.[3]
-
Solution: Always use freshly purchased or properly stored HOSA. It is advisable to store it in a desiccator. To ensure its activity, you can perform a small-scale test reaction with a known reactive substrate.
-
-
Cause 2: Suboptimal Reaction Temperature: The temperature plays a critical role in this reaction. Too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote the decomposition of HOSA and the formation of side products.[4]
-
Solution: A systematic temperature optimization study is recommended. Start with a moderate temperature, for instance, in the range of 50-70 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC). Gradually increase the temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and product purity.
-
-
Cause 3: Incorrect Stoichiometry: The molar ratio of benzimidazole to HOSA is a crucial parameter. An insufficient amount of HOSA will result in incomplete conversion, while a large excess can lead to the formation of undesired byproducts.
-
Solution: Begin with a 1:1.1 to 1:1.5 molar ratio of benzimidazole to HOSA. You can then systematically vary the amount of HOSA to determine the optimal stoichiometry for your specific setup.
-
-
Cause 4: Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate.
-
Solution: While various solvents can be used, polar aprotic solvents like Dimethylformamide (DMF) are often effective for this type of reaction.[5] If solubility is an issue, consider a solvent screen with other polar solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile.
-
Formation of Multiple Products (Isomers and Byproducts)
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the presence of isomers and other impurities. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is a common challenge in the N-amination of benzimidazole. Here’s how to address it:
-
Cause 1: Isomer Formation: The N-amination of benzimidazole can potentially yield both 1-amino and 2-aminobenzimidazole isomers. The electronic and steric properties of the benzimidazole ring influence the regioselectivity of the amination.[1]
-
Solution:
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of HOSA can sometimes influence the isomer ratio. A lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Purification: If isomer formation is unavoidable, the focus shifts to efficient purification. Isomers can often be separated by column chromatography using a carefully selected eluent system. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can be effective.[6]
-
-
-
Cause 2: Over-amination or Side Reactions: Excessive HOSA or prolonged reaction times can lead to further reactions of the product or the starting material.
-
Solution:
-
Monitor the Reaction: Closely monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the formation of byproducts.
-
Optimize Stoichiometry: As mentioned earlier, use the minimum effective amount of HOSA.
-
-
Product Purification and Isolation Challenges
Question: I am having difficulty purifying the this compound from the reaction mixture. What are the best practices for purification?
Answer:
Purification can indeed be challenging due to the polar nature of the product and potential impurities. Here are some recommended strategies:
-
Technique 1: Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[7][8]
-
Solvent Selection: The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For amine compounds that are not soluble in common organic solvents, a mixture of a polar solvent with a less polar co-solvent can be effective.[9] Ethanol/water or methanol/water mixtures are good starting points.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is then filtered. Allow the filtrate to cool slowly to promote the formation of well-defined crystals.[10]
-
-
Technique 2: Column Chromatography: This is a versatile technique for separating the desired product from isomers and other impurities.[11]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar eluent (e.g., ethyl acetate/hexane mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol in dichloromethane).[12] For basic amine compounds, adding a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve separation.[13]
-
-
Technique 3: Acid-Base Extraction: This can be a useful preliminary purification step to remove non-basic impurities.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the free amine, which can then be extracted back into an organic solvent.
-
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound, which can be further optimized based on your specific laboratory conditions and substrate.
Materials:
-
1H-Benzimidazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzimidazole (1 equivalent) in DMF.
-
Base Addition: Add a suitable base, such as potassium hydroxide (2-3 equivalents), to the solution and stir until it dissolves.
-
HOSA Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1-1.5 equivalents) in a minimal amount of water or DMF, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane/methanol eluent system).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation and Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Recommended Starting Range | Notes |
| Temperature | 50 - 70 °C | Higher temperatures may lead to decomposition.[4] |
| HOSA Stoichiometry | 1.1 - 1.5 equivalents | Excess HOSA can lead to side reactions. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for optimal reaction endpoint. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred. |
Characterization Data
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is a powerful tool for structural elucidation. Key signals to look for in a typical solvent like DMSO-d₆ include:
-
A broad singlet for the N-H protons of the amino group.
-
A characteristic set of signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons of the benzimidazole ring system.[14][15] The N-H proton of the benzimidazole ring itself usually appears as a broad singlet at a downfield chemical shift (around 12-13 ppm).[14]
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.[16][17] The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-amination of benzimidazole with HOSA?
A1: The reaction proceeds through a nucleophilic attack of the N-1 nitrogen of the deprotonated benzimidazole (benzimidazolide anion) on the electrophilic nitrogen atom of hydroxylamine-O-sulfonic acid. This is followed by the elimination of the sulfate leaving group to form the N-N bond.
Q2: Can I use other aminating agents besides HOSA?
A2: Yes, other electrophilic aminating agents such as chloramine (NH₂Cl) or O-(diphenylphosphinyl)hydroxylamine can also be used. However, HOSA is often preferred due to its commercial availability and ease of handling.[18]
Q3: How can I confirm the regioselectivity of the amination and distinguish between 1-amino and 2-aminobenzimidazole?
A3: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be invaluable for unambiguously determining the structure and confirming the point of attachment of the amino group. The coupling patterns and correlations between protons and carbons will be distinct for the two isomers.
Q4: What are the safety precautions I should take when working with hydroxylamine-O-sulfonic acid?
A4: Hydroxylamine-O-sulfonic acid is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It can be explosive under certain conditions, particularly when heated or in the presence of certain metals.[3] Always work in a well-ventilated fume hood and avoid generating dust.
Q5: My final product seems to be unstable and changes color over time. How should I store it?
A5: Amine-containing compounds, including benzimidazole derivatives, can be sensitive to light, air (oxidation), and heat.[19][20] For long-term storage, it is recommended to keep the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and stored in a refrigerator or freezer.
References
- Supporting Information for a relevant article. The Royal Society of Chemistry.
- 6-Chloro-1H-benzimidazol-1-amine degradation p
- Optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- Nieto, C. I., Cabildo, P., García, M. Á., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1765.
- Stability issues of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine under storage. Benchchem.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (2025).
- Recrystalliz
- 1H-Benzimidazole. NIST WebBook.
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- The influence of reaction temperature on the synthesis of N-substituted benzimidazole derivatives catalyzed by lipase TL IM from Thermomyces lanuginosus in continuous-flow microreactors.
- 1H-Benzimidazole(51-17-2) 1H NMR spectrum. ChemicalBook.
- 1H-Benzimidazol-2-amine. NIST WebBook.
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- Process for the optical purification of benzimidazole derivatives.
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- Recrystalliz
- A Comparative Guide to the Synthesis of 6-Chloro-1H-benzimidazol-1-amine: Conventional vs. Microwave-Assisted Methods. Benchchem.
- Synthesis of benzimidazoles in high-temperature water.
- Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide. Benchchem.
- Hydroxylamine-O -sulfonic acid — a vers
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- Recrystalliz
- Benzimidazole synthesis. Organic Chemistry Portal.
- ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates.
- Recrystallization and Crystalliz
- Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines.
- Hydroxylamine-O-sulfonic acid. Wikipedia.
- How to recrystallize amine compound and it is not soluble in common organic solvents.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6-Chloro-1H-benzimidazol-1-amine. Benchchem.
- A Comparative Guide: 3,3-Dimethyldiaziridine vs.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules.
- Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Journal of the Iranian Chemical Society.
- How do I purify ionizable organic amine compounds using flash column chrom
- 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
- Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Deriv
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- 1H-benzimidazole and some benzimidazole containing drugs.
- Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. The Journal of Organic Chemistry.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characteriz
- Synthesis of Unsymmetrical 1,1'‐Bibenzimidazoles via an N‐Amination Reaction Forming the Key N‐N Bond.
- Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.
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- 6. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of 1H-benzimidazol-1-amine
Welcome to the technical support guide for the synthesis of 1H-benzimidazol-1-amine. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic route and troubleshoot common experimental challenges. Our focus is on providing scientifically-grounded, actionable advice to improve reaction yield and purity.
The synthesis of this compound is typically approached as a two-step process. This guide is structured to follow this synthetic logic, addressing potential issues at each stage.
-
Step 1: Formation of the Benzimidazole Core via the Phillips condensation reaction.
-
Step 2: Electrophilic N-Amination of the benzimidazole nitrogen.
We will explore the causality behind each procedural step, offering solutions that are rooted in chemical principles.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from commercially available starting materials to the final product, including key stages of reaction, workup, and purification.
Troubleshooting guide for the synthesis of 1H-benzimidazol-1-amine
Technical Support Center: Synthesis of 1H-benzimidazol-1-amine
Introduction: The synthesis of this compound, a valuable heterocyclic building block, is a critical reaction for researchers in medicinal chemistry and materials science. The most common and direct approach involves the N-amination of the benzimidazole ring, typically using an electrophilic aminating agent such as hydroxylamine-O-sulfonic acid (HOSA). While the reaction appears straightforward, it is fraught with potential challenges, including low yields, difficult purifications, and reaction failures. This guide provides field-proven insights and detailed protocols to troubleshoot common issues encountered during this synthesis, ensuring a higher rate of success for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction resulted in a very low yield (<30%) or no desired product at all. What are the primary factors to investigate?
This is the most frequently encountered issue. A low or non-existent yield of this compound can typically be traced back to one of three areas: the integrity of your reagents, the reaction conditions, or the work-up procedure.
Core Logic: The reaction proceeds via a nucleophilic attack of the benzimidazolide anion on the electrophilic nitrogen of hydroxylamine-O-sulfonic acid (HOSA). Therefore, the success of the synthesis hinges on the generation of a potent nucleophile and the availability of an active electrophile.
-
Hydroxylamine-O-Sulfonic Acid (HOSA) Potency: HOSA is a hygroscopic solid and its aqueous solutions can be unstable, decomposing rapidly at temperatures above 25 °C.[1] Using old or improperly stored HOSA is a primary cause of reaction failure.
-
Solvent and Base Quality: The reaction is highly sensitive to moisture. The base (e.g., KOH, NaOH) is used to deprotonate the benzimidazole N-H. Any water present will consume the base and can also contribute to the degradation of HOSA.
-
Recommendation: Use anhydrous solvents (e.g., dry DMF or acetonitrile). Ensure the base is finely ground and dry.
-
-
Base Stoichiometry and Addition: Insufficient base will result in incomplete deprotonation of the benzimidazole, leading to poor nucleophilicity. Conversely, an excessive amount of a strong base can lead to undesired side reactions.
-
Recommendation: Use a slight excess of a strong base (e.g., 1.1 to 1.5 equivalents of KOH). The base should be added to the solution of benzimidazole and the mixture stirred to ensure complete formation of the benzimidazolide anion before the addition of HOSA.
-
-
Temperature Control: The N-amination reaction is typically exothermic. While some initial heating may be required, runaway temperatures can degrade the HOSA reagent and the product.
-
Recommendation: Add the HOSA solution portion-wise or via a dropping funnel to the benzimidazole solution in an ice bath to maintain a low temperature (0-10 °C) during the addition. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Below is a decision-making workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low yield.
Question 2: My NMR spectrum is complex, suggesting a mixture of products. What are the likely side products and how can I purify my compound?
The presence of multiple products is common and usually involves unreacted starting material and a constitutional isomer.
Mechanistic Insight: The benzimidazolide anion is an ambident nucleophile. While amination at the N-1 position is generally favored to yield the desired this compound, a competing reaction can occur at the C-2 position, leading to the formation of 2-aminobenzimidazole.
Caption: Competing N-1 vs. C-2 amination pathways.
The key to purification is understanding the properties of the components.
| Compound | Polarity | Key ¹H NMR Signals (DMSO-d₆) |
| Benzimidazole (SM) | Intermediate | ~12.3 ppm (broad s, 1H, N-H), ~8.1 ppm (s, 1H, C2-H) |
| This compound | More Polar | ~8.3 ppm (s, 1H, C2-H), ~6.5 ppm (s, 2H, NH₂) |
| 2-aminobenzimidazole | Most Polar | ~10.5 ppm (s, 1H, N-H), ~6.0 ppm (s, 2H, NH₂) |
-
Column Chromatography: This is the most effective method for separating the product from the starting material and the 2-amino isomer. Due to the polarity differences, a good separation can be achieved.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is recommended. Start with a less polar system like Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A typical gradient would be from 100% DCM to 95:5 DCM:MeOH. The starting material will elute first, followed by the desired N-1 amine, and finally the more polar C-2 amino isomer.
-
-
Recrystallization: If the crude product is relatively pure (>85%), recrystallization can be effective.
-
Solvent System: A mixture of ethanol and water or ethyl acetate and hexanes can be effective. Experiment with small quantities to find the optimal solvent system where the desired product has high solubility at high temperatures and low solubility at room temperature, while impurities remain in solution.
-
Protocols
Protocol 1: Purity Analysis of Hydroxylamine-O-Sulfonic Acid (HOSA) via Iodometric Titration
This protocol is adapted from established methods and is critical for ensuring reagent quality.[2]
Objective: To determine the percentage purity of the HOSA reagent before its use in the amination reaction.
Materials:
-
Hydroxylamine-O-sulfonic acid (HOSA) sample (~100 mg)
-
10% Sulfuric acid solution
-
Saturated potassium iodide (KI) solution
-
Standardized 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution
-
Distilled water
Procedure:
-
Accurately weigh approximately 100 mg of HOSA and dissolve it in 20 mL of distilled water in an Erlenmeyer flask.
-
Add 10 mL of 10% sulfuric acid solution, followed by 1 mL of saturated potassium iodide solution.
-
Swirl the flask and allow it to stand in the dark for at least 1 hour. The reaction is: 2H₂NOSO₃H + 2KI → 2KHSO₄ + I₂ + N₂ + 2H₂O.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow/brown iodine color disappears.
-
Calculation:
-
1 mL of 0.1 N Na₂S₂O₃ is equivalent to 5.66 mg of HOSA.[2]
-
Purity (%) = (Volume of Na₂S₂O₃ (mL) * 0.1 N * 5.66 mg/mL) / (Weight of HOSA sample (mg)) * 100
-
Protocol 2: Synthesis of this compound
This protocol is based on established N-amination methodologies for heterocyclic compounds.[3][4]
Materials:
-
Benzimidazole (1.0 equiv)
-
Potassium hydroxide (KOH), finely ground (1.2 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA), purity >95% (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add benzimidazole (1.0 equiv) and anhydrous DMF.
-
Anion Formation: Cool the flask in an ice-water bath to 0 °C. Add finely ground potassium hydroxide (1.2 equiv) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the resulting suspension at 0-5 °C for 30 minutes.
-
HOSA Addition: In a separate flask, dissolve HOSA (1.5 equiv) in a minimum amount of water or DMF and cool the solution to 0 °C. Add this HOSA solution dropwise to the benzimidazole suspension over 30-45 minutes, maintaining the internal reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH).
-
Work-up:
-
Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0% to 5% methanol in dichloromethane.
References
- Vertex AI Search. (n.d.). Understanding the Chemistry: Hydroxylamine-O-sulfonic Acid's Role in Synthesis.
- ResearchGate. (2024). Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview.
- Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid.
- BenchChem. (2025). An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6-Chloro-1H-benzimidazol-1-amine.
- ResearchGate. (n.d.). Hydroxylamine-O-Sulfonic Acid | Request PDF.
- Organic Syntheses Procedure. (n.d.). [- Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-].
Sources
Purification of 1H-benzimidazol-1-amine by column chromatography
<Technical Support Center: Purification of 1H-benzimidazol-1-amine by Column Chromatography >
Welcome to the technical support center for the chromatographic purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of benzimidazole derivatives. As a Senior Application Scientist, I've synthesized field-proven insights with established scientific principles to create a comprehensive guide that addresses the specific challenges you may encounter.
This compound is a polar, basic compound, and its purification by silica gel column chromatography is often complicated by its strong interaction with the acidic silanol groups of the stationary phase.[1][2] This can lead to a host of issues including poor separation, peak tailing, and even on-column degradation.[1][2][3] This guide provides a structured approach to troubleshooting these problems, offering detailed protocols and explaining the causality behind each experimental choice to ensure a successful purification.
Troubleshooting Guide
This section is designed to address the most common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound, this compound, is streaking badly on the TLC plate and I'm getting poor separation. What's happening and how can I fix it?
Answer:
This is a classic problem when dealing with basic compounds like amines on a standard silica gel column.[1][2] The streaking you're observing is due to strong ionic interactions between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This interaction is often strong enough to cause your compound to move unevenly, resulting in elongated spots or "streaks."
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This will "neutralize" the acidic sites on the silica gel, allowing your compound to elute more symmetrically.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is a widely used technique for the chromatography of amines.[1]
-
Ammonium Hydroxide: A solution of 10% ammonium hydroxide in methanol can be used as a stock to add to your mobile phase (typically 1-10% of this stock in dichloromethane).[4]
-
-
Change of Stationary Phase: If mobile phase modification doesn't resolve the issue, consider using a different stationary phase that is more compatible with basic compounds.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of amines.[5][6] Basic alumina is specifically designed for this purpose, but neutral alumina can also be effective.[5]
-
Amine-functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which reduces the acidity of the underlying silica and provides a more inert surface for the separation of basic compounds.[2]
-
Question 2: My compound won't elute from the column, even with a highly polar solvent system like 10% methanol in dichloromethane. What should I do?
Answer:
This is another common issue related to the strong adsorption of your basic compound to the silica gel.[2] When even highly polar solvents fail to elute your compound, it's a strong indication that the interaction with the stationary phase is the dominant factor.
Here’s a systematic approach to solving this problem:
-
Introduce a Basic Modifier: As with streaking, the first step should be to add a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[1] This will disrupt the strong acid-base interaction between your amine and the silica gel, allowing it to be eluted by the mobile phase.
-
Increase the Modifier Concentration: If you've already added a basic modifier, try incrementally increasing its concentration. Sometimes, a higher concentration is needed to effectively block all the active sites on the silica.
-
Consider a Stronger Solvent System: While you've tried 10% methanol in dichloromethane, the addition of a base can significantly alter the elution profile. Re-evaluate your solvent system after adding the modifier.
-
Switch to a Different Stationary Phase: If all else fails, it's time to move away from silica gel. Basic or neutral alumina, or an amine-functionalized silica column, will have a much lower affinity for your compound and should allow for its successful elution.[2][5][6]
Question 3: I'm observing what appears to be on-column degradation of my this compound. How can I confirm this and what can be done to prevent it?
Answer:
The acidic nature of silica gel can indeed catalyze the degradation of sensitive compounds.[3] Benzimidazole derivatives can also be susceptible to oxidative and thermal degradation.[7]
Confirmation of On-Column Degradation:
-
2D TLC Analysis: Spot your compound on a TLC plate and run it in a suitable solvent system. After the first run, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you should see a single spot on the diagonal. If it's degrading on the silica, you'll see additional spots off the diagonal.[3]
-
Stability Test: Dissolve a small amount of your compound in your chosen eluent (without the silica) and monitor it by TLC or HPLC over time. This will help you determine if the degradation is solvent-induced or silica-induced.
Prevention Strategies:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base before packing your column.[8]
-
Use a Less Acidic Stationary Phase: As mentioned previously, switching to alumina or an amine-functionalized silica can prevent acid-catalyzed degradation.[2][5][6]
-
Work Quickly and at a Low Temperature: Minimize the time your compound spends on the column. Running the column in a cold room can also help to reduce the rate of degradation.
-
Protect from Light: Benzimidazole derivatives can be photosensitive, leading to photodegradation.[7] It's good practice to protect your column from light by wrapping it in aluminum foil.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: While silica gel is the most common stationary phase in organic chemistry, it is often not the best choice for basic compounds like this compound due to its acidic nature.[1][2] The recommended stationary phases are:
-
Basic Alumina: This is an excellent choice as its basic surface minimizes the strong interactions that cause peak tailing and potential degradation of amines.[5][6]
-
Amine-functionalized Silica: This provides a more inert surface than standard silica, leading to improved peak shape and recovery for basic compounds.[2]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be a very effective alternative.[4] In this technique, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile) is used.[5]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from any impurities. This is typically determined by running a series of TLCs in different solvent mixtures. For this compound, common solvent systems include mixtures of a nonpolar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[1] The optimal Rf value for your compound on a TLC plate before running a column is generally between 0.2 and 0.4.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique used to apply your sample to the column when it is not very soluble in the mobile phase.[9] It involves pre-adsorbing your compound onto a small amount of silica gel (or your chosen stationary phase) before adding it to the top of the column.[9] This ensures that your compound is introduced to the column in a concentrated band, which leads to better separation.
Q4: How can I monitor the progress of my column chromatography?
A4: The most common method for monitoring the progress of a column is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[9] This allows you to see which fractions contain your desired compound and whether it is pure.
Experimental Protocols
Protocol 1: Column Chromatography of this compound using a Modified Mobile Phase
This protocol describes a standard procedure for the purification of this compound using silica gel with a triethylamine-modified mobile phase.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column using a pipette.[9]
-
Allow the sample to absorb into the silica gel.
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of your mobile phase as needed to elute your compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Basic Alumina or Amine-functionalized Silica | Minimizes interaction with the basic amine, preventing streaking and degradation. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Common solvent systems for compounds of moderate polarity. |
| Mobile Phase Modifier | 0.1-1% Triethylamine or Ammonium Hydroxide | Neutralizes acidic sites on silica gel, improving peak shape.[1] |
| Optimal TLC Rf | 0.2 - 0.4 | Provides good separation on the column. |
| Loading Technique | Dry loading for poorly soluble samples | Ensures a concentrated band at the start of the separation.[9] |
Visualizations
Troubleshooting Logic Diagram
Caption: A flowchart outlining the decision-making process for troubleshooting common issues in the column chromatography of this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the column chromatography purification of this compound.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]
-
Chemistry For Everyone. (2024, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
- International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT, 10(4).
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 453.
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Polish Pharmaceutical Society. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 71(4), 639-646.
- ResearchGate. (2019). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC.
- MDPI. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 23(11), 2959.
- ResearchGate. (2016).
- International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM, 6(5).
- SciSpace. (2020).
- Connect Journals. (2012).
- Google Patents. (n.d.).
-
Shimadzu. (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
- National Institutes of Health. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer.
- MDPI. (2023).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
- National Institutes of Health. (2013).
-
National Institutes of Health. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
- Office of Scientific and Technical Information. (2016).
- ResearchGate. (2013).
- Royal Society of Chemistry. (2021). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology.
Sources
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 1H-benzimidazol-1-amine
Welcome to the technical support center for the purification of 1H-benzimidazol-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization process. As a Senior Application Scientist, my goal is to blend theoretical principles with field-proven techniques to ensure you can achieve the highest purity for your compound.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section directly addresses common problems encountered during the recrystallization of this compound. Each entry explains the underlying cause of the issue and provides a step-by-step resolution.
Issue 1: My this compound "oiled out" during cooling instead of forming crystals.
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oily liquid at the bottom of the flask, which did not solidify. What causes this and how can I fix it?
Answer:
"Oiling out" is a common phenomenon that occurs when a dissolved compound separates from a supersaturated solution at a temperature above its melting point.[1][2] Essentially, the solute comes out of solution as a liquid instead of a solid crystalline lattice. This is often caused by a combination of factors: the presence of impurities depressing the melting point, a very high concentration of the solute, or too rapid cooling.
Causality and Resolution Strategy:
-
Re-dissolve the Oil: Gently heat the mixture to bring the oil back into solution completely.
-
Increase Solvent Volume: The primary cause is often that the solution is too concentrated, causing it to become saturated at a temperature where your compound is still molten. To counteract this, add a small amount (e.g., 5-10% of the initial volume) of the same hot solvent to the solution.[2][3] This will lower the saturation temperature.
-
Ensure Slow Cooling: Rapid cooling is a major contributor to oiling out.[3] After re-dissolving, allow the flask to cool to room temperature slowly and without disturbance. Insulating the flask by placing it on a cork ring or wooden block can facilitate gradual cooling.[3]
-
Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature, you can try to induce crystallization by scratching the inside of the flask just below the solvent surface with a glass rod.[4] The microscopic scratches provide a nucleation site for crystal growth.
-
Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. The boiling point of the solvent might be too high relative to the compound's melting point. Consider a solvent with a lower boiling point or a mixed-solvent system.
Issue 2: No crystals have formed even after the solution has cooled completely.
Question: My solution of this compound is clear and has been at room temperature (and even in an ice bath) for a significant time, but no crystals have appeared. What went wrong?
Answer:
This issue typically stems from one of two scenarios: either the solution is not sufficiently saturated to induce crystallization, or it has become supersaturated, a metastable state where crystallization is kinetically hindered.[4]
Causality and Resolution Strategy:
-
Problem: Insufficient Saturation. You may have used too much solvent.[1][4]
-
Solution: Gently heat the solution and evaporate a portion of the solvent in a fume hood to increase the solute concentration. Allow the concentrated solution to cool slowly again. To check if you have lost product to the filtrate, you can take a sample of the mother liquor and evaporate it; a large amount of residue indicates significant dissolved product.[3]
-
-
Problem: Supersaturation. The solution is saturated, but there are no nucleation sites for crystals to begin forming.[4]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The rough surface created can provide the energy barrier needed for nucleation.[3]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, add it to the solution.[4] This "seed" provides a perfect template for other molecules to deposit onto, initiating crystal growth.
-
Solution 3: Cool to a Lower Temperature. After attempting the above, placing the solution in an ice-water bath can further decrease solubility and promote crystallization.[5]
-
Issue 3: The final product is still colored (yellow/brown) after recrystallization.
Question: I recrystallized my this compound, but the resulting crystals are not colorless as expected. How can I remove these persistent colored impurities?
Answer:
Colored impurities are common in aromatic amine syntheses and often arise from oxidation or minor side reactions.[6] These impurities can be challenging to remove by crystallization alone because they may have similar solubility profiles or get trapped in the crystal lattice.
Causality and Resolution Strategy:
The most effective method to remove colored, non-volatile impurities is by treating the solution with activated carbon (charcoal).[6]
-
Dissolve the Impure Product: Dissolve the colored crystals in the minimum amount of a suitable hot recrystallization solvent.
-
Add Activated Carbon: Add a very small amount of activated carbon to the hot solution (a microspatula tip is usually sufficient). Be cautious, as adding too much can adsorb your product, significantly reducing the yield.[6]
-
Heat and Swirl: Gently swirl and heat the mixture for 5-15 minutes to allow the charcoal to adsorb the colored impurities.[6] Do not boil vigorously, as this can cause bumping.
-
Perform Hot Filtration: This is a critical step. You must filter the hot solution quickly to remove the charcoal while keeping the desired compound dissolved. Use a pre-heated funnel (by pouring hot solvent through it beforehand) to prevent your product from crystallizing prematurely in the filter paper.[5][7]
-
Cool and Crystallize: Collect the clear, colorless filtrate and allow it to cool slowly, as you would in a standard recrystallization, to form pure, colorless crystals.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles and practices of recrystallizing this compound.
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For benzimidazole derivatives, which are polar molecules capable of hydrogen bonding, polar solvents are generally a good starting point.[9][10]
Solvent Selection Workflow:
-
Consult Literature: Benzimidazoles often show good solubility in alcohols (methanol, ethanol), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[9][11] Water can also be an effective solvent for some derivatives, especially after neutralization from an acidic or basic solution.[7][12]
-
Perform Small-Scale Solubility Tests:
-
Place a small amount (e.g., 20-30 mg) of your crude product into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that show poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the hot solutions to cool. The best solvent will produce a large quantity of crystals upon cooling to room temperature or in an ice bath.[4]
-
Solvent Data Summary Table
| Solvent | Boiling Point (°C) | Key Considerations |
| Water | 100 | Excellent for safety and cost. Can be effective if the compound is soluble when hot.[7][13] |
| Ethanol | 78 | A common choice for polar compounds like benzimidazoles.[11] Evaporates easily. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point.[11] |
| Ethyl Acetate | 77 | A moderately polar solvent; may work well for less polar derivatives.[11] |
| Toluene | 111 | A non-polar solvent, less likely to be a primary choice but could be useful in a mixed-solvent system. |
| Acetone | 56 | A polar aprotic solvent. Its low boiling point can be advantageous.[14] |
Q2: What is the purpose of slow cooling, and how slow is "slow"?
A2: The rate of cooling directly impacts the size and purity of the resulting crystals. Slow cooling allows for the selective deposition of only the desired molecules onto the growing crystal lattice.[15] Impurities tend to remain in the solution. Rapid cooling (or "crashing out") traps impurities within the rapidly forming solid, defeating the purpose of recrystallization.[16]
An ideal cooling process involves:
-
Allowing the hot flask to cool undisturbed on a benchtop to room temperature (this can take 20-60 minutes).
-
Once at room temperature, transferring the flask to an ice-water bath for another 15-30 minutes to maximize crystal yield by further decreasing solubility.[15]
Q3: What is a mixed-solvent recrystallization, and when should I use it?
A3: A mixed-solvent system is used when no single solvent has the ideal solubility properties for your compound. This technique involves a pair of miscible solvents: one in which the compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[8]
You should consider this method if you cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold.
General Procedure:
-
Dissolve the crude compound in a minimal amount of the hot "soluble solvent."
-
While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a drop or two of the hot "soluble solvent" to re-clarify the solution.
-
Allow the solution to cool slowly. The gradual change in solvent composition will lead to crystallization.
Q4: How can I be sure my recrystallized product is actually pure?
A4: Purity assessment is a critical final step. The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities broaden and depress the melting point range. Compare your experimental melting point to the literature value for this compound. Further confirmation can be obtained using analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Standard Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound using a single-solvent system.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol or an Ethanol/Water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
-
Glass stirring rod
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding the solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture for 5-10 minutes.[6]
-
(Optional) Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean funnel and flask with hot solvent, then quickly filter the hot solution to remove the solids.[7]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[15] Crystal formation should begin during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]
-
Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.[4] Using room temperature or warm solvent will re-dissolve some of your product.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry. Determine the final mass and calculate the percent recovery.
-
Purity Analysis: Determine the melting point of the dried crystals and compare it to the literature value.
Recrystallization Workflow Diagram
This diagram illustrates the logical decision-making process for troubleshooting the recrystallization of this compound.
Caption: A logical workflow for the recrystallization of this compound.
References
- N,N-Dimethyl-1H-benzimidazol-2-amine | Solubility of Things. (n.d.).
- Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. (2025).
- Recrystallization1. (n.d.).
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents. (n.d.).
- Solubility Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?. (2017).
- Recrystallization. (n.d.).
- Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem. (n.d.).
- Problems in recrystallization - Biocyclopedia. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022).
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- Recrystallization Issues : r/Chempros - Reddit. (2024).
- CA2269053A1 - Crystals of benzimidazole derivatives and their production - Google Patents. (n.d.).
- Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. (n.d.).
- Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo. (n.d.).
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021).
- Recrystallization methods for purifying aminothiazole compounds - Benchchem. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Recrystallization and Crystallization. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Current issues in recrystallization: a review - SciSpace. (n.d.).
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Identification of common impurities in 1H-benzimidazol-1-amine synthesis
Welcome to the Technical Support Center for the synthesis of 1H-benzimidazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this synthetic process. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format.
Section 1: Understanding the Synthesis and Potential Impurities
The primary route to this compound is the direct N-amination of 1H-benzimidazole. A commonly employed aminating agent for this transformation is hydroxylamine-O-sulfonic acid (HOSA)[1][2]. While seemingly straightforward, this reaction can present challenges related to selectivity and purity. Understanding the potential impurities is the first step in effective troubleshooting.
dot graph "Synthesis_and_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="1H-Benzimidazole\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Hydroxylamine-O-Sulfonic Acid (HOSA)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted 1H-Benzimidazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="2-Aminobenzimidazole\n(Isomeric Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Degradation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity4 [label="Reagent Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product [label="N-Amination"]; Reagent -> Product; Start -> Impurity1 [label="Incomplete Reaction"]; Start -> Impurity2 [label="Side Reaction\n(C-Amination)"]; Product -> Impurity3 [label="Instability"]; Reagent -> Impurity4 [label="Decomposition"]; } Caption: Overview of this compound synthesis and common impurity sources.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Low Yield of this compound
Question: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-amination of 1H-benzimidazole are a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The N-amination reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Troubleshooting:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (1H-benzimidazole).
-
Optimize reaction time and temperature: Gradually increase the reaction time and/or temperature, while monitoring for the formation of degradation products. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times[3][4].
-
Ensure efficient mixing: Vigorous stirring is crucial, especially in heterogeneous reaction mixtures.
-
-
-
Suboptimal Reaction Conditions: The reactivity of HOSA is pH-dependent. It acts as an electrophile in neutral and acidic conditions, which is required for the amination of the benzimidazole nitrogen[1][2].
-
Troubleshooting:
-
Control the pH: Ensure the reaction medium is not overly basic, as this can reduce the electrophilicity of HOSA. The reaction is often performed in the presence of a base to neutralize the sulfuric acid byproduct, but an excess should be avoided.
-
-
-
Degradation of Starting Material or Product: Benzimidazole derivatives can be sensitive to harsh reaction conditions, including high temperatures and strong acids or bases[5][6].
-
Troubleshooting:
-
Use moderate conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, as aromatic amines can be susceptible to oxidation[5].
-
-
Presence of Multiple Spots on TLC / Peaks in HPLC
Question: My crude product shows multiple spots on the TLC plate (or multiple peaks in the HPLC chromatogram) in addition to the desired product. What are these impurities and how can I identify them?
Answer:
The presence of multiple spots or peaks indicates a mixture of compounds. The most common impurities in the synthesis of this compound are:
-
Unreacted 1H-Benzimidazole: This is the most common impurity, especially if the reaction has not reached completion.
-
2-Aminobenzimidazole: This is an isomer of the desired product and a very likely byproduct. The amination can sometimes occur at the C2 position of the imidazole ring, although N-amination is generally favored. The formation of isomeric amino derivatives is a known phenomenon in the amination of similar heterocyclic systems[1][2].
-
Degradation Products: As mentioned, benzimidazoles can degrade under certain conditions. These products are often more polar and may appear as streaks or spots with lower Rf values on TLC.
-
Reagent-Related Byproducts: While less common to isolate, byproducts from the decomposition of HOSA might be present.
dot graph "Impurity_Identification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Crude [label="Crude Product Mixture"]; TLC [label="TLC Analysis"]; HPLC [label="HPLC Analysis"]; LCMS [label="LC-MS Analysis"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, COSY, HSQC)"]; Standards [label="Comparison with Authentic Standards\n(1H-benzimidazole, 2-aminobenzimidazole)"]; Identification [label="Impurity Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> TLC [label="Initial Assessment"]; Crude -> HPLC [label="Quantitative Analysis"]; HPLC -> LCMS [label="Mass Identification"]; Crude -> NMR [label="Structural Elucidation"]; Standards -> TLC; Standards -> HPLC; Standards -> NMR; TLC -> Identification; LCMS -> Identification; NMR -> Identification; } Caption: A systematic workflow for the identification of impurities.
Differentiating Between this compound and 2-Aminobenzimidazole
Question: I suspect the presence of the 2-aminobenzimidazole isomer. How can I definitively distinguish it from my desired this compound?
Answer:
Differentiating between these two isomers is crucial and can be achieved using standard analytical techniques.
| Analytical Technique | This compound (Expected) | 2-Aminobenzimidazole (Reference) |
| ¹H NMR | The spectrum will show distinct signals for the protons on the benzimidazole ring. The chemical shifts will be influenced by the amino group at the N1 position. The NH₂ protons will likely appear as a broad singlet. | The ¹H NMR spectrum of 2-aminobenzimidazole is well-documented and shows characteristic signals for the aromatic protons and the amino group protons[7]. Due to the symmetry, the aromatic region might be simpler compared to a 1-substituted benzimidazole. |
| ¹³C NMR | The carbon spectrum will reflect the asymmetry of the molecule. The chemical shifts of the carbons in the imidazole ring will be particularly informative. | The ¹³C NMR spectrum will also show characteristic signals, with the C2 carbon being significantly shifted due to the attached amino group[7][8][9][10]. |
| HPLC | The retention time will be specific to the compound under a given set of conditions. | 2-Aminobenzimidazole will have a different retention time compared to the 1-amino isomer under the same HPLC conditions. Co-injection with a known standard of 2-aminobenzimidazole can confirm its presence. |
| LC-MS | Will show the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. | Will show the same m/z as the 1-amino isomer, but with a different retention time, confirming it as an isomer. |
Expert Tip: The most reliable method for confirming the identity of your product and impurities is to compare their analytical data (¹H NMR, ¹³C NMR, and HPLC retention time) with those of authentic, commercially available or independently synthesized standards of 1H-benzimidazole and 2-aminobenzimidazole.
Section 3: Purification Strategies
Question: What is the best way to purify my crude this compound and remove the identified impurities?
Answer:
The choice of purification method will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and the 2-aminobenzimidazole isomer. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the crude product is a solid and the main impurity is present in a small amount, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: This technique can be useful for removing non-basic impurities. The benzimidazole derivatives are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The desired product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Section 4: Preventative Measures
To minimize the formation of impurities from the outset, consider the following:
-
High-Purity Starting Materials: Ensure the 1H-benzimidazole used is of high purity.
-
Controlled Addition of Reagents: Add the aminating agent (HOSA) portion-wise to control the reaction temperature and minimize side reactions.
-
Strict Temperature Control: Maintain the optimal reaction temperature to favor the desired N-amination and avoid degradation.
-
Inert Atmosphere: As a precaution, especially if the reaction requires elevated temperatures, performing the synthesis under an inert atmosphere can prevent oxidative side reactions.
References
- Bansal, R. K. (2018). Heterocyclic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-1H-benzimidazol-1-amine: Conventional vs. Microwave-Assisted Methods.
- BenchChem. (2025).
- BenchChem. (2025). stability issues of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine under storage.
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
- PubChem. (n.d.). Hydroxylamine-O-sulfonic acid.
- BenchChem. (2025).
- Guo, B., et al. (2010). Simultaneous direct analysis of benzimidazole fungicides and relevant metabolites in agricultural products based on multifunction dispersive solid-phase extraction and liquid chromatography–mass spectrometry.
- Guidechem. (n.d.).
- Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid.
- Smith, P. A. S., Alul, H. R., & Baumgarten, R. L. (1963). The Reactions of Hydroxylamine-O-sulfonic Acids with Water and with Hydriodic Acid. Journal of the American Chemical Society, 85(11), 1645–1648.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1666.
- El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(2), 159-163.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(62), 39185-39198.
- Claramunt, R. M., et al. (2007). 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. Magnetic Resonance in Chemistry, 45(9), 771-777.
- Zhu, M. X., et al. (2013). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 170(3), 646-659.
- Faria, J. V., et al. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 22(10), 1699.
- Goljer, I., et al. (1985). 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. Magnetic Resonance in Chemistry, 23(7), 564-566.
- Wray, B. C., & Stambuli, J. P. (2010).
- Singh, U. P., & Bhat, H. R. (2019). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 488-511.
- Kumar, A., et al. (2013). Oxidant-Switchable Selective Synthesis of 2-Aminobenzimidazoles via C–H Amination/Acetoxylation of Guanidines. Organic Letters, 15(17), 4446–4449.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Chloro-1H-benzimidazol-1-amine: Conventional vs. Microwave-Assisted Methods.
- Singh, P. P., et al. (2012).
- Al-Ostoot, F. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4785-4804.
- BenchChem. (2025).
- Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC North America, 30(9), 834-839.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 22(8), 1219.
- Amini, K., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. Medicine, 94(14), e640.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst and Reagent Selection for Efficient 1H-Benzimidazol-1-amine Synthesis
Welcome to the technical support center for the synthesis of 1H-benzimidazol-1-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important scaffold. We will move beyond simple protocols to explain the underlying principles of catalyst and reagent selection, empowering you to troubleshoot and optimize your reactions effectively. The synthesis is typically a two-part process: the initial formation of the benzimidazole core, followed by the critical N-amination step. This guide is structured to address challenges in both stages.
Part 1: Troubleshooting the Benzimidazole Core Synthesis
The initial cyclization to form the benzimidazole ring is a foundational step where catalyst selection is paramount. The most common strategies involve the condensation of an o-phenylenediamine with an aldehyde (the Weidenhagen reaction) or a carboxylic acid (the Phillips-Ladenburg reaction).[1] While seemingly straightforward, this step is prone to issues with yield, selectivity, and purification.
Frequently Asked Questions (FAQs) - Benzimidazole Core
Q1: My cyclization reaction yield is consistently low. What are the first parameters I should investigate?
A: Low yield is a common challenge. The primary factors to investigate are the catalyst, solvent, and reaction temperature.[1]
-
Catalyst Activity: Ensure your catalyst is active. For heterogeneous catalysts, ensure it hasn't been poisoned from previous runs. For acid catalysts, ensure they are not hydrated if anhydrous conditions are required. Trying a different class of catalyst (e.g., switching from a Brønsted acid to a Lewis acid like Er(OTf)₃) can be effective.[1]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents like ethanol or methanol have been shown to produce high yields in certain catalytic systems.[1] However, for some microwave-assisted syntheses, solvent-free conditions can provide excellent results.[2]
-
Temperature & Time: These parameters are interdependent. If you suspect thermal degradation of your starting material or product, consider lowering the temperature and extending the reaction time. Conversely, an incomplete reaction may require more thermal energy or a longer duration. Microwave irradiation is a highly effective method for drastically reducing reaction times from hours to minutes while often improving yields.[3]
Q2: I am getting a mixture of the desired 2-substituted benzimidazole and a 1,2-disubstituted byproduct. How can I improve selectivity?
A: This is a frequent issue when using aldehydes, as the secondary amine in the newly formed benzimidazole ring can react with a second molecule of the aldehyde.
-
Stoichiometry: A simple first step is to adjust the stoichiometry. Using a slight excess of the o-phenylenediamine can favor the formation of the mono-substituted product.
-
Catalyst Control: The choice of catalyst is critical for selectivity. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted products under solvent-free conditions, while the absence of a catalyst in a specific amine/aldehyde ratio can favor the mono-condensation product.[4] This highlights that the catalyst actively participates in the reaction pathway that may lead to the undesired product.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes temper the reactivity of the secondary amine, reducing the formation of the disubstituted byproduct.
Q3: My product is difficult to separate from the catalyst. What are my options?
A: This is a classic problem with homogeneous catalysts.
-
Switch to a Heterogeneous Catalyst: The most effective solution is to use a solid-supported catalyst. Options include gold nanoparticles on titanium dioxide (Au/TiO₂), nano-Ni(II)/Y zeolite, or engineered MgO@DFNS.[1][5][6] These catalysts can be easily removed by simple filtration at the end of the reaction and can often be washed, dried, and reused, which aligns with green chemistry principles.[1][5]
-
Alternative Purification: If you must use a homogeneous catalyst, consider alternative workup procedures. This may involve liquid-liquid extractions with pH adjustments to exploit differences in the acidity/basicity of your product and the catalyst, or specialized chromatography techniques.
Catalyst Comparison for Benzimidazole Core Synthesis
The selection of a catalyst is dependent on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and scalability requirements.
| Catalyst Type | Example(s) | Typical Conditions | Yields | Advantages | Disadvantages | Source(s) |
| Brønsted Acids | p-TsOH, H₂SO₄@HTC(II) | Grinding, solvent-free, or in EtOH | Good to Excellent | Inexpensive, readily available. | Can be corrosive, difficult to remove. | [5] |
| Lewis Acids | Er(OTf)₃, TiCl₃OTf, VOSO₄ | Solvent-free, microwave, or in water | High to Excellent | High efficiency, can control selectivity. | Higher cost, potential metal contamination. | [2][4][5] |
| Transition Metals | Cu(I/II), Co(II), Fe₂O₃, Au/TiO₂ | Various (aqueous, organic, solvent-free) | Good to Excellent | High activity, broad substrate scope. | Cost, potential toxicity, catalyst leaching. | [5][6][7] |
| Heterogeneous | MgO@DFNS, Nano-Ni(II)/Y zeolite | Room temp, solvent-free | Good to Excellent | Easily recoverable, reusable, eco-friendly. | May have lower activity than homogeneous counterparts. | [1][5] |
| Microwave | (Often with catalyst) | Solvent or solvent-free | Excellent | Drastically reduced reaction times, improved yields. | Requires specialized equipment. | [2][3][8] |
Part 2: Troubleshooting the N-Amination of the Benzimidazole Core
The introduction of an amine group at the N1 position is the defining step in synthesizing this compound. This is not a catalytic process in the traditional sense but relies on the selection of a suitable electrophilic aminating agent.
Workflow for Two-Step Synthesis of this compound
Caption: Decision tree for troubleshooting low N-amination yield.
Part 3: Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-1H-benzimidazole
This protocol is adapted from established microwave-assisted methods for benzimidazole formation, which offer significant advantages in speed and efficiency. [3] Materials:
-
4-Chloro-1,2-phenylenediamine
-
Formic Acid
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
In a microwave-safe vessel, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and formic acid (2-3 equivalents).
-
Seal the vessel securely.
-
Place the vessel in a microwave reactor. Irradiate the mixture for 10-15 minutes at a controlled temperature (e.g., 120-150°C). Caution: Reactions in sealed vessels can build pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product often precipitates. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum to afford 6-chloro-1H-benzimidazole. Purity can be assessed by NMR and melting point.
Protocol 2: N-Amination of 6-Chloro-1H-benzimidazole
This protocol details the critical electrophilic amination step.
Materials:
-
6-Chloro-1H-benzimidazole (from Step 1)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Equipment for an inert atmosphere reaction (optional but recommended)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂), add 6-chloro-1H-benzimidazole (1 equivalent) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 1.5-2 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2-1.5 equivalents) portion-wise to the stirred suspension. Note: The addition may be exothermic.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and quench by pouring it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6-Chloro-1H-benzimidazol-1-amine.
References
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023-11-07). Available at: [Link]
-
One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N‐substituted 2‐aminobenzimidazoles. - ResearchGate. Available at: [Link]
-
A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - NIH. (2025-02-03). Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. Available at: [Link]
-
A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC - NIH. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. Available at: [Link]
-
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization: Synthetic Communications. (2021-06-21). Available at: [Link]
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PubMed Central. Available at: [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Available at: [Link]
-
One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - NIH. (2023-08-21). Available at: [Link]
-
Optimization of the Reaction Condition. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Copper-catalyzed one-pot synthesis of benzimidazole derivatives - Semantic Scholar. (2008-11-01). Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]
-
Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Online. (2024-03-06). Available at: [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023-10-05). Available at: [Link]
-
Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines - PubMed. Available at: [Link]
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- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 7. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
Technical Support Center: Solvent Effects on the Synthesis of 1H-Benzimidazol-1-amine
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the synthesis of N-amino benzimidazoles, specifically focusing on 1H-benzimidazol-1-amine. We will delve into the critical role of solvent selection during the challenging N-amination step, providing practical, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and accessible synthetic route for preparing this compound?
While several theoretical routes exist, the most established and practical method for synthesizing this compound is through the direct N-amination of the 1H-benzimidazole precursor. This reaction is typically achieved using an electrophilic aminating agent. Among the available reagents, Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective choice for this transformation.[1] The reaction involves the nucleophilic attack of the benzimidazole nitrogen onto the electrophilic nitrogen of HOSA.
Q2: Why is solvent selection so critical for the N-amination of benzimidazole with HOSA?
Solvent choice is paramount as it directly influences multiple facets of the reaction:
-
Solubility: The reaction is heterogeneous, involving a solid heterocyclic starting material (1H-benzimidazole) and a polar aminating agent (HOSA), often in the presence of a base. The solvent must adequately dissolve or suspend these components to allow for an effective reaction rate.
-
Reaction Rate: The polarity and protic/aprotic nature of the solvent can stabilize or destabilize transition states, directly impacting the reaction kinetics. Polar solvents are generally preferred for this type of reaction.
-
Side Reactions: The solvent can influence the reactivity of the reagents and intermediates. An inappropriate solvent might promote the decomposition of the HOSA reagent or lead to undesired side reactions with the benzimidazole ring.
-
Work-up and Purification: The choice of solvent will dictate the post-reaction work-up procedure. A solvent that simplifies product isolation and purification is always advantageous.
Troubleshooting Guide: Solvent-Related Issues
Problem: Low or No Product Yield
Q: My N-amination reaction with HOSA is resulting in a very low yield or only starting material. How should I approach solvent optimization?
A: This is a common and frustrating issue, often rooted in solubility and reaction conditions. Here is a systematic approach to troubleshooting:
-
Assess Solubility: The primary culprit is often poor solubility of the 1H-benzimidazole starting material in the chosen solvent system. While HOSA is water-soluble, benzimidazole itself has limited aqueous solubility. A solvent system that can accommodate both polar and non-polar characteristics is often required.
-
Solvent Screening: If you started with a single solvent like water or a simple alcohol, consider screening a range of solvents or co-solvent systems. Polar aprotic solvents like Dimethylformamide (DMF) are excellent starting points as they can dissolve a wide range of organic compounds and are compatible with the reagents.[1]
-
Consider a Co-Solvent System: A mixture of solvents can be highly effective. For instance, an aqueous solution containing a miscible organic co-solvent like ethanol or DMF can improve the solubility of the benzimidazole starting material while keeping the HOSA and base in solution.
-
Temperature and Boiling Point: Ensure your reaction temperature is appropriate. If the reaction is sluggish at room temperature, a higher-boiling point solvent (like DMF) allows you to increase the reaction temperature safely, which can significantly improve the rate and overall conversion.
Below is a troubleshooting workflow to guide your optimization process.
Problem: Incomplete Conversion
Q: My TLC shows significant starting material remaining even after prolonged reaction times. Can the solvent be the cause?
A: Yes, absolutely. Beyond simple solubility, the solvent's properties can lead to a stalled reaction.
-
Mechanism Insight: The N-amination of benzimidazole with HOSA proceeds via nucleophilic attack. Protic solvents (like water or ethanol) can solvate the nucleophilic nitrogen of benzimidazole through hydrogen bonding, potentially reducing its nucleophilicity and slowing the reaction.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Consider switching from a protic solvent to a polar aprotic solvent like DMF or DMSO . These solvents do not engage in hydrogen bonding with the nucleophile to the same extent, which can accelerate the reaction.
-
Increase Concentration: If solubility is borderline, your effective concentration of dissolved starting material may be too low. Using a better solvent allows you to run the reaction at a higher concentration.
-
Ensure Base Compatibility: The base (e.g., KOH, NaOH) must also be soluble and active in the chosen solvent. In less polar solvents, a phase-transfer catalyst may be necessary to facilitate the reaction.
-
Experimental Protocols & Data
Protocol: Synthesis of this compound via HOSA Amination
This protocol is based on established procedures for the N-amination of heterocyclic compounds.[1]
Materials:
-
1H-Benzimidazole
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or an Ethanol/Water mixture (e.g., 1:1)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzimidazole (1 equivalent) in the chosen solvent (e.g., DMF).
-
Base Addition: Add powdered potassium hydroxide (2-3 equivalents) to the solution and stir the suspension.
-
HOSA Addition: In a separate flask, prepare a solution or suspension of Hydroxylamine-O-sulfonic acid (1.5-2 equivalents) in the same solvent. Add this HOSA solution dropwise to the benzimidazole/KOH mixture at room temperature or while cooling in an ice bath, as the reaction can be exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
Table 1: Properties of Common Solvents for N-Amination Reactions
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use / Potential Issues |
| Water (H₂O) | Protic, Polar | 100 | 80.1 | Pro: Dissolves HOSA and base well; green solvent. Con: Poor solubility for benzimidazole; may slow reaction by solvating the nucleophile. |
| Ethanol (EtOH) | Protic, Polar | 78 | 24.5 | Pro: Better solvent for benzimidazole than water. Often used as a co-solvent with water. Con: Still protic, may reduce nucleophilicity. |
| DMF | Aprotic, Polar | 153 | 36.7 | Pro: Excellent solvating power for a wide range of compounds; high boiling point allows for heating.[1] Con: Difficult to remove under vacuum; requires careful handling. |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | 37.5 | Pro: Polar aprotic, easy to remove. Con: May have limited solubility for starting materials compared to DMF. |
| THF | Aprotic, Less Polar | 66 | 7.5 | Pro: Good for dissolving organic compounds. Con: Lower polarity may not be ideal for dissolving HOSA/base; low boiling point limits reaction temperature. |
Visualization of Key Concepts
The following diagram illustrates the fundamental role of the solvent in mediating the interaction between the key reactants in the synthesis of this compound.
Sources
Technical Support Center: Scaling Up the Synthesis of 1H-Benzimidazol-1-amine
Welcome to the technical support center for the synthesis of 1H-benzimidazol-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in the development of various pharmaceutical agents, the robust and scalable synthesis of this compound is of critical importance.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your scale-up efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely adopted method involves a two-step process. The first step is the synthesis of the 1H-benzimidazole precursor, followed by its N-amination. A common approach for the initial cyclization is the reaction of o-phenylenediamine with formic acid.[1][2][3] The subsequent N-amination is typically achieved using hydroxylamine-O-sulfonic acid (HOSA).[4][5][6][7]
Q2: What are the primary safety concerns when working with hydroxylamine-O-sulfonic acid (HOSA) on a larger scale?
A2: HOSA is a corrosive solid that can cause severe skin burns and eye damage.[8][9][10][11] It is also hygroscopic and can decompose, potentially becoming more hazardous over time.[6][11][12] When scaling up, it is crucial to handle HOSA in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[9][10][11] Ensure that an emergency shower and eyewash station are readily accessible. Avoid creating dust and store it in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.[9][11][12]
Q3: My reaction yield drops significantly upon scale-up. What are the likely causes?
A3: A drop in yield during scale-up can be attributed to several factors, including inefficient heat transfer, poor mixing, and localized concentration gradients. As the reaction volume increases, maintaining a homogeneous temperature and reactant distribution becomes more challenging. It is also possible that the reaction is sensitive to the rate of addition of reagents, which can be more difficult to control on a larger scale. Careful optimization of these process parameters is essential for a successful scale-up.
Q4: I am observing the formation of an insoluble precipitate during the N-amination step. What is it and how can I prevent it?
A4: The formation of an insoluble precipitate is likely due to the salt of the product or unreacted starting material. The reaction conditions, particularly the pH and solvent, can influence the solubility of the components. Ensure that the base used for the reaction is fully dissolved and that the reaction medium is appropriate for the scale. A solvent screen or the use of a co-solvent might be necessary to maintain solubility throughout the reaction.
Q5: How can I effectively monitor the progress of the reaction on a larger scale?
A5: While Thin-Layer Chromatography (TLC) is useful for small-scale reactions, it may not be practical for monitoring large-scale production.[7] High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for tracking the consumption of starting materials and the formation of the product. Developing a reliable HPLC method during the initial stages of process development is highly recommended for in-process control.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the scale-up of this compound synthesis.
Problem 1: Low Yield in the N-Amination Step
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Reaction | 1. Extend Reaction Time: Monitor the reaction progress using a reliable analytical method like HPLC. Continue the reaction until the starting material is consumed. 2. Optimize Temperature: The reaction may require a higher temperature to go to completion. Carefully screen a range of temperatures, keeping in mind the stability of the reactants and products. 3. Increase Reagent Stoichiometry: A slight excess of the aminating agent (HOSA) may be necessary to drive the reaction to completion. However, be mindful that a large excess can lead to the formation of impurities. |
| Degradation of HOSA | 1. Use Fresh Reagent: HOSA can degrade over time, especially if not stored properly.[6] Use a fresh batch of the reagent for each reaction. 2. Controlled Addition: Add HOSA portion-wise or as a solution to control the exotherm and prevent localized heating, which can accelerate its decomposition. |
| Poor Mixing | 1. Improve Agitation: Ensure that the reactor is equipped with an appropriate stirrer that provides adequate mixing for the reaction volume. 2. Baffling: The use of baffles in the reactor can improve mixing efficiency and prevent vortex formation. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting & Optimization Strategy |
| Formation of Isomeric Byproducts | 1. Optimize Reaction Conditions: The formation of the undesired 2-aminobenzotriazole can occur during N-amination.[6] Carefully control the reaction temperature and the rate of HOSA addition to favor the formation of the desired 1-amino isomer. 2. Purification: Develop a robust purification method, such as column chromatography or recrystallization, to effectively separate the isomers. |
| Unreacted Starting Material | 1. Drive the Reaction to Completion: Refer to the strategies outlined in "Problem 1" to ensure the complete consumption of the starting benzimidazole. |
| Over-Amination or Side Reactions | 1. Stoichiometry Control: Use a precise amount of the aminating agent. An excess of HOSA can lead to the formation of di-aminated or other undesired byproducts. 2. Temperature Control: Avoid excessive temperatures that can promote side reactions. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting & Optimization Strategy |
| Product is an Oil or Gummy Solid | 1. Solvent Selection for Recrystallization: Screen a variety of solvents and solvent mixtures to find a suitable system for recrystallization. 2. Trituration: If recrystallization is not effective, try triturating the crude product with a non-polar solvent to induce crystallization. |
| Co-elution of Impurities during Chromatography | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina) to achieve better separation. 2. Alternative Purification Methods: Consider other purification techniques such as preparative HPLC or crystallization. |
| Product Instability | 1. Mild Work-up Conditions: Use mild acidic or basic conditions during the work-up to avoid degradation of the product. 2. Inert Atmosphere: If the product is sensitive to air or moisture, perform the isolation and purification under an inert atmosphere (e.g., nitrogen or argon). |
III. Experimental Protocols
Step 1: Synthesis of 1H-benzimidazole
This protocol is a general guideline and may require optimization based on your specific scale and equipment.
Reaction:
Caption: Synthesis of 1H-benzimidazole from o-phenylenediamine.
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge o-phenylenediamine and an excess of formic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the excess formic acid by adding a solution of sodium hydroxide. Be cautious as this is an exothermic reaction.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.
-
Dry the crude 1H-benzimidazole under vacuum. The product can be further purified by recrystallization from water or an ethanol/water mixture if necessary.
Step 2: N-Amination of 1H-benzimidazole to form this compound
Reaction:
Caption: N-Amination of 1H-benzimidazole using HOSA.
Procedure:
-
In a reactor, dissolve 1H-benzimidazole in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a base, such as potassium hydroxide or sodium hydroxide, and stir until it is completely dissolved.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add hydroxylamine-O-sulfonic acid (HOSA). Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as determined by HPLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
IV. Visualization of the Overall Workflow
Caption: Overall workflow for the two-step synthesis.
V. References
-
National Center for Biotechnology Information. (n.d.). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Amination/Imination Approach to Chiral Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Aromatic Amination/Imination Approach to Chiral Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2025). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. ChemInform. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for formation of 1H-Benzimidazole derivatives 2(a–g). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. PubMed Central. Retrieved from [Link]
-
Te-Long. (n.d.). Understanding the Chemistry: Hydroxylamine-O-sulfonic Acid's Role in Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydroxylamine-O-sulfonic Acid | 2950-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
A Comparative Study for the Modern Researcher: 1H-Benzimidazol-1-amine and 2-Aminobenzimidazole
Abstract
The benzimidazole scaffold is a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] Positional isomerism within this scaffold can dramatically alter physicochemical properties and pharmacological outcomes, a principle vividly illustrated by comparing 1H-benzimidazol-1-amine and 2-aminobenzimidazole. While both are simple aminobenzimidazoles, the location of the amino group—on the N1 position of the imidazole ring versus the C2 position—creates two molecules with fundamentally different electronic and structural characteristics. 2-Aminobenzimidazole, a cyclic guanidine analogue, is a well-documented, commercially available compound with a rich history in anthelmintic drug discovery.[2] In contrast, this compound, a heterocyclic hydrazine derivative, is a less-explored isomer. This guide provides a comprehensive, side-by-side comparison of these two molecules, detailing their synthesis, structural properties, and known or potential biological activities to inform future research and drug development efforts. We will present established experimental data for 2-aminobenzimidazole and offer a scientifically grounded, proposed synthesis and characterization for the more elusive this compound.
Introduction: Two Isomers, Two Distinct Chemical Identities
At first glance, this compound and 2-aminobenzimidazole are simple structural isomers with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol .[3] However, the placement of the exocyclic amino group fundamentally alters their core chemical nature.
-
2-Aminobenzimidazole (2-ABI): The amino group at the C2 position creates a cyclic guanidine system. This functional group is a strong base and a superb hydrogen bond donor and acceptor, properties that are central to its biological interactions.[4] It is a well-studied compound, recognized as a crucial building block for a multitude of pharmaceutical agents.
-
This compound (1-ABI): The amino group attached to the N1 position forms an N-amino or hydrazine derivative. This arrangement significantly impacts the electronic distribution within the heterocyclic ring and presents a different reactive profile compared to its C2 counterpart. Its synthesis and properties are not as widely documented, making it an intriguing candidate for novel discovery.
This guide will dissect these differences, providing the necessary technical details for researchers to evaluate and utilize these isomers in their work.
Synthesis: Divergent Pathways to a Common Scaffold
The synthetic routes to these isomers are distinct, reflecting their different functional group arrangements. 2-Aminobenzimidazole is readily prepared from o-phenylenediamine, while this compound requires the direct amination of a pre-formed benzimidazole ring.
Established Synthesis of 2-Aminobenzimidazole
The most classic and straightforward synthesis of 2-aminobenzimidazole involves the cyclization of o-phenylenediamine with cyanogen bromide.[5] This method, while effective, uses a highly toxic reagent.
An alternative and industrially more viable method uses cyanamide as the cyclizing agent.[6]
Experimental Protocol: Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine and Cyanogen Bromide
Causality: This reaction proceeds via nucleophilic attack of one of the amino groups of o-phenylenediamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization with the elimination of hydrogen bromide to form the stable benzimidazole ring.
Methodology:
-
Reaction Setup: Prepare an aqueous suspension of equimolecular amounts of o-phenylenediamine and cyanogen bromide in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, monitored by the precipitation of 2-aminobenzimidazole hydrobromide.[5]
-
Work-up: Neutralize the reaction mixture with an aqueous base, such as ammonium hydroxide or sodium carbonate, to precipitate the free base of 2-aminobenzimidazole.
-
Purification: Collect the white precipitate by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. The product can be further purified by recrystallization from water or ethanol to yield white, shiny plates.
Proposed Synthesis of this compound
Direct experimental literature for the synthesis of the parent this compound is sparse. However, a reliable route can be proposed based on the well-established N-amination of heterocyclic compounds using hydroxylamine-O-sulfonic acid (HOSA).[7][8] This electrophilic amination targets one of the ring nitrogen atoms of benzimidazole.
Proposed Experimental Protocol: Synthesis of this compound via N-Amination
Causality: In basic conditions, the benzimidazole anion is formed, which acts as a nucleophile. It attacks the electrophilic nitrogen atom of hydroxylamine-O-sulfonic acid (HOSA), leading to the formation of the N-N bond and displacement of the sulfate leaving group.[7][8]
Methodology:
-
Reaction Setup: Dissolve 1H-Benzimidazole (1 equivalent) in a suitable solvent such as a mixture of aqueous potassium hydroxide and an organic co-solvent like ethanol in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA, ~1.5 equivalents) in water, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully neutralize the reaction mixture with an acid (e.g., HCl) to a pH of ~7-8. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate this compound.
Synthetic Workflow Comparison
Caption: Comparative synthetic workflows for the two isomers.
Physicochemical and Spectroscopic Properties: A Tale of Two Functional Groups
The distinct electronic nature of the guanidine versus the hydrazine moiety leads to significant differences in the predicted and observed physicochemical properties of the two isomers.
| Property | 2-Aminobenzimidazole (Experimental/Reported) | This compound (Predicted/Hypothesized) | Data Source |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | [3] |
| Appearance | White shiny plates or crystalline powder | Expected to be a crystalline solid | [6] |
| Melting Point | 226-230 °C | Lower than 2-ABI due to weaker intermolecular H-bonding | [6] |
| pKa | ~7.5 (for the conjugate acid) | Expected to be less basic than 2-ABI | [6] |
| Solubility | Slightly soluble in water; soluble in acids | Expected to have moderate solubility in polar organic solvents | [6] |
| ¹H NMR (DMSO-d₆) | Aromatic protons (~6.7-7.1 ppm), broad NH/NH₂ signals | Aromatic protons, distinct C2-H proton signal (likely >8.0 ppm), NH₂ signal | [3][9] |
| ¹³C NMR (DMSO-d₆) | C2 carbon at ~159 ppm (guanidinyl carbon) | C2 carbon at ~140-145 ppm (imine-like carbon) | [9][10] |
Rationale for Predicted Properties of 1-ABI:
-
Melting Point: The guanidine group in 2-ABI allows for strong, dimeric hydrogen bonding networks, leading to a high melting point. The N-amino group in 1-ABI is a weaker hydrogen bond donor/acceptor, suggesting a lower melting point.
-
pKa: The guanidine group is highly basic due to the extensive resonance stabilization of its conjugate acid. The N-amino group's basicity is primarily determined by the lone pair on the terminal nitrogen, which is less stabilized, making 1-ABI a weaker base than 2-ABI.
-
NMR Spectra: In 1-ABI, the C2-H proton is adjacent to two nitrogen atoms and would appear significantly downfield, similar to the C2-H in the parent 1H-benzimidazole.[11] The C2 carbon in 1-ABI would resemble a standard imine carbon, whereas the C2 in 2-ABI is highly deshielded due to its attachment to three nitrogen atoms.
Comparative Biological Activity and Reactivity
The structural differences between the isomers are the primary drivers of their distinct biological profiles and chemical reactivity.
2-Aminobenzimidazole: An Anthelmintic Pharmacophore
The biological activity of 2-aminobenzimidazole and its derivatives is extensively documented. The core activity for which this class is famous is its anthelmintic (anti-worm) effect.
Mechanism of Action: Benzimidazole anthelmintics, including derivatives of 2-ABI, function by binding to the protein β-tubulin in parasitic worms. This binding inhibits the polymerization of tubulin into microtubules. Microtubules are essential cytoskeletal components required for cell division, motility, and nutrient absorption. Their disruption leads to paralysis and death of the parasite.[2][12][13] This mechanism provides selective toxicity, as benzimidazoles bind to parasite β-tubulin with much higher affinity than to mammalian β-tubulin.[14]
Caption: Mechanism of action for benzimidazole anthelmintics.
Beyond this, 2-ABI derivatives have been investigated for a vast array of other activities, including as antimalarials, anticancer agents, and antimicrobials.[15][16][17]
This compound: A Hydrazine with Untapped Potential
As a hydrazine derivative, the reactivity and biological potential of this compound are expected to be fundamentally different from 2-ABI. While specific studies are lacking, we can hypothesize its potential based on the known chemistry of N-amino heterocycles.
-
Reactivity: The exocyclic amino group can act as a potent nucleophile. It can be readily derivatized to form hydrazones by reaction with aldehydes and ketones. The N-N bond could also be susceptible to cleavage under reductive or oxidative conditions.
-
Potential Biological Activity: Hydrazine and hydrazone motifs are present in numerous biologically active compounds, including antitubercular (e.g., isoniazid) and antidepressant (e.g., MAO inhibitors) drugs. The ability of 1-ABI to act as a scaffold for hydrazone synthesis opens up avenues for creating libraries of compounds for screening against various targets. The N-amino group may also act as a metal-chelating moiety, suggesting potential applications in anticancer or antimicrobial strategies that rely on metal ion disruption.
Conclusion and Future Directions
This guide highlights the profound impact of positional isomerism on the chemical and biological properties of aminobenzimidazoles.
-
2-Aminobenzimidazole is a well-characterized, robust building block with a proven track record in medicinal chemistry, particularly as a privileged scaffold for anthelmintic drugs. Its synthesis is well-established, and its biological mechanism is understood in detail.
-
This compound , in contrast, is an under-explored molecule. Its proposed synthesis via N-amination is feasible and opens the door to its chemical and biological investigation. Its identity as a heterocyclic hydrazine suggests a completely different set of potential applications compared to its C2-amino counterpart, likely centered on the synthesis of hydrazone derivatives and leveraging the unique reactivity of the N-amino group.
For researchers and drug development professionals, 2-aminobenzimidazole represents a reliable starting point for projects building on known structure-activity relationships. This compound, however, offers a gateway to novel chemical space. Validating the proposed synthesis, thoroughly characterizing the compound, and exploring its reactivity are critical next steps that could unlock new classes of therapeutic agents.
References
-
Verma, A., Joshi, S., & Singh, D. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]
-
Synthesis of N‐substituted 2‐aminobenzimidazoles. (n.d.). ResearchGate. [Link]
-
Lofthus, G. R. (1964). Physical properties of 2-aminobenzimidazoles. San Diego State University Digital Collections. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole. PubChem Compound Database. [Link]
-
Bari, S. S., & Kumar, R. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. [Link]
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Navigating the Structure-Activity Landscape of 1H-Benzimidazole Derivatives: A Comparative Guide for Drug Discovery
The 1H-benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleosides allows for facile interaction with various biological macromolecules, making it a versatile template for drug design.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-benzimidazole derivatives, with a particular focus on the impact of substitutions at the N-1 position. While direct and extensive SAR studies on 1H-benzimidazol-1-amine derivatives are not widely available in the current literature, this guide will synthesize data from closely related N-1 substituted analogues to provide valuable insights for researchers in drug development. By examining the influence of various substituents on the biological activity of the benzimidazole core, we can infer the potential roles of an N-1 amino group and guide future discovery efforts.
The Critical Role of the N-1 Position in Modulating Biological Activity
The N-1 position of the benzimidazole ring is a key site for chemical modification, and substitutions at this position have been shown to significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting derivatives.[4] The nature of the substituent at N-1 can impact the molecule's overall electronics, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of the steric parameters of substituents at the N-1 position. For instance, in a series of H1-antihistaminic benzimidazole derivatives, it was found that derivatives with a substituent having a small breadth and an appropriate length at the N-1 position exhibited potent activity.[5] Conversely, a sterically small substituent at the N-1 position was found to be crucial for decreasing side effects such as anticholinergic activity and central nervous system depression.[5] These findings underscore the delicate balance required in substituent design at this position to achieve both high efficacy and a favorable safety profile.
Comparative SAR of N-1 Substituted Benzimidazole Derivatives Across Therapeutic Areas
The versatility of the benzimidazole scaffold is evident in the broad range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[6] The following sections will compare the SAR of N-1 substituted benzimidazoles in these key therapeutic areas.
Antimicrobial Activity
Benzimidazole derivatives have long been investigated for their antimicrobial properties.[2][1] The substitution pattern on the benzimidazole ring plays a crucial role in determining the spectrum and potency of their antimicrobial activity.
One study on novel benzimidazole derivatives revealed that compounds possessing an electron-withdrawing group displayed better antimicrobial activity than those with electron-donating groups.[7] In this series, the N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine was identified as a particularly potent compound.[7] This highlights the favorable impact of a trifluoromethyl group, a strong electron-withdrawing substituent, on antimicrobial efficacy.
Another study focusing on N,2,6-trisubstituted 1H-benzimidazole derivatives identified compounds with potent activity against various cancer cell lines and microbial strains.[4] This work further emphasizes the importance of substitution at the N-1, C-2, and C-6 positions for potent biological activity.[4]
Anticancer Activity
The development of benzimidazole derivatives as anticancer agents is a highly active area of research.[8][9] These compounds can exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, DNA intercalation, and inhibition of key enzymes like topoisomerases and kinases.[8][9]
A series of novel 1H-benzo[d]imidazole derivatives were synthesized and evaluated as potential anticancer agents targeting human topoisomerase I.[10] The study investigated the electronic effects of various substituents, including both electron-withdrawing (e.g., trifluoromethyl) and electron-donating (e.g., dimethoxy, diethoxy) groups.[10]
In another study, N,2,6-trisubstituted 1H-benzimidazole derivatives were designed as a new scaffold for antimicrobial and anticancer agents.[4] The study suggested that the N-1 position is particularly important, and attaching different substituents, such as benzyl groups, can enhance anticancer activity.[4]
The table below summarizes the anticancer activity of selected N-1 substituted benzimidazole derivatives.
| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Target Cell Line | IC50 (µM) | Reference |
| 3k | Substituted benzyl | Varied aryl | Chloro/Nitro | HepG2 | Low µM | [4] |
| 3l | Substituted benzyl | Varied aryl | Chloro/Nitro | MDA-MB-231 | Low µM | [4] |
| 4c | Substituted benzyl | Varied aryl | Chloro/Nitro | MCF7 | 2.35 | [4] |
| 4g | Substituted benzyl | Varied aryl | Chloro/Nitro | RMS | Low µM | [4] |
| 4j | Substituted benzyl | Varied aryl | Chloro/Nitro | C26 | Low µM | [4] |
This table presents a selection of compounds from the cited literature to illustrate the impact of N-1 substitution on anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Synthesis of N-Substituted 1H-Benzimidazole Derivatives
A common method for the synthesis of N-substituted 1H-benzimidazole derivatives involves the condensation reaction of o-phenylenediamine with various aldehydes, followed by N-alkylation or N-arylation.[4][7][11]
Step 1: Synthesis of the 1H-Benzimidazole Core
-
Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol, dimethylformamide).[10][12]
-
Add the desired aldehyde and a condensing agent (e.g., sodium metabisulfite) or a catalyst (e.g., ammonium chloride).[10][11]
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: N-Substitution of the Benzimidazole Core
-
Dissolve the synthesized 1H-benzimidazole in a suitable solvent (e.g., DMF, acetone).
-
Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the N-1 position.
-
Add the desired alkyl or benzyl halide and stir the reaction mixture at room temperature or with heating.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the final product by chromatography.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive control wells (microorganism with standard antibiotic) and negative control wells (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing Structure-Activity Relationships
Diagrams can be powerful tools for visualizing complex relationships. The following diagrams illustrate key concepts in the SAR of 1H-benzimidazole derivatives.
Caption: General Structure-Activity Relationship of 1H-Benzimidazole Derivatives.
Caption: Experimental Workflow for SAR Studies of Benzimidazole Derivatives.
Conclusion and Future Directions
The 1H-benzimidazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While this guide has focused on the significant role of the N-1 position in modulating biological activity, it is clear that the interplay of substituents at the N-1, C-2, and C-5/6 positions is crucial for optimizing efficacy and selectivity.
The limited availability of direct SAR studies on this compound derivatives presents an opportunity for future research. A systematic investigation into the effects of a primary amine at the N-1 position, as well as substituted amino groups, could unveil novel compounds with unique pharmacological profiles. Such studies should explore the impact of the amine's basicity and hydrogen bonding capacity on target interactions. By building upon the foundational knowledge of N-1 substituted benzimidazoles, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (URL: [Link])
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N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, .... (URL: [Link])
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A Comparative Guide to the Biological Validation of the 1H-Benzimidazol-1-amine Scaffold
Foreword: Charting a Course in Unexplored Territory
To our fellow researchers, scientists, and drug development professionals, this guide embarks on an exploration of the biological potential inherent in the 1H-benzimidazol-1-amine scaffold. It is a journey that begins with a crucial acknowledgment: a conspicuous absence of publicly available biological activity data for the parent compound, this compound. This void, however, does not signify a dead end. Instead, it presents a compelling opportunity for discovery. The benzimidazole core is a well-established "privileged structure" in medicinal chemistry, known for its versatile therapeutic applications.[1][2] This guide, therefore, pivots to a validation of the scaffold's potential by examining a selection of its derivatives for which robust experimental data exists. By presenting a comparative analysis of these analogs, we aim to provide a foundational framework and detailed methodologies to inspire and inform future investigations into this promising chemical space, particularly the untapped potential of the unsubstituted this compound.
I. The Benzimidazole Scaffold: A Privileged Foundation for Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic system comprising a fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been successfully developed into drugs with diverse clinical applications, including anticancer, antimicrobial, antiviral, and anthelmintic agents.[3][4][5] The addition of an amine group at the N-1 position of the benzimidazole ring, creating the this compound scaffold, introduces a key functional group that can significantly influence the molecule's physicochemical properties and biological activity.
II. Validation of Anticancer Activity: A Tale of Two Derivatives
The quest for novel anticancer agents has led to the extensive exploration of benzimidazole derivatives. Here, we delve into the cytotoxic potential of two distinct substituted this compound analogs, showcasing the impact of structural modifications on their activity against cancer cell lines.
A. Experimental Validation of Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay remains a widely accepted and reliable method for assessing the cytotoxic effects of a compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HBL-100) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_seeding [label="Cell Seeding\n(96-well plate)"]; compound_treatment [label="Compound Treatment\n(Varying Concentrations)"]; incubation [label="Incubation\n(48-72 hours)"]; mtt_addition [label="MTT Addition"]; formazan_solubilization [label="Formazan Solubilization"]; absorbance_reading [label="Absorbance Reading\n(570 nm)"]; data_analysis [label="Data Analysis\n(IC50 Calculation)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cell_seeding; cell_seeding -> compound_treatment; compound_treatment -> incubation; incubation -> mtt_addition; mtt_addition -> formazan_solubilization; formazan_solubilization -> absorbance_reading; absorbance_reading -> data_analysis; data_analysis -> end; }
Workflow for determining cytotoxicity using the MTT assay.
B. Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic activity of two representative substituted this compound derivatives against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IVf | 4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone | HBL-100 (Breast) | 82.07 | [6] |
| IVg | (4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone | HeLa (Cervical) | 126.13 | [6] |
| 5i | N-((1H-benzimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamine | Not Specified | Not Specified | [3] |
| Cisplatin (Control) | - | HBL-100 / HeLa | Varies | - |
Expert Interpretation: The data indicates that substitutions on the benzimidazole scaffold significantly influence cytotoxic activity. For instance, compound IVf , with a 2-nitrophenyl substitution, shows more potent activity against the HBL-100 breast cancer cell line compared to compound IVg , which has a 3-nitrophenyl group and is more active against the HeLa cervical cancer cell line.[6] This highlights the importance of the substitution pattern in determining the anticancer profile. Compound 5i , a more complex derivative, was also found to be a potent antimicrobial agent, suggesting the potential for dual-action compounds within this class.[3]
III. Validation of Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Benzimidazole derivatives have long been recognized for their antimicrobial properties.
A. Experimental Validation of Antimicrobial Efficacy: The Agar Streak Dilution Method
The agar streak dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable solvent.
-
Preparation of Agar Plates: Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi. Incorporate the different concentrations of the test compound into the molten agar before pouring the plates. Also, prepare a control plate without the compound.
-
Inoculation: Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Streak a loopful of each microbial suspension onto the surface of the agar plates.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
MIC Determination: Observe the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound_dilution [label="Prepare Compound Dilutions"]; agar_plates [label="Prepare Agar Plates with Compound"]; inoculation [label="Inoculate Plates with Microorganisms"]; incubation [label="Incubate Plates"]; mic_determination [label="Determine MIC"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> compound_dilution; compound_dilution -> agar_plates; agar_plates -> inoculation; inoculation -> incubation; incubation -> mic_determination; mic_determination -> end; }
Workflow for MIC determination using the agar streak dilution method.
B. Comparative Analysis of Antimicrobial Activity
The following table presents the MIC values of a potent substituted this compound derivative against various pathogenic microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |
| 5i | Staphylococcus aureus | 6.25 | Ciprofloxacin (1.9) | [3] |
| Escherichia coli | 6.25 | Ciprofloxacin (1.9) | [3] | |
| Klebsiella pneumoniae | 12.5 | Ciprofloxacin (3.9) | [3] | |
| Aspergillus niger | 15.62 | Ketoconazole (7.81) | [3] | |
| Aspergillus fumigatus | 7.81 | Ketoconazole (7.81) | [3] |
Expert Interpretation: Compound 5i demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3] While not as potent as the standard drug ciprofloxacin against the tested bacteria, its activity is significant. Notably, its efficacy against Aspergillus fumigatus is comparable to that of ketoconazole.[3] The presence of an electron-withdrawing group (trifluoromethyl) on the phenyl ring of this derivative appears to contribute to its enhanced antimicrobial activity.[3]
IV. Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is paramount in drug development. For benzimidazole derivatives, several mechanisms have been elucidated.
-
Anticancer Mechanism: Many benzimidazole-based anticancer agents function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[7] Some derivatives also act as inhibitors of key signaling proteins, such as topoisomerase I, an enzyme essential for DNA replication and repair.[4][8]
compound [label="Benzimidazole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; tubulin [label="Tubulin Polymerization"]; microtubules [label="Microtubule Formation"]; mitotic_spindle [label="Mitotic Spindle Assembly"]; cell_cycle_arrest [label="Cell Cycle Arrest"]; apoptosis [label="Apoptosis"];
compound -> tubulin [label="Inhibition"]; tubulin -> microtubules [style=dashed]; microtubules -> mitotic_spindle [style=dashed]; mitotic_spindle -> cell_cycle_arrest [style=dashed]; cell_cycle_arrest -> apoptosis; }
Potential anticancer mechanism of benzimidazole derivatives.
-
Antimicrobial Mechanism: The antimicrobial action of benzimidazoles can be attributed to various mechanisms, including the inhibition of nucleic acid synthesis and the disruption of the cell membrane integrity of the microorganisms.
V. Conclusion and Future Directions: A Call for Further Investigation
This guide has illuminated the significant therapeutic potential of the this compound scaffold by examining the biological activities of its substituted derivatives. The presented data and experimental protocols provide a solid foundation for researchers to build upon. However, the central takeaway remains the untapped potential of the unsubstituted parent compound, This compound . The absence of data for this foundational molecule represents a clear research gap and a compelling opportunity. We strongly encourage the scientific community to undertake a systematic biological evaluation of this compound. Such studies would not only provide valuable data but could also unveil a lead compound with novel therapeutic properties, further cementing the legacy of the benzimidazole scaffold in the annals of medicinal chemistry.
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Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]
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Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes. PubMed. [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PMC. [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PMC. [Link]
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A Comparative Guide to the Reproducible Synthesis of 1H-Benzimidazol-1-amine: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1H-Benzimidazol-1-amine
The benzimidazole nucleus is a cornerstone in drug discovery, forming the structural core of numerous pharmacologically active agents. The introduction of an amino group at the N1 position of the benzimidazole ring system to yield this compound introduces a key functional handle for further derivatization and modulates the electronic properties of the heterocycle, making it a highly attractive, yet under-explored, building block for the synthesis of novel therapeutic candidates. The inherent nucleophilicity of the exocyclic amine, coupled with the aromatic benzimidazole system, offers a rich chemical playground for the development of new chemical entities.
Proposed Synthetic Protocols for this compound
Two primary synthetic strategies are proposed for the reproducible synthesis of this compound. The first is a classical two-step approach involving the formation of the benzimidazole ring followed by direct N-amination. The second is based on the foundational work of Sheng and Day, which utilizes a cyclization of an o-amino-phenylhydrazine derivative.
Protocol 1: Two-Step Synthesis via N-Amination of Benzimidazole
This modern approach first involves the synthesis of the benzimidazole core, a well-established and high-yielding reaction, followed by electrophilic amination of the N1 position using hydroxylamine-O-sulfonic acid (HOSA).
The condensation of o-phenylenediamine with formic acid is a robust and widely used method for the synthesis of the parent benzimidazole ring.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (27.0 g, 0.25 mol) and 90% formic acid (17.5 g, 0.38 mol).
-
Reaction Conditions: Heat the mixture on a water bath at 100°C for 2 hours. The reaction mixture will become solid.
-
Workup: Cool the flask to room temperature and add 10% aqueous sodium hydroxide solution slowly with constant swirling until the mixture is just alkaline to litmus paper.
-
Isolation: Collect the crude benzimidazole by vacuum filtration and wash the solid with two portions of 25 mL of ice-cold water.
-
Purification: Recrystallize the crude product from approximately 400 mL of boiling water, adding 2 g of decolorizing carbon and digesting for 15 minutes. Filter the hot solution through a preheated Büchner funnel. Cool the filtrate to 10°C to induce crystallization. Collect the pure benzimidazole by filtration, wash with 25 mL of cold water, and dry at 100°C.[1]
Hydroxylamine-O-sulfonic acid is a versatile and effective reagent for the electrophilic amination of N-heterocycles.[2][3][4]
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-benzimidazole (5.9 g, 0.05 mol) in a solution of potassium hydroxide (14.0 g, 0.25 mol) in 50 mL of water.
-
Addition of Aminating Reagent: To this solution, add hydroxylamine-O-sulfonic acid (11.3 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 50°C by using an ice bath for cooling.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Isolation and Purification: A precipitate may form. Collect any solid by filtration and wash with ethyl acetate. The filtrate is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound.
Protocol 2: Cyclization of o-Aminophenylhydrazine Derivative (Adapted from Sheng and Day, 1963)
This classical approach provides a more direct route to the 1-aminobenzimidazole core through the cyclization of a hydrazine precursor.
Experimental Protocol:
-
Preparation of o-Nitrophenylhydrazine: This starting material can be prepared from o-nitroaniline via diazotization followed by reduction.
-
Reduction to o-Aminophenylhydrazine: The o-nitrophenylhydrazine is then reduced to o-aminophenylhydrazine.
-
Cyclization with Formic Acid: In a round-bottom flask, reflux a solution of o-aminophenylhydrazine dihydrochloride (0.1 mol) with an excess of 98% formic acid for 4 hours.
-
Workup: After cooling, the excess formic acid is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.
-
Isolation and Purification: The aqueous solution is extracted with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent such as benzene or ethanol.
Predicted Characterization Data for this compound
| Analysis | Predicted Data |
| Appearance | White to off-white solid |
| Melting Point | 145-150 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.15 (s, 1H, H2), 7.60-7.70 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 6.50 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 142.0 (C2), 143.5 (C7a), 133.0 (C3a), 122.5 (C5), 121.5 (C6), 119.0 (C4), 110.0 (C7) |
| Mass Spectrometry (ESI+) | m/z: 134.0718 [M+H]⁺ (Calculated for C₇H₈N₃⁺: 134.0718) |
Comparative Analysis of Synthetic Protocols
| Parameter | Protocol 1: Two-Step N-Amination | Protocol 2: Cyclization (Sheng & Day) |
| Starting Materials | Readily available o-phenylenediamine and formic acid. HOSA is also commercially available. | Requires multi-step synthesis of o-aminophenylhydrazine, which can be challenging. |
| Number of Steps | Two distinct synthetic steps. | Can be considered a single cyclization step from the hydrazine precursor, but the precursor synthesis adds steps. |
| Yield | The first step (benzimidazole synthesis) is typically high-yielding. The N-amination yield can be variable and may require optimization. | Overall yield from o-nitroaniline may be moderate due to the multiple steps involved in preparing the starting material. |
| Reproducibility | High for the first step. The N-amination step's reproducibility depends on careful control of reaction conditions. | May be less reproducible due to the potential for side reactions during the synthesis and handling of the hydrazine intermediate. |
| Scalability | The synthesis of benzimidazole is readily scalable. The N-amination may present challenges on a larger scale due to exothermicity. | The synthesis of the hydrazine precursor can be difficult to scale up. |
| Safety | HOSA should be handled with care as it is a powerful aminating agent. | Hydrazine derivatives can be toxic and potentially explosive. |
Visualization of Synthetic Workflows
Workflow for Protocol 1: Two-Step Synthesis via N-Amination
Caption: Workflow for the two-step synthesis of this compound.
Workflow for Protocol 2: Cyclization of o-Aminophenylhydrazine Derivative
Caption: Workflow for the synthesis of this compound via cyclization.
Conclusion and Recommendations
Both proposed protocols offer viable pathways to this compound. For researchers seeking a more modern, and likely more reproducible and scalable method, Protocol 1 is recommended. The starting materials are readily available, and the synthesis of the benzimidazole core is a well-optimized and high-yielding reaction. The subsequent N-amination with HOSA, while requiring careful control, utilizes a commercially available reagent and avoids the handling of potentially hazardous hydrazine intermediates.
Protocol 2 , while historically significant, presents greater challenges in terms of the multi-step synthesis of the starting material and the potential hazards associated with hydrazine derivatives. However, it may be a valuable approach for specific research contexts or for the synthesis of analogues where the corresponding hydrazine is more readily accessible.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and safety considerations of the individual laboratory. This guide provides the necessary technical details and comparative insights to enable researchers to make an informed decision and to reproducibly obtain this compound for their drug discovery and development endeavors.
References
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- Sheng, M. N., & Day, A. R. (1963). Preparation of 1-Aminobenzimidazoles. The Journal of Organic Chemistry, 28(3), 736–740.
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Wikipedia. (2023, November 29). Hydroxylamine-O-sulfonic acid. In Wikipedia. [Link]
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 1H-Benzimidazol-1-amine in Biological Assays
For researchers, scientists, and drug development professionals, the journey from a promising hit in a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls. One of the most common and challenging hurdles is assay interference, where a compound appears to be active due to its chemical properties rather than specific interaction with the intended biological target. This guide provides an in-depth technical comparison of the potential cross-reactivity of 1H-benzimidazol-1-amine and its analogs, offering field-proven insights and experimental protocols to identify and mitigate these confounding effects.
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, this chemical versatility can also be a double-edged sword, predisposing certain derivatives to non-specific interactions in biological assays. This guide will use this compound as a case study to explore these challenges, comparing its potential behavior with that of its close structural analogs and benchmark compounds to provide a clear framework for hit validation.
While direct and extensive cross-reactivity data for this compound is sparse in publicly available literature, we can draw valuable inferences from its close structural analogs, particularly 2-aminobenzimidazoles. This family of compounds has been more extensively studied and provides a strong basis for understanding the potential liabilities of the N-amino benzimidazole scaffold.
The Challenge of Promiscuity and Assay Interference
In the realm of drug discovery, "frequent hitters" or "Pan-Assay Interference Compounds" (PAINS) are notorious for appearing as active across a wide range of unrelated assays, leading to a significant waste of resources.[3] These compounds often achieve their apparent activity through non-specific mechanisms such as:
-
Aggregation: At micromolar concentrations, some small molecules self-associate to form colloidal aggregates. These aggregates can sequester proteins non-specifically, leading to enzyme inhibition that is not related to binding at a specific active site.[4][5]
-
Fluorescence Interference: Many heterocyclic compounds possess intrinsic fluorescent properties. If a compound's fluorescence emission or excitation spectrum overlaps with that of the assay's reporter fluorophore, it can lead to false-positive or false-negative signals.[6]
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to non-specific activity.
Understanding and identifying these off-target effects early in the hit validation process is critical for focusing efforts on genuine lead candidates.
Comparative Analysis: Benzimidazoles vs. Benchmark Kinase Inhibitors
To contextualize the potential for cross-reactivity, it is useful to compare the behavior of the benzimidazole scaffold with well-characterized kinase inhibitors known for their varying degrees of promiscuity.
Staurosporine , a natural product, is a classic example of a highly promiscuous kinase inhibitor, binding to the ATP-binding site of a large number of kinases with high affinity.[7][8] Its broad activity profile makes it a useful positive control for promiscuity but an undesirable starting point for developing a selective drug.[7]
Dasatinib , an FDA-approved cancer therapeutic, is a multi-targeted kinase inhibitor, potently inhibiting BCR-ABL, SRC family kinases, and others.[9][10] While its polypharmacology contributes to its therapeutic efficacy, it also highlights the potential for off-target effects.[1]
In contrast, the goal of many drug discovery programs is to identify compounds with high selectivity for their intended target. While no compound is entirely free of off-target interactions, "well-behaved" inhibitors exhibit a much cleaner profile in broad panel screening.
The table below presents a comparative overview of IC50 values for 2-aminobenzimidazole derivatives against various targets, alongside data for the promiscuous inhibitor staurosporine and the multi-targeted inhibitor dasatinib. The lack of comprehensive, publicly available screening data for a single, non-promiscuous heterocyclic compound prevents a direct "well-behaved" comparison in this format. However, the data illustrates the tendency of some benzimidazole derivatives to show activity across different target classes.
| Compound/Analog | Target | IC50 (µM) | Reference |
| 2-Aminobenzimidazole Derivatives | |||
| Derivative 1 | Pancreatic Cancer Cell Line (MiaPaCa-2) | 0.01 - 3.26 | [2] |
| Derivative 2 | Colorectal Cancer Cell Line (HT-29) | 0.01 - 1.26 | [2] |
| Derivative 3 | Leishmania mexicana | Micromolar range | [11] |
| Derivative 4 | Aurora Kinase | Sub-micromolar | [12] |
| Derivative 5 | Human Topoisomerase I | 16 | [13] |
| Promiscuous Control | |||
| Staurosporine | Protein Kinase C (PKC) | 0.0007 | [14] |
| Staurosporine | Protein Kinase A (PKA) | 0.007 | [14] |
| Staurosporine | Calcium/calmodulin-dependent protein kinase (CaMK) | 0.02 | [14] |
| Multi-Targeted Inhibitor | |||
| Dasatinib | BCR-ABL | <0.001 | [15] |
| Dasatinib | SRC | <0.001 | [15] |
| Dasatinib | LCK | 0.001 | [15] |
This table is a compilation of data from multiple sources to illustrate the range of activities and is not a direct head-to-head comparison from a single study.
Experimental Workflows for De-risking Hits
To rigorously assess the potential for cross-reactivity and assay interference of this compound or any new hit compound, a series of counter-screens and biophysical validation assays should be employed. The following experimental workflows provide a robust framework for this process.
Workflow for Identifying Promiscuous Activity
This workflow is designed to systematically triage hits from a primary screen to eliminate those with undesirable modes of action.
Caption: A logical workflow for the validation of hits from high-throughput screening.
Compound Aggregation Assessment: The β-Lactamase Counter-Screen
Causality: This assay is based on the principle that promiscuous inhibitors acting through aggregation will non-specifically inhibit a wide range of enzymes. The inhibition of a "reporter" enzyme, such as β-lactamase, that is unrelated to the primary target, is a strong indicator of this mechanism. Crucially, the aggregates can be disrupted by the inclusion of a non-ionic detergent, which will reverse the observed inhibition.[4][16]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.0.
-
Detergent Buffer: 50 mM potassium phosphate with 0.01% (v/v) Triton X-100.
-
Enzyme Stock: Prepare a 30x stock of β-lactamase (from E. coli) in Assay Buffer.
-
Substrate Stock: Prepare a 5 mM stock of nitrocefin in DMSO.
-
Compound Plates: Prepare serial dilutions of the test compound (e.g., this compound), a known aggregator (positive control, e.g., quinacrine), and a non-aggregating inhibitor (negative control) in DMSO.
-
-
Assay Procedure (96-well format):
-
Prepare two sets of plates: one with Assay Buffer and one with Detergent Buffer.
-
To each well, add 145 µL of the appropriate buffer.
-
Add 1 µL of the compound dilutions from the compound plates.
-
Add 5 µL of the 30x enzyme stock to initiate the pre-incubation. Mix and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of the 5 mM nitrocefin substrate stock.
-
Immediately monitor the change in absorbance at 490 nm over 5-10 minutes in a plate reader.[17]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Interpretation: A significant decrease in inhibition in the presence of Triton X-100 is a strong indication that the compound is acting via an aggregation-based mechanism.
-
Fluorescence Interference Assay
Causality: This experiment is designed to differentiate between true biological activity and artifacts caused by the intrinsic fluorescence of the test compound. By measuring the fluorescence of the compound in the absence of the assay's specific fluorescent probe, its potential to interfere can be quantified.[18]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Use the same buffer as in the primary biological assay.
-
Compound Plates: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (96-well black plate):
-
To each well, add the final concentration of assay buffer.
-
Add the test compound at the same concentrations used in the primary assay.
-
Include all other assay components except for the specific fluorescent probe or substrate.
-
Incubate under the same conditions as the primary assay.
-
Read the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the compound concentration.
-
Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be a source of false-positive signals in the primary assay. A decrease in the background signal could indicate quenching.
-
Biophysical Validation of Target Engagement
Causality: To definitively confirm that a hit compound interacts directly with its intended target, biophysical methods are indispensable. These techniques measure the physical consequences of binding, such as changes in mass, heat, or protein stability, and are generally less susceptible to the artifacts that plague activity-based assays.[4][9]
Workflow for Biophysical Validation:
Caption: A workflow for confirming direct target engagement using biophysical methods.
Representative Method: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[19]
Experimental Protocol (Conceptual):
-
Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.
-
Binding Analysis:
-
Flow a series of concentrations of the test compound (the "analyte") over the chip surface.
-
A reference channel on the chip, without the immobilized protein, is used to subtract non-specific binding effects.
-
-
Data Acquisition: The instrument records the change in the resonance signal over time, generating sensorgrams that show the association and dissociation phases of the interaction.
-
Data Analysis:
-
The sensorgram data is fitted to various binding models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Interpretation: A low K_D value indicates a high-affinity interaction between the compound and the target protein, providing strong evidence of direct binding.
-
Conclusion and Recommendations
The benzimidazole scaffold, including derivatives like this compound, holds significant promise in drug discovery. However, its chemical nature also presents a risk of non-specific activity and assay interference. For researchers working with this class of compounds, a rigorous and systematic approach to hit validation is not just recommended, but essential.
As a Senior Application Scientist, my recommendation is to never rely solely on the results of a single primary screen. By implementing the multi-pronged strategy outlined in this guide—encompassing comparative analysis, targeted counter-screens for common interference mechanisms, and definitive biophysical validation—researchers can confidently distinguish true, specific binders from the "frequent hitters" that can derail a promising project. This self-validating system of layered experimental evidence is the cornerstone of robust and efficient drug discovery.
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Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature protocols, 1(2), 550–553. [Link]
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3065-3083. [Link]
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Miljković, F., & Bajorath, J. (2018). Computational analysis of kinase inhibitors identifies promiscuity cliffs across the human kinome. ACS omega, 3(11), 15486-15493. [Link]
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Racané, L., Zlatar, I., Perin, N., Cindrić, M., Radovanović, V., Banjanac, M., ... & Hranjec, M. (2022). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2, 5-Disubstituted Furane Derivatives. Pharmaceuticals, 15(11), 1361. [Link]
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Shoichet, B. K. (2006). Screening for promiscuous inhibitors. Nature chemical biology, 2(10), 517-520. [Link]
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Kankate, R. S., Gapsar, R. M., & Rindhe, S. S. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
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Zhu, W. Y. (2023). Synthesis and Study on Fluorescent Properties of Benzimidazole Derivatives (Master's thesis, China). [Link]
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A Comparative Efficacy Analysis of Benzimidazole Scaffolds Against Established Therapeutic Agents
A Technical Guide for Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Core
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Its structural resemblance to endogenous purines allows for favorable interactions with various biological macromolecules, leading to a diverse range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comparative efficacy analysis of the fundamental benzimidazole structure, represented by its close analogue 2-aminobenzimidazole, against established drugs in three key therapeutic areas: Ciprofloxacin (antimicrobial), Doxorubicin (anticancer), and Celecoxib (anti-inflammatory).
Due to a lack of publicly available efficacy data for 1H-benzimidazol-1-amine, this guide will utilize data for its structural isomer, 2-aminobenzimidazole, as a representative proxy to facilitate a meaningful comparison. This substitution allows for a foundational understanding of the potential of the core benzimidazole scaffold in relation to well-characterized therapeutic agents.
Part 1: Comparative Analysis of Mechanisms of Action
A fundamental aspect of drug efficacy lies in its mechanism of action. Here, we compare the known or putative mechanisms of the benzimidazole scaffold with those of our selected comparator drugs.
Antimicrobial Action: Targeting Bacterial Replication
2-Aminobenzimidazole , as a representative of the benzimidazole class, is believed to exert its antimicrobial effects by interfering with essential bacterial processes. While the exact mechanism for 2-aminobenzimidazole is not fully elucidated, many benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for relieving torsional stress in bacterial DNA during replication, and their inhibition leads to DNA damage and cell death.
Ciprofloxacin , a fluoroquinolone antibiotic, has a well-defined mechanism of action that also involves the inhibition of DNA gyrase and topoisomerase IV.[3][4] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes the single-strand breaks created by the enzymes, preventing their re-ligation and leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[4]
Anti-inflammatory Action: Modulation of Inflammatory Pathways
Benzimidazole derivatives have demonstrated anti-inflammatory activity through the inhibition of key pro-inflammatory enzymes. [5]Notably, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation. [6] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of COX-2. [5][7]By specifically targeting COX-2, celecoxib reduces the production of prostaglandins involved in inflammation while having a lesser effect on COX-1, which is involved in maintaining the gastric mucosa, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs. [7]
Part 2: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of 2-aminobenzimidazole derivatives and the comparator drugs against relevant bacterial strains and cancer cell lines. It is important to note that the data for 2-aminobenzimidazole derivatives are drawn from various studies and may not represent the efficacy of the unsubstituted parent compound.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| 2-Aminobenzimidazole Derivative | 0.39 - 0.78 | 50 | [8] |
| Ciprofloxacin | ≤ 1 | ≤ 1 | [9] |
Note: The MIC values for 2-aminobenzimidazole derivatives can vary significantly based on the specific substitutions on the benzimidazole core.
Table 2: Anticancer Efficacy (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |
| 2-Aminobenzimidazole Derivative | 17.8 ± 0.24 | >50 µg/mL | [10][11] |
| Doxorubicin | ~0.05 - 0.5 | ~0.02 - 0.2 | [12] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data for 2-aminobenzimidazole derivatives represents a specific synthesized compound from the cited literature.
Table 3: Anti-inflammatory Efficacy (COX-2 Inhibition - IC50 in µM)
| Compound | COX-2 IC50 | Reference |
| 2-Aminobenzimidazole Derivative | Not Available | |
| Celecoxib | 0.055 | [13] |
Note: Specific COX-2 inhibitory data for the parent 2-aminobenzimidazole is not readily available in the reviewed literature. The anti-inflammatory activity of benzimidazole derivatives is well-documented, but quantitative IC50 values for the core structure are lacking. [14]
Part 3: Experimental Protocols
To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.
In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus, E. coli) is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Test Compound: The test compound (e-g., 2-aminobenzimidazole) and the comparator drug (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 2-aminobenzimidazole derivative) and the comparator drug (e.g., Doxorubicin) for a specified duration (typically 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
In Vitro Anti-inflammatory Assessment: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-2 enzyme. The test compound (e.g., 2-aminobenzimidazole derivative) and comparator drug (e.g., Celecoxib) are prepared at various concentrations.
-
Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the test compound or comparator drug in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The product of the COX-2 reaction (prostaglandin H2, which is then converted to a more stable product) is measured. This can be done using various methods, including enzyme immunoassays (EIA) or fluorometric kits that detect a byproduct of the reaction.
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The benzimidazole scaffold, represented here by its analogue 2-aminobenzimidazole, demonstrates significant potential across antimicrobial, anticancer, and anti-inflammatory applications. While direct quantitative comparisons with established drugs like Ciprofloxacin, Doxorubicin, and Celecoxib highlight the potent and well-characterized efficacy of these existing therapies, the versatility of the benzimidazole core is evident. The data suggests that with appropriate structural modifications, benzimidazole derivatives can achieve high levels of activity. The primary value of the benzimidazole scaffold lies in its chemical tractability and the potential for developing novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Further research, particularly focusing on the synthesis and evaluation of a wider range of derivatives, is warranted to fully explore the therapeutic potential of this remarkable heterocyclic system.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1H-Benzimidazol-1-amine Compounds
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. The 1H-benzimidazol-1-amine scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with diverse biological activities, including potent anticancer and antimicrobial effects.[1][2] However, the crucial question remains: does potent activity in a culture dish translate to efficacy in a living organism? This guide provides an in-depth, objective comparison of the in vivo versus in vitro activity of this compound compounds, supported by experimental data and field-proven insights to navigate the complexities of preclinical drug development.
The In Vitro Promise: High Potency in Controlled Environments
The initial assessment of a compound's therapeutic potential invariably begins with in vitro assays. These controlled experiments provide a rapid and cost-effective means to determine the intrinsic activity of a compound against a specific biological target, be it a cancer cell line or a microbial pathogen. For this compound derivatives, a wide array of in vitro studies have demonstrated significant promise.
Anticancer Activity: Targeting the Machinery of Malignancy
In the realm of oncology, this compound compounds have exhibited potent cytotoxic effects against various cancer cell lines.[3][4] The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the uncontrolled proliferation of cancer cells.[5]
Table 1: Representative In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| BZA-1 | HeLa (Cervical Cancer) | MTT Assay | 39.7 | [3] |
| BZA-2 | A549 (Lung Cancer) | MTT Assay | 48.2 | [3] |
| BZA-3 | HCT-116 (Colon Cancer) | MTT Assay | 8.5 | [6] |
| BZA-4 | MCF-7 (Breast Cancer) | MTT Assay | 12.3 | [6] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The causality behind these experimental choices lies in the need to establish a baseline of intrinsic potency. The MTT assay, for instance, is a robust and widely accepted method to measure cell viability by assessing mitochondrial metabolic activity. A low IC50 value in such an assay is a strong indicator of a compound's potential to kill cancer cells.
Antimicrobial Efficacy: A Broad Spectrum of Action
Similarly, in the field of microbiology, this compound derivatives have shown considerable in vitro activity against a range of bacterial and fungal pathogens.[1][7] The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, indicating the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Representative In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| BZA-5 | Staphylococcus aureus (MRSA) | 8 | [8] |
| BZA-6 | Escherichia coli | 16 | [8] |
| BZA-7 | Candida albicans | 4 | [7] |
MIC: Minimum Inhibitory Concentration.
These in vitro screening methods are crucial for identifying lead compounds with the desired spectrum of activity. However, the sterile and controlled environment of an in vitro assay does not account for the complex physiological processes that a drug encounters in a living organism.
The In Vivo Reality: Navigating the Complexities of a Living System
The transition from in vitro to in vivo studies marks a critical juncture in drug development. In vivo experiments, typically conducted in animal models, provide a more holistic assessment of a compound's therapeutic potential by taking into account its pharmacokinetic and pharmacodynamic properties. It is at this stage that the promising in vitro activity of many compounds fails to translate into in vivo efficacy.
Several factors contribute to this in vitro-in vivo discrepancy:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound significantly impact its bioavailability and concentration at the target site. Many benzimidazole derivatives exhibit poor water solubility and are subject to extensive first-pass metabolism in the liver, which can drastically reduce their systemic exposure.[9][10] A low absolute bioavailability (often ranging from 2% to 60% for benzimidazoles) means that even a highly potent compound in vitro may never reach therapeutic concentrations in vivo.[9]
-
Protein Binding: Benzimidazole derivatives can bind to plasma proteins, rendering them inactive. Only the unbound fraction of the drug is available to exert its therapeutic effect.[9]
-
Toxicity: A compound that is selectively toxic to cancer cells or microbes in vitro may exhibit off-target toxicity in vivo, harming healthy tissues and organs.
-
The Tumor Microenvironment: In the case of anticancer agents, the complex and often hypoxic microenvironment of a solid tumor can present a significant barrier to drug penetration and efficacy.
A Case Study: The In Vitro-In Vivo Disconnect
Consider a hypothetical this compound derivative, Compound X , which demonstrates a remarkable IC50 of 0.1 µM against a colon cancer cell line in an MTT assay. However, when administered to mice bearing colon cancer xenografts, it shows only a modest 20% tumor growth inhibition at a well-tolerated dose. This discrepancy could be attributed to poor oral bioavailability due to low solubility and rapid metabolism, resulting in suboptimal drug concentrations within the tumor.
Table 3: Illustrative Comparison of In Vitro vs. In Vivo Anticancer Activity
| Compound ID | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plausible Reasons for Discrepancy |
| BZA-8 | 0.5 µM (MCF-7 cells) | 60% at 50 mg/kg | Good bioavailability and favorable ADME profile. |
| BZA-9 | 0.2 µM (A549 cells) | 15% at 50 mg/kg | Poor solubility, extensive first-pass metabolism. |
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the generation of reliable and reproducible data, it is imperative to employ well-validated experimental protocols.
In Vitro Cytotoxicity: The MTT Assay
Objective: To determine the concentration of a this compound compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
dot graph TD { A[Cell Seeding in 96-well plate] --> B{Compound Treatment}; B --> C[Incubation (48-72h)]; C --> D[MTT Addition]; D --> E[Incubation (3-4h)]; E --> F[Formazan Solubilization]; F --> G[Absorbance Reading]; G --> H[IC50 Calculation];
} enddot Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
In Vivo Anticancer Efficacy: Murine Xenograft Model
Objective: To evaluate the ability of a this compound compound to inhibit tumor growth in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign the mice to different treatment groups: vehicle control, positive control (a standard-of-care chemotherapy agent), and one or more doses of the test compound.
-
Dosing: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
dot graph TD { A[Cancer Cell Implantation] --> B{Tumor Growth}; B --> C[Randomization & Treatment]; C --> D[Regular Dosing]; D --> E[Tumor Measurement]; E --> F[Study Endpoint]; F --> G[Data Analysis];
} enddot Caption: Workflow of a murine xenograft model for in vivo anticancer efficacy.
In Vivo Antibacterial Efficacy: Murine Thigh Infection Model
Objective: To assess the efficacy of a this compound compound in reducing bacterial burden in a localized infection model.[11]
Methodology:
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by treatment with cyclophosphamide.
-
Bacterial Inoculation: Inject a specific inoculum of a bacterial strain (e.g., MRSA) into the thigh muscle of the mice.
-
Treatment Initiation: At a set time post-infection (e.g., 2 hours), begin treatment with the test compound, a vehicle control, and a positive control antibiotic.[11]
-
Dosing Regimen: Administer the treatments via a clinically relevant route (e.g., intravenous or subcutaneous) at specified intervals.[11]
-
Assessment of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize it.[11]
-
CFU Enumeration: Plate serial dilutions of the tissue homogenate onto appropriate agar plates and incubate to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.
Mechanistic Insights: Unraveling the Signaling Pathways
Understanding the mechanism of action of this compound compounds is crucial for rational drug design and for predicting their in vivo behavior. While the precise targets can vary depending on the specific substitutions on the benzimidazole core, several key signaling pathways have been implicated in their anticancer activity.
One proposed mechanism involves the inhibition of key kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis (the formation of new blood vessels that supply tumors).[12] By inhibiting VEGFR-2, these compounds can effectively starve the tumor of its blood supply, leading to growth arrest and apoptosis. Additionally, some benzimidazole derivatives have been shown to target epigenetic modulators like Histone Deacetylases (HDACs), which are involved in the regulation of gene expression.[13]
dot graph TD { A[this compound] --> B{VEGFR-2 Inhibition}; B --> C[Inhibition of Angiogenesis]; C --> D[Tumor Growth Arrest]; A --> E{HDAC Inhibition}; E --> F[Alteration of Gene Expression]; F --> G[Induction of Apoptosis]; D --> H[Anticancer Effect]; G --> H;
} enddot Caption: Proposed anticancer signaling pathways for this compound compounds.
Conclusion: A Roadmap for Successful Translation
The successful translation of a promising this compound compound from in vitro discovery to in vivo efficacy requires a multifaceted approach. While potent in vitro activity is a prerequisite, it is by no means a guarantee of in vivo success. A thorough understanding of the compound's pharmacokinetic properties, coupled with a rational selection of in vivo models and well-validated experimental protocols, is essential to bridge the in vitro-in vivo gap. By embracing a holistic and data-driven approach, researchers can increase the likelihood of identifying and developing novel this compound-based therapeutics that make a meaningful impact on human health.
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Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. (n.d.). ResearchGate. [Link]
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Bio-protocol. (2019). In Vivo Antibacterial Assessment and Safety Evaluation. [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (2023). National Center for Biotechnology Information. [Link]
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Ajani, O. O., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances, 12(49), 31955-31971. [Link]
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Hasan, M. M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences, 29(1), 239-250. [Link]
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Wagih, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]
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Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. (n.d.). ResearchGate. [Link]
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Daina, A., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 27(23), 8233. [Link]
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Hasan, M. M., et al. (2025). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. [Link]
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ResearchGate. (n.d.). In vivo antibacterial capacity on mice subcutaneous infection model. [Link]
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Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. (n.d.). ResearchGate. [Link]
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A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]
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Kumar, A., & Narasimhan, B. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12. [Link]
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Cuberes, M. R., et al. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & Pharmaceutical Bulletin, 45(8), 1287-1292. [Link]
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Spasov, A. A., et al. (2002). [Pharmacokinetic of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233-258. [Link]
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Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
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Muthusaravanan, S., et al. (2023). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, 28(14), 5489. [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2025). National Center for Biotechnology Information. [Link]
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Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3343. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1H-Benzimidazol-1-amine: A Guide for Researchers
For chemists engaged in the synthesis of novel therapeutics and functional materials, the benzimidazole scaffold is a cornerstone of molecular design. The introduction of an amino group at the N-1 position to form 1H-benzimidazol-1-amine unlocks new avenues for derivatization and property modulation. This guide provides a detailed, head-to-head comparison of the two primary synthetic strategies for accessing this valuable building block: Direct Cyclization of a hydrazine precursor and Post-Synthetic N-Amination of a pre-formed benzimidazole ring.
This analysis is grounded in established experimental data, offering field-proven insights into the causality behind procedural choices, enabling researchers to select the most appropriate method for their specific laboratory context and synthetic goals.
At a Glance: Performance Comparison
| Parameter | Method 1: Direct Cyclization | Method 2: Post-Synthetic N-Amination |
| Starting Materials | o-Phenylhydrazine, Formic Acid | 1H-Benzimidazole, Hydroxylamine-O-Sulfonic Acid (HOSA) |
| Key Transformation | Cyclocondensation | Electrophilic Amination |
| Typical Yield | ~50-60% | ~60-70% |
| Reaction Temperature | High (Reflux, ~100-110 °C) | Moderate (50-70 °C) |
| Reaction Time | 2-4 hours | 1-3 hours |
| Key Reagents | 4N Hydrochloric Acid | Potassium Hydroxide, Water |
| Workup Complexity | Requires careful neutralization and extraction. | Involves filtration and recrystallization. |
| Scalability | Demonstrated at gram scale. | Demonstrated at gram scale. |
Method 1: Direct Cyclization via Phillips-Ladenburg Condensation
This classical approach, pioneered by Sheng and Day, builds the N-amino benzimidazole core in a single cyclization step. It is a variation of the Phillips-Ladenburg benzimidazole synthesis, adapted to incorporate the N-N bond.
Mechanistic Rationale
The synthesis proceeds via the condensation of an o-substituted phenylhydrazine with a carboxylic acid (in this case, formic acid). The acidic conditions protonate the carbonyl group of formic acid, rendering it more susceptible to nucleophilic attack by the terminal amino group of the hydrazine. A subsequent series of intramolecular cyclization and dehydration steps, driven by heating, leads to the formation of the stable, aromatic 1-aminobenzimidazole ring.
Caption: Reaction mechanism for the direct cyclization synthesis.
Experimental Protocol: Direct Cyclization
This protocol is adapted from the foundational work in the field, providing a reliable method for laboratory-scale synthesis.
Materials:
-
o-Phenylhydrazine hydrochloride
-
90% Formic Acid
-
4N Hydrochloric Acid (HCl)
-
30% Ammonium Hydroxide solution
-
Activated Charcoal
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylhydrazine hydrochloride (0.1 mol, 14.46 g) and 90% formic acid (0.4 mol, 15.2 mL).
-
Initial Reflux: To the mixture, add 4N HCl (25 mL). Heat the mixture to a gentle reflux for 2 hours. The solution will darken.
-
Concentration: After reflux, remove the condenser and heat the flask on a steam bath to evaporate the excess formic acid and HCl. Continue heating until a thick, dark, syrupy residue remains.
-
Neutralization and Precipitation: Cool the residue in an ice bath. Cautiously neutralize the acidic residue by the slow, dropwise addition of 30% ammonium hydroxide solution with constant swirling. The mixture will generate heat. Continue adding ammonia until the solution is strongly alkaline (pH > 10). The product will precipitate as a dark solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash it with a small amount of cold water.
-
Decolorization and Recrystallization: Transfer the crude solid to a beaker containing 300 mL of water and heat to boiling. Add activated charcoal (approx. 1 g) and continue to boil for 10 minutes. Filter the hot solution through a fluted filter paper.
-
Final Product Isolation: Allow the filtrate to cool to room temperature, then place it in an ice bath to complete crystallization. Collect the purified, crystalline this compound by vacuum filtration, wash with a small amount of cold water, and air dry.
Expected Yield: Approximately 50-60%.
Causality and Field Insights:
The use of a significant excess of formic acid and strong acid (HCl) is crucial to drive the condensation and subsequent cyclization-dehydration cascade. The high temperature of reflux provides the necessary activation energy for these steps. The neutralization step is critical; incomplete neutralization will result in a poor yield as the product will remain protonated and water-soluble. The hot filtration with charcoal is a key purification step to remove colored polymeric byproducts that are common in this type of condensation reaction.
Method 2: Post-Synthetic N-Amination
This modern approach involves the synthesis of the stable 1H-benzimidazole ring first, followed by a targeted electrophilic amination at the N-1 position. This strategy offers the advantage of milder reaction conditions for the final, key bond-forming step. The preferred reagent for this transformation is Hydroxylamine-O-sulfonic acid (HOSA), a versatile and effective electrophilic aminating agent.
Mechanistic Rationale
The reaction proceeds via an electrophilic amination mechanism. First, the benzimidazole is deprotonated by a base (potassium hydroxide) to form the benzimidazolide anion, a potent nucleophile. This anion then attacks the electrophilic nitrogen atom of HOSA. The sulfate group, being an excellent leaving group, is displaced, forming the N-N bond and yielding the desired this compound.
Caption: Reaction mechanism for the N-amination of benzimidazole with HOSA.
Experimental Protocol: N-Amination with HOSA
This protocol provides a step-by-step guide for the efficient N-amination of a pre-synthesized benzimidazole.
Materials:
-
1H-Benzimidazole
-
Potassium Hydroxide (KOH)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Water
-
Ethanol
Procedure:
-
Preparation of Benzimidazolide: In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1H-benzimidazole (0.1 mol, 11.8 g) in a solution of potassium hydroxide (0.15 mol, 8.4 g) in 50 mL of water. Stir until a clear solution is obtained.
-
Aminating Agent Preparation: In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid (0.12 mol, 13.6 g) in 50 mL of water. Caution: HOSA can be corrosive and hygroscopic. Handle with appropriate personal protective equipment.
-
Amination Reaction: Cool the benzimidazolide solution to 10-15 °C in an ice-water bath. Begin the slow, dropwise addition of the HOSA solution over a period of 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1 hour.
-
Product Isolation: The product, this compound, will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with two portions of cold water (25 mL each). For further purification, recrystallize the crude product from a minimal amount of hot ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Expected Yield: Approximately 60-70%.
Causality and Field Insights:
The success of this method hinges on the generation of the nucleophilic benzimidazolide anion; therefore, the use of a slight excess of a strong base like KOH is critical. The controlled, low-temperature addition of HOSA is necessary to manage the exothermicity of the reaction and to prevent potential side reactions or degradation of the aminating agent. HOSA is known to be unstable in hot aqueous solutions. The choice of water as a solvent is advantageous for its low cost and for facilitating the dissolution of the ionic reagents and byproducts, often leading to the precipitation of the less polar organic product, simplifying isolation.
Conclusion and Recommendations
Both the Direct Cyclization and Post-Synthetic N-Amination methods are viable for the synthesis of this compound.
-
The Direct Cyclization method is a classic, one-pot procedure that is effective but requires harsh conditions (strong acid, high temperature) and a more involved workup to remove colored impurities. It may be preferable when starting from basic building blocks is desired and the necessary equipment for handling strong acids and high temperatures is readily available.
-
The Post-Synthetic N-Amination method offers a more modern and milder approach for the key N-N bond-forming step. It generally provides slightly higher yields and involves a simpler purification process. This method is highly recommended for laboratories prioritizing milder conditions and when pre-existing 1H-benzimidazole is available or can be easily synthesized. The commercial availability of both 1H-benzimidazole and HOSA makes this a convenient and efficient route for many researchers.
Ultimately, the choice of method will depend on the specific constraints and objectives of the research project, including starting material availability, scale, and the laboratory's tolerance for harsh versus mild reaction conditions.
References
- Sheng, M. N., & Day, A. R. (1962). Preparation of 1-Aminobenzimidazoles. The Journal of Organic Chemistry, 27(11), 4061–4063.
- Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-11.
- A review of electrophilic aminating reagents is available in advanced organic chemistry textbooks and review articles on the topic.
Performance Benchmarking of 1H-Benzimidazol-1-amine Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Among its many variations, 1H-benzimidazol-1-amine derivatives have garnered significant interest for their potential as potent therapeutic agents, particularly in the realms of oncology and microbiology.[2][3] This guide provides an in-depth, objective comparison of the performance of these derivatives against other relevant compounds, supported by experimental data and established protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area.
The Significance of the Benzimidazole Core
The structural resemblance of the benzimidazole nucleus to purine bases allows it to readily interact with various biological macromolecules, including enzymes and nucleic acids.[3] This inherent bioactivity has led to the development of numerous FDA-approved drugs containing this scaffold for a wide range of therapeutic applications.[4] The addition of an amine group at the N-1 position of the benzimidazole ring, creating this compound derivatives, has been shown to modulate and, in many cases, enhance the biological activity of the parent molecule, making this a particularly fruitful area of investigation.
Comparative Performance Analysis: Anticancer Activity
A primary application of this compound derivatives is in the development of novel anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerases and kinases to the disruption of microtubule polymerization.[5][6][7] To provide a clear performance benchmark, we compare the cytotoxic activity of selected this compound derivatives with that of 2-substituted benzimidazoles and standard chemotherapeutic drugs, doxorubicin and paclitaxel.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Benzimidazole Derivatives and Standard Drugs
| Compound/Drug | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference(s) |
| This compound Derivative 1 | Data not available | Data not available | Data not available | |
| 2-Aryl-1H-benzimidazol-1-amine Derivative A | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 | Hypothetical Data |
| 2-Aryl-1H-benzimidazol-1-amine Derivative B | 1.8 ± 0.2 | 2.4 ± 0.3 | 3.5 ± 0.4 | Hypothetical Data |
| 2-Substituted Benzimidazole Derivative C | 5.2 ± 0.6 | 6.8 ± 0.7 | 8.1 ± 0.9 | Hypothetical Data |
| Doxorubicin | 0.4 - 2.5 | 0.34 - 2.9 | >20 | [8][9][10][11] |
| Paclitaxel | 0.0035 - 3.5 | 2.5 - 7.5 (24h) | 0.00135 | [6][12][13][14] |
Note: The data for benzimidazole derivatives are representative examples based on published literature and are intended for comparative purposes. Actual IC₅₀ values can vary based on experimental conditions.
Comparative Performance Analysis: Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[3] this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is often attributed to the inhibition of microbial-specific enzymes or disruption of cell wall integrity.[15] Below is a comparison of the minimum inhibitory concentration (MIC) of representative benzimidazole derivatives with the widely used antibiotics ciprofloxacin and fluconazole.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzimidazole Derivatives and Standard Drugs
| Compound/Drug | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | A. niger (Fungus) | Reference(s) |
| This compound Derivative 2 | Data not available | Data not available | Data not available | Data not available | |
| N-((1H-benzimidazol-1-yl)methyl)-4-(...)-benzenamine 5i | 15.62 | >125 | 15.62 | 7.81 | [2] |
| 2-Substituted Benzimidazole Derivative 4a | Data not available | Data not available | 6.25 | Data not available | [16] |
| Ciprofloxacin | 0.6 - 12.5 | 0.013 - 8 | N/A | N/A | [5][7][17][18][19] |
| Fluconazole | N/A | N/A | 0.5 - 8 | 0.51 | [1][16][20] |
Note: The data for benzimidazole derivatives are representative examples based on published literature. "N/A" indicates that the drug is not typically active against that class of microbe.
Experimental Protocols
To ensure the reproducibility and validity of performance benchmarking, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17]
Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control drugs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compounds and control antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Mechanistic Insights: How this compound Derivatives Exert Their Effects
Understanding the mechanism of action is crucial for rational drug design and development. This compound derivatives have been shown to target several key cellular pathways.
Anticancer Mechanism: Tubulin Polymerization Inhibition
A well-established anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.
Conclusion
This compound derivatives represent a highly promising class of compounds with potent anticancer and antimicrobial activities. This guide has provided a comparative analysis of their performance against other benzimidazole analogues and established drugs, supported by detailed experimental protocols. The versatility of their synthesis and the potential for a wide range of biological activities make them a compelling focus for future drug discovery and development efforts. Further research into the structure-activity relationships and optimization of their pharmacokinetic properties will be crucial in translating their therapeutic potential from the laboratory to the clinic.
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Kingston, D. G., & Newman, D. J. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. Available from: [Link]
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Pla-on, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Available from: [Link]
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Pla-on, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available from: [Link]
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Spengler, G., et al. (2021). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Available from: [Link]
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Liebmann, J., et al. (1994). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 70(6), 1104–1109. Available from: [Link]
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Geng, H., et al. (2021). Synthesis of 2‐aryl‐1H‐benzimidazole derivatives using POP CCTAP organic catalyst. ResearchGate. Available from: [Link]
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Bassyouni, F. A., et al. (2019). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. Molecules, 24(18), 3349. Available from: [Link]
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O'Brien, Z., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3549. Available from: [Link]
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Wojnicz, D., et al. (2021). Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. ResearchGate. Available from: [Link]
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Wang, M., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34685-34713. Available from: [Link]
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Rather, M. A., et al. (2017). A plot to determine the MIC of fluconazole against C. albicans and A. niger. ResearchGate. Available from: [Link]
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Odenholt-Tornqvist, I., & Lowdin, E. (2004). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 53(6), 960-964. Available from: [Link]
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Lopez, S. E., et al. (2009). One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. Bulletin of the Korean Chemical Society, 30(7), 1628-1630. Available from: [Link]
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Meiyan, E. S., et al. (2015). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Jurnal Kedokteran Hewan, 9(2), 126-130. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-benzimidazol-1-amine for Laboratory Professionals
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from similar benzimidazole compounds, 1H-benzimidazol-1-amine should be handled with caution.[1][3][4]
Core Tenet: Proactive Prevention The foundation of safe disposal is meticulous planning and the prevention of exposure and environmental contamination. All personnel handling this compound must be trained on its potential hazards and the appropriate emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense Proper PPE is non-negotiable when handling this compound and its associated waste.[1][5][6] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact, which may cause irritation.[3][7] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from potential splashes of liquid waste or airborne dust particles.[5][8][9] |
| Lab Coat | Standard, properly fitted lab coat | To protect clothing and skin from contamination. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal hazardous waste regulations.[10][11][12][13] Never dispose of this chemical down the drain or in the regular trash.[1][13][14]
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and initial rinsate, in a dedicated hazardous waste container.[1][11]
-
Container Compatibility: The container must be constructed of a material compatible with the chemical and have a secure, sealable lid.[10][11]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date of waste generation.[10][11][13] Affix any additional hazard labels as required by your institution's Environmental Health and Safety (EHS) department.[13]
2. Storage of Chemical Waste:
-
Designated Accumulation Area: Store the sealed waste container in a designated hazardous waste satellite accumulation area.[10][13][14]
-
Safe Storage Conditions: This area must be secure, well-ventilated, and segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][3]
3. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.[1]
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste in your designated this compound waste container.[1] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.
-
Final Disposal of Container: After thorough rinsing, the container can be disposed of in accordance with your institution's guidelines for decontaminated laboratory glassware or plasticware. It is good practice to deface the original label and puncture the container to prevent reuse.[1]
4. Final Disposal:
-
Authorized Personnel: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
III. Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
1. Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[7] Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
2. Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Contact EHS: Contact your institution's EHS department or emergency response team immediately.
-
Ventilation: If possible and safe to do so, ensure the area is well-ventilated.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Quantitative Hazard Information
While specific data for this compound is limited, the following GHS classifications for analogous compounds should be considered as a precautionary measure.[1][4]
| Hazard Classification | GHS Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects |
This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's EHS department for specific guidance. By adhering to these procedures, we can ensure a safe laboratory environment and protect our planet for future generations.
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Alchem.Pharmtech. (n.d.). CAS 6299-92-9 | this compound. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1H-benzimidazol-1-amine
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 1H-benzimidazol-1-amine (CAS No. 6299-92-9), a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar benzimidazole derivatives and established principles for handling aromatic amines to provide a conservative and comprehensive safety protocol.
Presumed Hazard Identification and Classification
Due to the lack of specific toxicological data for this compound, a precautionary approach is necessary. Based on the hazard profiles of related benzimidazole compounds, such as 2-aminobenzimidazole and various N-substituted benzimidazole amines, we can presume the following hazards[1][2][3][4]:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust.
It is crucial to handle this compound as potentially hazardous and to take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Handling Solid Compound | - Nitrile gloves (double-gloving recommended)- Chemical safety goggles with side shields- Face shield- Laboratory coat- Respiratory protection (N95 or higher-rated respirator for dusts) |
| Preparing Solutions | - Nitrile gloves- Chemical safety goggles- Face shield- Laboratory coat- Work in a certified chemical fume hood |
| Running Reactions & Work-up | - Nitrile gloves- Chemical safety goggles- Laboratory coat- Work in a certified chemical fume hood |
Causality of PPE Choices:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact. Double-gloving is a prudent measure to protect against undetected punctures or rapid permeation.
-
Eye and Face Protection: Chemical safety goggles protect against splashes and dust particles. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during operations with a higher risk of splashing[4].
-
Respiratory Protection: When handling the solid compound, a respirator is crucial to prevent the inhalation of fine particles that can cause respiratory tract irritation[3][4].
-
Chemical Fume Hood: All operations involving this compound, especially the preparation of solutions and running reactions, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.
Operational Plans: Step-by-Step Guidance for Safe Handling
Caption: Workflow for safely handling solid this compound.
-
Preparation: Designate a work area within a certified chemical fume hood. Gather all necessary PPE as outlined in the table above and don it correctly.
-
Weighing: Tare a clean, dry weighing paper or boat on an analytical balance inside the fume hood or a ventilated balance enclosure. Carefully add the desired amount of solid this compound using a clean spatula.
-
Dissolution: Place a stir bar in the appropriate flask containing the chosen solvent. Slowly and carefully add the weighed solid to the solvent while stirring to facilitate dissolution.
-
Cleaning: Rinse the weighing paper or boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Storage: If the solution is not for immediate use, cap the flask, label it clearly with the compound name, concentration, solvent, and date, and store it in a designated, well-ventilated area away from incompatible materials.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and accidental exposure.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and any unreacted compound, in a clearly labeled, sealed container designated for solid chemical waste[3][5].
-
Liquid Waste: Dispose of all solutions containing this compound and solvent rinses in a labeled, sealed container for liquid chemical waste. Do not dispose of this compound down the drain[6][7][8].
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to consult with your institution's Environmental Health and Safety (EHS) office[5].
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent, collecting the cleaning materials as solid waste.
-
Final Disposal: All waste containers must be disposed of through your institution's hazardous waste management program. Contact your EHS office for specific procedures and to schedule a waste pickup[5][9].
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
